Ecdysterone 20,22-monoacetonide
描述
Structure
3D Structure
属性
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,34)11-10-24-29(7,37-26(3,4)36-24)23-9-13-30(35)18-14-20(31)19-15-21(32)22(33)16-27(19,5)17(18)8-12-28(23,30)6/h14,17,19,21-24,32-35H,8-13,15-16H2,1-7H3/t17-,19-,21+,22-,23-,24+,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNYSDWRVKVJY-VUYJMULXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)CCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@@]5([C@H](OC(O5)(C)C)CCC(C)(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346563 | |
| Record name | 20-Hydroxyecdysone 20,22-acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22798-96-5 | |
| Record name | 20-Hydroxyecdysone 20,22-acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereoselective Synthesis of Ecdysterone 20,22-Monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone, a naturally occurring ecdysteroid, has garnered significant attention in various fields, including pharmacology and drug development, due to its diverse biological activities. The targeted chemical modification of ecdysterone allows for the generation of analogs with potentially enhanced or novel properties. One such modification is the protection of the vicinal diol at the C20 and C22 positions of the side chain as a monoacetonide. This transformation is a crucial step in the synthesis of more complex ecdysterone derivatives, as it allows for the selective manipulation of other hydroxyl groups within the molecule. This technical guide provides an in-depth overview of the stereoselective synthesis of Ecdysterone 20,22-monoacetonide, focusing on experimental protocols, data presentation, and the logical framework of the synthetic strategy.
Reaction Scheme and Stereochemistry
The synthesis of this compound involves the protection of the 20,22-diol of 20-hydroxyecdysone (B1671079). The stereochemistry at the C20 and C22 positions is (20R, 22R). The formation of the acetonide introduces a new stereocenter at the acetal (B89532) carbon. The desired product is the one that retains the natural stereoconfiguration of the ecdysteroid side chain. It has been observed that the reaction of 20-hydroxyecdysone with aldehydes and ketones can proceed stereoselectively, providing cyclic diacetals with an R-configuration at the newly formed stereogenic centers.[1] The higher reactivity of the 20,22-diol moiety compared to the 2,3-diol group allows for selective protection under controlled conditions.
Experimental Protocol
A general and effective method for the preparation of ecdysteroid acetonides involves the use of an acid catalyst in an acetone (B3395972) solution.[2] The following protocol is a synthesized methodology based on established procedures for the formation of acetonides on ecdysteroid scaffolds.
Materials:
-
20-Hydroxyecdysone (Ecdysterone)
-
Acetone (anhydrous)
-
Phosphomolybdic acid (PMA)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1 gram of 20-hydroxyecdysone in 100 mL of anhydrous acetone.
-
Catalyst Addition: To this solution, add 1 gram of phosphomolybdic acid.
-
Reaction: Sonicate the mixture at room temperature for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to ensure the formation of the desired monoacetonide and minimize the formation of the diacetonide.
-
Neutralization: Upon completion, neutralize the reaction mixture with a 10% aqueous solution of sodium bicarbonate.
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the product from the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
The following tables summarize the expected quantitative data for this compound, based on reported data for analogous compounds.
Table 1: Reaction Parameters and Yields
| Parameter | Value |
| Starting Material | 20-Hydroxyecdysone |
| Product | This compound |
| Solvent | Acetone |
| Catalyst | Phosphomolybdic acid |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
| Yield | >80% (expected) |
| Diastereomeric Ratio | High (favoring the R-configuration at the new stereocenter)[1] |
Table 2: Spectroscopic Data for a Closely Related Analog: Pterosterone 20,22-acetonide
Note: This data is for Pterosterone 20,22-acetonide and is provided as a reference due to its structural similarity to this compound.
| ¹H NMR (500 MHz, acetone-d₆) δ ppm | Assignment | ¹³C NMR (125 MHz, acetone-d₆) δ ppm | Assignment |
| 5.73 (1H, d, J = 2.5 Hz) | H-7 | 203.9 | C-6 |
| 3.93 (1H, dd, J = 4.0, 8.5 Hz) | H-22 | 165.2 | C-8 |
| 3.92 (1H, m) | H-3 | 121.8 | C-7 |
| 3.83 (1H, brd, J = 10.5 Hz) | H-2 | 107.6 | Acetal C |
| 3.52 (1H, dd, J = 3.0, 7.5 Hz) | H-24 | 85.5 | C-14 |
| 1.36 (3H, s) | Acetonide CH₃ | 84.7 | C-5 |
| 1.31 (3H, s) | Acetonide CH₃ | 80.4 | C-22 |
| 1.17 (3H, s) | H-21 | 75.1 | C-20 |
| 0.91 (3H, s) | H-19 | 68.1 | C-2 |
| 0.81 (3H, s) | H-18 | 68.0 | C-3 |
| 0.90 (3H, d, J = 7.0 Hz) | H-27 | 51.2 | C-17 |
| 0.89 (3H, d, J = 7.0 Hz) | H-26 | 48.0 | C-13 |
| 41.8 | C-10 | ||
| 38.6 | C-4 | ||
| 34.4 | C-1 | ||
| 33.7 | C-25 | ||
| 31.8 | C-12 | ||
| 31.4 | C-15 | ||
| 29.2 | Acetonide CH₃ | ||
| 27.1 | Acetonide CH₃ | ||
| 24.3 | C-16 | ||
| 22.8 | C-23 | ||
| 21.0 | C-11 | ||
| 19.3 | C-27 | ||
| 17.4 | C-26 | ||
| 16.5 | C-21 | ||
| 14.1 | C-18 |
Mass Spectrometry (HR-ESI-MS) for Pterosterone 20,22-acetonide: m/z 543.3272 [M + Na]⁺ (calcd. for C₃₀H₄₈O₇Na, 543.3292)
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Selective Protection
Caption: Rationale for the selective formation of the 20,22-monoacetonide.
References
Technical Guide: Isolation of Ecdysterone 20,22-monoacetonide from Silene Species
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies for the isolation and characterization of Ecdysterone 20,22-monoacetonide and related ecdysteroid acetonides from plants of the Silene genus. It includes detailed experimental protocols derived from established phytochemical practices, quantitative data on ecdysteroid content in various Silene species, and logical workflow diagrams to guide the experimental process.
Introduction to Ecdysteroids in Silene
The genus Silene, belonging to the Caryophyllaceae family, is a rich source of phytoecdysteroids, which are plant-derived analogues of insect molting hormones.[1] These compounds have garnered significant interest for their potential pharmacological applications, including anabolic, adaptogenic, and antioxidant effects in mammals, without the androgenic side effects of synthetic steroids.[2] Over 93 different ecdysteroids have been identified from the 140 positive-tested Silene species.[1]
Among the diverse ecdysteroids found in Silene, acetonide derivatives represent a specific subclass. While 20-hydroxyecdysone (B1671079) (Ecdysterone) is often the major component, various acetonide derivatives, including this compound, have been isolated, particularly from Silene viridiflora.[2][3][4] These derivatives are of interest for their unique chemical structures and potential bioactivities. This guide outlines the procedures for their isolation and characterization.
Quantitative Ecdysteroid Content in Silene Species
The concentration of ecdysteroids can vary significantly between different Silene species and even within different organs of the same plant.[5] The highest concentrations are typically found in the reproductive organs (flowers and seeds), followed by leaves and stems.[5][6] The data below, compiled from various studies, highlights the yields of total ecdysteroids and the principal ecdysteroid, 20-hydroxyecdysone (20E), from the dried aerial parts of several species.
| Silene Species | Total Ecdysteroid Yield (% of dry weight) | 20-Hydroxyecdysone (20E) Yield (% of dry weight) | Reference |
| S. praemixta | 2.0% | 0.27% | [7] |
| S. viridiflora | 1.6% | 0.35% | [7] |
| S. linicola | Not specified | 0.367% | [7] |
| S. guntensis | Not specified | 0.082% | [7] |
| S. wallichiana | Not specified | 0.08% | [7] |
| S. brachuica | Not specified | 0.03% | [7] |
| S. pseudotites | Not specified | 0.071% | [7] |
| S. otites | Not specified | ~1.0% | [1][7] |
| S. multiflora | Not specified | 1.9% | [1][7] |
Note: Specific yield data for this compound is not extensively reported in the literature, as it is often a minor component isolated during the purification of major ecdysteroids.
Experimental Protocols
The isolation of this compound from Silene species is a multi-step process involving extraction, fractionation, and chromatographic purification.
General Isolation and Purification Workflow
The overall workflow for isolating ecdysteroids from plant material is depicted below. This process involves a series of extraction and chromatographic steps to separate compounds based on their polarity and other physicochemical properties.
Caption: General workflow for the isolation of ecdysteroids from Silene species.
Detailed Protocol for Extraction and Initial Fractionation
-
Plant Material Preparation: Collect aerial parts of the Silene species (e.g., S. viridiflora) during the flowering stage for maximal ecdysteroid content.[5] Air-dry the plant material in the shade and mill it into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 1 kg) with 80% aqueous methanol (B129727) (5 L) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and filter them. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated aqueous residue.
-
Defatting: Suspend the aqueous residue in water and partition it with an equal volume of n-hexane to remove non-polar compounds like chlorophylls (B1240455) and lipids. Discard the n-hexane layer. Repeat this step 2-3 times.
-
Further Extraction: Extract the remaining aqueous layer successively with chloroform (B151607) and then ethyl acetate (B1210297). The ecdysteroids will be distributed among these fractions. Concentrate each fraction to dryness.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A stepwise gradient of chloroform-methanol (e.g., 95:5, 90:10, 85:15, v/v).
-
Procedure: Dissolve the dried chloroform or ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto a pre-packed silica gel column. Elute the column with the solvent gradient.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol (e.g., 9:1) mobile phase and visualizing with a vanillin-sulfuric acid spray reagent.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the compounds of interest based on TLC analysis.
-
Further purify these pooled fractions using preparative HPLC. Both normal-phase (NP) and reversed-phase (RP) systems can be effective.
-
Example RP-HPLC Conditions:
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water.
-
Detection: UV detector set at 242 nm, the characteristic absorbance maximum for the ecdysteroid chromophore.[8]
-
-
Example NP-HPLC Conditions:
-
Column: Silica or Diol-bonded column.
-
Mobile Phase: A gradient system of hexane-isopropanol.
-
-
Collect the peaks corresponding to the retention time of this compound for final characterization.
-
Alternative Method: Semi-synthesis of Acetonides
This compound can also be prepared via semi-synthesis from its precursor, 20-hydroxyecdysone, which is often more abundant. The 20,22-diol moiety is more reactive than the 2,3-diol, allowing for selective protection.[9]
Acetonide Protection Workflow
The diagram below illustrates the chemical logic for the selective formation of the 20,22-acetonide.
Caption: Logical workflow for the semi-synthesis of this compound.
Detailed Protocol for Semi-synthesis
This protocol is adapted from a general procedure for preparing ecdysteroid acetonides.[10]
-
Dissolution: Dissolve the starting material, 20-hydroxyecdysone (e.g., 1 g), in 100 mL of acetone.
-
Catalysis: Add phosphomolybdic acid (1 g) as a catalyst to the solution.
-
Reaction: Sonicate the mixture at room temperature for approximately 30 minutes. Monitor the reaction progress using TLC.
-
Neutralization: Quench the reaction by neutralizing the mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Solvent Removal: Evaporate the acetone under reduced pressure.
-
Extraction: Extract the product from the remaining aqueous residue using dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions, dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.
-
Purification: Purify the crude product using column chromatography or preparative HPLC as described in section 3.3.
Structural Elucidation
The final identification and structural confirmation of the isolated this compound should be performed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguously assigning the structure and confirming the position of the acetonide group at C-20 and C-22.[3][4]
Conclusion
The isolation of this compound from Silene species is a challenging yet feasible process that relies on established phytochemical extraction and multi-step chromatographic techniques. While it is often present as a minor constituent, its purification is achievable through careful fractionation and high-resolution chromatography. Alternatively, a targeted semi-synthetic approach from the more abundant 20-hydroxyecdysone offers a viable route to obtaining this compound for further research and development. The protocols and data presented in this guide provide a solid foundation for researchers aiming to isolate and study this and other related phytoecdysteroids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecdysteroids from Silene viridiflora | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Distribution and levels of phytoecdysteroids in plants of the genus Silene during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Ecdysterone 20,22-Monoacetonide: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone 20,22-monoacetonide, a derivative of the potent phytoecdysteroid ecdysterone (also known as 20-hydroxyecdysone), has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. The information is presented to facilitate further research and development in this area.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the root of the plant Cyanotis arachnoidea C. B. Clarke.[1][2][3][4] This plant is a rich reservoir of various phytoecdysteroids, with ecdysterone being the most abundant.[5][6][7] While several studies have confirmed the presence and isolation of this compound from C. arachnoidea, specific quantitative data on its concentration and yield remain largely unpublished in the reviewed scientific literature.[3][5] The total ecdysteroid content in the roots of C. arachnoidea can be as high as 2-3% of the dry weight.[5]
Table 1: Natural Source and Chemical Properties of this compound
| Parameter | Information |
| Natural Source | Roots of Cyanotis arachnoidea C. B. Clarke[1][2][3][4] |
| Chemical Formula | C30H48O7 |
| Molecular Weight | 520.70 g/mol |
| CAS Number | 22798-96-5[] |
| Synonyms | 20-hydroxyecdysone 20,22-acetonide[3] |
Experimental Protocols: Extraction and Isolation
Detailed experimental protocols for the specific isolation of this compound are not extensively documented. However, general methodologies for the extraction and separation of ecdysteroids from Cyanotis arachnoidea can be adapted and optimized for this specific compound. The following protocol is a composite based on established techniques for ecdysteroid isolation.[5][9][10]
1. Extraction:
-
Plant Material Preparation: Dried and powdered roots of Cyanotis arachnoidea are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature or under reflux.[5][11] A common ratio is 1:10 (w/v) of plant material to solvent. The extraction is often repeated multiple times to ensure maximum yield.
-
Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Purification:
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove pigments, lipids, and other non-polar compounds. Ecdysteroids, being polar, will remain predominantly in the aqueous or more polar fractions.
-
Column Chromatography: The enriched ecdysteroid fraction is then subjected to various chromatographic techniques for separation.
-
Silica Gel Chromatography: This is a common first step. The column is typically eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).[9]
-
Reversed-Phase Chromatography (C18): Further purification can be achieved using a C18 column with a mobile phase of methanol and water, often in a gradient elution.[10]
-
Centrifugal Partition Chromatography (CPC): This technique has been successfully employed for the isolation of minor ecdysteroids from Cyanotis arachnoidea and could be effective for separating this compound.[10]
-
3. Isolation and Identification:
-
Crystallization: Fractions containing the target compound in high purity can be subjected to crystallization to obtain pure this compound.
-
Analytical Identification: The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).[5][9]
Biological Activity and Signaling Pathways
The biological activity of this compound is not as extensively studied as its parent compound, ecdysterone. However, preliminary research and the known activities of related ecdysteroid acetonides provide some insights into its potential pharmacological effects.
Anabolic and Ergogenic Potential:
The parent compound, ecdysterone, has demonstrated significant anabolic effects on skeletal muscle, which are believed to be mediated through the estrogen receptor beta (ERβ) .[12][13] This interaction is thought to initiate a signaling cascade involving the PI3K/Akt pathway , leading to increased protein synthesis.[14][15] While direct evidence for this compound is lacking, it is plausible that it may share a similar mechanism of action. Further research, including receptor binding assays and in vitro muscle cell culture studies, is required to confirm this hypothesis.
Other Potential Activities:
-
Cytotoxic Effects: One study reported that pterosterone (B101409) 20,22-acetonide, a related ecdysteroid acetonide, exhibited cytotoxic activity against human lung, breast, and hepatocellular carcinoma cell lines.[16] This suggests that this compound may also possess anticancer properties, a possibility that warrants further investigation.
-
Enzyme Inhibition: this compound has been shown to have inhibitory effects on butyrylcholinesterase and tyrosinase.[9]
Future Directions and Conclusion
This compound is a naturally occurring phytoecdysteroid with potential for further pharmacological development. While its primary source, Cyanotis arachnoidea, is well-established, there is a clear need for quantitative studies to determine its concentration in this plant. Furthermore, the development of optimized and specific extraction and isolation protocols would be highly beneficial for obtaining this compound in sufficient quantities for research.
The most pressing area for future investigation is the elucidation of its specific biological activities and the underlying signaling pathways. Determining its interaction with estrogen receptor beta and its effect on the PI3K/Akt pathway will be crucial in understanding its potential as an anabolic agent. Additionally, exploring its potential cytotoxic and enzyme-inhibitory activities could open up new avenues for therapeutic applications. This technical guide serves as a foundation for researchers to build upon in their efforts to unlock the full potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Targets of 20-Hydroxyecdysone in Mammals, Mechanism of Action: Is It a Calorie Restriction Mimetic and Anti-Aging Compound? | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Unveiling the Molecular Signature: A Technical Guide to the Mass Spectrometry Analysis of Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ecdysterone 20,22-monoacetonide, a significant derivative of the phytoecdysteroid Ecdysterone. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of workflows and fragmentation pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Ecdysterone, a naturally occurring steroid hormone found in plants and insects, and its derivatives are of increasing interest due to their potential anabolic and therapeutic properties. The 20,22-monoacetonide derivative is often synthesized to increase lipophilicity for enhanced bioavailability or as an intermediate in further chemical modifications. Mass spectrometry stands as a pivotal analytical technique for the structural elucidation and quantification of this compound.
Experimental Protocols
A robust and reliable analysis of this compound via mass spectrometry necessitates meticulous sample preparation and optimized instrumental parameters. The following protocols are based on established methods for ecdysteroid analysis, adapted for the specific properties of the 20,22-monoacetonide derivative.
Sample Preparation: Solid-Phase Extraction (SPE)
For the extraction and purification of this compound from complex matrices such as biological fluids or herbal extracts, solid-phase extraction is a highly effective method.[1]
-
Cartridge Conditioning: A C18 SPE cartridge (100 mg, 1 mL) is conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Sample Loading: The sample, dissolved in an appropriate solvent, is loaded onto the conditioned cartridge at a slow flow rate (approximately 0.1 mL/min).[2]
-
Washing: The cartridge is washed with 1 mL of water to remove polar impurities, followed by 1 mL of hexane (B92381) to elute non-polar interferences.[2]
-
Elution: this compound is eluted from the cartridge with 1 mL of ethyl acetate (B1210297) at a flow rate of 0.1 mL/min.[2]
-
Drying and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and selective quantification of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters (Positive ESI Mode)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Gas Temperature | 500 °C[3] |
| Desolvation Gas Flow | 800 L/h[3] |
| Cone Gas Flow | 150 L/h[3] |
| Collision Gas | Argon |
Data Presentation: Quantitative Analysis
For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. The precursor ion is the protonated molecule [M+H]⁺ of this compound (C₃₀H₄₈O₇, MW: 520.7 g/mol ). The product ions are selected based on the characteristic fragmentation pattern.
Table 3: Predicted MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Description |
| 521.3 | 503.3 | 15-25 | [M+H - H₂O]⁺ |
| 521.3 | 485.3 | 20-30 | [M+H - 2H₂O]⁺ |
| 521.3 | 463.3 | 25-35 | [M+H - C₃H₆O]⁺ (Loss of acetone) |
| 521.3 | 347.2 | 30-40 | Side-chain cleavage product |
Note: Optimal collision energies should be determined empirically.
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for this compound.
Proposed Fragmentation Pathway
The fragmentation of this compound in positive ion mode ESI-MS/MS is predicted to proceed through a series of characteristic losses. The acetonide group, protecting the 20,22-diol, is expected to influence the fragmentation of the side chain.
The primary fragmentation events are likely to be the sequential loss of water molecules from the steroid nucleus, a common feature in the mass spectra of ecdysteroids. A key fragmentation will be the cleavage of the C20-C22 bond, which is a major fragmentation pathway for ecdysteroids with a 20,22-diol. The presence of the acetonide may also lead to the neutral loss of acetone.
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and analytical requirements. The provided diagrams and tables serve as a clear and concise reference for experimental design and data interpretation in the burgeoning field of ecdysteroid research.
References
Unveiling the Bioactivity of Ecdysterone 20,22-monoacetonide: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of the biological activity screening of Ecdysterone 20,22-monoacetonide, a derivative of the naturally occurring phytoecdysteroid, ecdysterone. موجز This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this compound. While research on this compound is still emerging, this guide consolidates the available data and provides a framework for its further investigation.
Ecdysterone, the parent compound, has garnered significant attention for its diverse biological activities, including anabolic, anti-diabetic, and neuroprotective effects. The derivatization to this compound may alter its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for novel therapeutic applications.
Quantitative Biological Activity Data
Recent studies have begun to elucidate the specific biological activities of this compound. The following table summarizes the available quantitative data on its enzyme inhibitory activities.
| Enzyme Target | Assay Type | Test Organism/System | Measured Parameter | Result |
| Tyrosinase | Enzyme Inhibition Assay | Mushroom Tyrosinase | Tyrosinase Inhibitory Effect | 78.88 mg KAE/g |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Electric Eel AChE | AChE Inhibitory Effect | 5.56 mg GALAE/g |
| Butyrylcholinesterase (BChE) | Enzyme Inhibition Assay | Equine Serum BChE | BChE Inhibitory Effect | 4.76 mg GALAE/g |
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are yet to be fully characterized, the mechanisms of its parent compound, ecdysterone, offer valuable insights. Ecdysterone is known to exert its anabolic effects primarily through the PI3K/Akt signaling pathway, which is a crucial regulator of protein synthesis and muscle growth.[1][2][3] Additionally, some studies suggest that ecdysterone may interact with estrogen receptor beta (ERβ), further contributing to its anabolic and other physiological effects.[3][4] It is plausible that this compound shares or modifies these signaling activities.
Caption: Putative signaling pathway of Ecdysterone.
Experimental Protocols
This section details the methodologies for the key experiments cited and provides a framework for a broader biological activity screening campaign for this compound.
Enzyme Inhibition Assays
Objective: To determine the inhibitory effect of this compound on tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (substrate for tyrosinase)
-
Electric eel acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) (substrate for AChE)
-
Equine serum butyrylcholinesterase (BChE)
-
S-butyrylthiocholine chloride (BTCC) (substrate for BChE)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer
-
96-well microplate reader
Procedure:
-
Tyrosinase Inhibition Assay:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding L-DOPA.
-
Measure the change in absorbance at 475 nm over time using a microplate reader.
-
Calculate the percentage of inhibition.
-
-
Cholinesterase (AChE and BChE) Inhibition Assay (Ellman's Method):
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB, AChE or BChE solution, and the test compound solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCC for BChE).
-
Measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition.
-
Caption: General workflow for enzyme inhibition assays.
In Vitro Protein Synthesis Assay
Objective: To assess the effect of this compound on protein synthesis in a skeletal muscle cell line.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
This compound
-
Insulin (B600854) (positive control)
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% HS.
-
-
Treatment:
-
Treat differentiated myotubes with varying concentrations of this compound or insulin for a specified period.
-
-
Radiolabeling:
-
Add [³H]-Leucine to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.
-
-
Protein Precipitation and Quantification:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the proteins with cold TCA.
-
Wash the precipitate to remove unincorporated [³H]-Leucine.
-
Solubilize the protein pellet with NaOH.
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content in each sample.
-
Compare the protein synthesis rates in treated cells to untreated controls.
-
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to the androgen receptor (AR) and estrogen receptor beta (ERβ).
Materials:
-
Purified human AR and ERβ protein
-
Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERβ)
-
This compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure (Competitive Binding Assay):
-
Incubation:
-
In a multi-well plate, incubate the purified receptor protein with a constant concentration of the radiolabeled ligand and varying concentrations of this compound (the competitor).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-ligand complexes from the unbound radiolabeled ligand.
-
-
Quantification:
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled ligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the binding affinity (Ki) from the IC50 value.
-
Caption: Workflow for a competitive receptor binding assay.
Conclusion and Future Directions
The preliminary data on this compound suggest that it possesses enzyme-inhibitory properties, warranting further investigation into its therapeutic potential. The provided experimental protocols offer a comprehensive framework for a thorough screening of its biological activities, including its potential anabolic and receptor-modulating effects. Future research should focus on expanding the bioactivity profile of this compound, elucidating its precise mechanisms of action, and evaluating its pharmacokinetic and safety profiles in preclinical models. Such studies will be crucial in determining the viability of this compound as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of ecdysteroid antisera for a competitive enzyme immunoassay and of extraction procedures for the measurement of mosquito ecdysteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel Phytoecdysteroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytoecdysteroids are a class of naturally occurring steroid compounds synthesized by plants, structurally similar to insect molting hormones.[1] These molecules have garnered significant attention within the scientific community for their diverse and potent biological activities in mammals, including anabolic, adaptogenic, anti-inflammatory, and immunomodulatory effects.[2][3] Unlike anabolic-androgenic steroids, phytoecdysteroids appear to exert their effects without the associated adverse side effects, making them promising candidates for the development of novel therapeutics and nutraceuticals.[4] This technical guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, characterization, and biological evaluation of novel phytoecdysteroids.
Discovery and Sourcing of Novel Phytoecdysteroids
The discovery of new phytoecdysteroids often begins with the screening of plant species known to produce these compounds. Plants from genera such as Serratula, Silene, Cyanotis, and Ajuga are particularly rich sources.[1][2] The concentration and diversity of phytoecdysteroids can vary significantly depending on the plant species, the part of the plant used (e.g., roots, leaves), the developmental stage, and environmental conditions.[2]
Quantitative Data on Phytoecdysteroid Content in Various Plant Species
The following table summarizes the quantitative data for 20-hydroxyecdysone (B1671079) (20E), one of the most abundant and well-studied phytoecdysteroids, in several plant species. This information is crucial for selecting promising candidates for the isolation of known and potentially novel compounds.
| Plant Species | Plant Part | 20-Hydroxyecdysone (20E) Content | Reference |
| Rhaponticum carthamoides | Roots | Up to 1.5% of dry weight | [1] |
| Spinach (Spinacia oleracea) | Leaves | 252 to 455 µg/g dry mass | [5] |
| Quinoa (Chenopodium quinoa) | Seeds (White Variety) | 310 µg/g dry mass | [5] |
| Quinoa (Chenopodium quinoa) | Seeds (Red Variety) | 259 µg/g dry mass | [5] |
| Kaniwa (Chenopodium pallidicaule) | Seeds | 670 µg/g dry mass | [5] |
| Asparagus (Asparagus officinalis) | Stems | 189 µg/g dry mass | [5] |
| Serratula coronata | Leaves | Up to 1.5% of dry weight | [1] |
| Cyanotis arachnoidea | Whole Plant | 4-5% of dry weight | [5] |
| Silene otites | Herba | High concentration | [6] |
| Lamium takesimense | Whole Plant | 1.93 mg/g dry weight | [7] |
Experimental Protocols for Isolation and Purification
The isolation and purification of phytoecdysteroids from complex plant matrices is a multi-step process that leverages the polarity of these compounds.[8] A generalized workflow is presented below, followed by detailed protocols for each key stage.
Protocol for Solvent Extraction
This protocol outlines the initial extraction of phytoecdysteroids from dried plant material.[9]
Materials:
-
Dried and finely powdered plant material
-
80% Methanol (B129727) (or Ethanol)
-
Flask
-
Ultrasonic bath or reflux apparatus
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh approximately 1 gram of the powdered plant material and place it into a suitable flask.
-
Add 20 mL of 80% methanol to the flask.
-
Employ one of the following extraction methods:
-
Sonication: Place the flask in an ultrasonic bath for 30-60 minutes.
-
Reflux: Heat the mixture at its boiling point for 1-2 hours.
-
-
After extraction, centrifuge the mixture to pellet the solid plant residue.
-
Carefully collect the supernatant, which contains the extracted phytoecdysteroids.
-
To ensure complete extraction, repeat the process on the plant residue two more times, pooling the supernatants from each extraction.
Protocol for Solvent Partitioning
Solvent partitioning is an optional but often necessary step to remove non-polar impurities like lipids and chlorophyll (B73375) from the crude extract.[9]
Materials:
-
Pooled supernatant from solvent extraction
-
Rotary evaporator
-
n-Hexane
-
n-Butanol
-
Separatory funnel
Procedure:
-
Evaporate the alcohol (methanol or ethanol) from the pooled supernatant under reduced pressure using a rotary evaporator.
-
Resuspend the remaining aqueous extract in water.
-
Transfer the aqueous extract to a separatory funnel and add an equal volume of n-hexane.
-
Shake the funnel vigorously and then allow the layers to separate.
-
Discard the upper n-hexane layer, which contains the non-polar impurities.
-
To the remaining aqueous layer, add an equal volume of n-butanol.
-
Shake the funnel and allow the layers to separate. The phytoecdysteroids will partition into the upper n-butanol phase.
-
Collect the n-butanol phase and evaporate it to dryness under reduced pressure.
Protocol for Solid-Phase Extraction (SPE) Clean-up
SPE is a crucial step for further purifying the extract and concentrating the phytoecdysteroids.[9]
Materials:
-
Dried extract from solvent partitioning
-
10% Methanol
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Reconstitute the dried extract in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the phytoecdysteroids from the cartridge with 5 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen. The resulting purified extract is now ready for HPLC analysis and further characterization.
Characterization of Novel Phytoecdysteroids
High-Performance Liquid Chromatography (HPLC) for Quantification and Isolation
HPLC is the primary technique for both the quantitative analysis and the preparative isolation of phytoecdysteroids.[10][11]
Typical HPLC Parameters for Phytoecdysteroid Analysis: [9][11]
| Parameter | Specification |
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Solvent A: Water; Solvent B: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-20 min: 20% to 80% B (linear gradient); 20-25 min: 80% B (isocratic) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 242-246 nm |
Structural Elucidation using Spectroscopic Methods
The definitive identification of novel phytoecdysteroids requires a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10][12]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the carbon skeleton and the stereochemistry of the molecule.[10]
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.
3.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.[10] Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of the side chain and differentiate between C27, C28, and C29 ecdysteroids.[12]
Biological Characterization of Novel Phytoecdysteroids
Once a novel phytoecdysteroid has been isolated and its structure elucidated, its biological activities can be assessed through various in vitro and in vivo assays.
Anabolic Activity and the PI3K/Akt Signaling Pathway
Phytoecdysteroids, particularly 20-hydroxyecdysone, have been shown to increase protein synthesis in skeletal muscle cells through the activation of the PI3K/Akt signaling pathway.[13] This anabolic effect is of significant interest for applications in sports nutrition and for combating age-related muscle loss.
The proposed signaling cascade is as follows:
-
The phytoecdysteroid binds to a G-protein coupled receptor (GPCR) on the cell membrane.
-
This activates Phospholipase C (PLC).
-
PLC activation leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 triggers the release of intracellular calcium (Ca²⁺).
-
The increase in intracellular Ca²⁺ and the action of DAG activate Phosphoinositide 3-kinase (PI3K).
-
PI3K phosphorylates PIP2 to generate PIP3.
-
PIP3 recruits and activates Akt (also known as Protein Kinase B).
-
Activated Akt then phosphorylates downstream targets, such as mTOR and S6K, leading to an increase in protein synthesis.
Protocol for Assessing Anabolic Activity (In Vitro): A common in vitro model for assessing anabolic activity is the use of C2C12 mouse myoblast cells.
-
Culture C2C12 cells in a suitable growth medium.
-
Differentiate the myoblasts into myotubes.
-
Treat the myotubes with the isolated phytoecdysteroid at various concentrations.
-
After a specific incubation period, lyse the cells and perform a Western blot analysis to measure the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., phospho-Akt, phospho-mTOR, phospho-S6K).
-
Protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids or by using a protein synthesis assay kit.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Phytoecdysteroids have also demonstrated anti-inflammatory properties. While the exact mechanisms are still under investigation, evidence suggests that they may inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14]
The NF-κB pathway is a key regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytoecdysteroids may exert their anti-inflammatory effects by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.
References
- 1. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stressmarq.com [stressmarq.com]
- 6. emerypharma.com [emerypharma.com]
- 7. iasp-pain.org [iasp-pain.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Ecdysterone 20,22-monoacetonide molecular formula and weight.
Ecdysterone 20,22-monoacetonide: A Technical Overview
This guide provides an in-depth analysis of this compound, a derivative of the phytoecdysteroid Ecdysterone. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and biological context.
Core Molecular Data
This compound is a synthetic derivative of Ecdysterone, a naturally occurring steroid found in various plants and insects.[1][2][3] The acetonide group is a protective group for the 20,22-diol of the parent compound.
| Property | Value |
| Molecular Formula | C30H48O7[1][4][][6][] |
| Molecular Weight | 520.70 g/mol [1][4][][6][] |
| CAS Number | 22798-96-5[4][][6][] |
| Natural Source of Parent Compound | Roots of Cyanotis arachnoidea C. B. Clarke[1][6][] |
Experimental Protocols
General Synthesis of Ecdysteroid Acetonides
A common method for the preparation of this compound involves the protection of the vicinal diol at positions 20 and 22 of Ecdysterone using an acetonide group. The following is a general experimental protocol for this type of synthesis.[8]
Materials:
-
Ecdysterone (starting material)
-
Phosphomolybdic acid
-
10% aqueous Sodium Bicarbonate (NaHCO3) solution
-
Dichloromethane (B109758) (CH2Cl2)
-
Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve the starting ecdysteroid (e.g., Ecdysterone) in acetone at a concentration of 1 g per 100 mL.[8]
-
Catalysis: Add phosphomolybdic acid to the solution (1 g for each gram of the starting material).[8]
-
Reaction: Sonicate the mixture at room temperature for 30 minutes.[8]
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous NaHCO3 solution.[8]
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.[8]
-
Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).[8]
-
Drying: Dry the combined organic fractions over Na2SO4.[8]
-
Purification: The crude product can be further purified using appropriate chromatographic techniques.
Visualized Data: Diagrams and Pathways
Logical Relationship: Ecdysterone to its Acetonide Derivative
The following diagram illustrates the chemical transformation of Ecdysterone into this compound through the addition of a protective acetonide group.
Caption: Formation of this compound from Ecdysterone.
Experimental Workflow for Acetonide Synthesis
This diagram outlines the key steps in the laboratory synthesis of an ecdysteroid acetonide.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Parent Compound: Ecdysterone
While specific signaling pathways for this compound are not extensively detailed in the literature, the biological activity of its parent compound, Ecdysterone, is well-documented. Ecdysterone is known to promote muscle protein synthesis primarily through the PI3K/Akt pathway and by binding to the estrogen receptor beta (ERβ).[2][9][10][11][12]
Caption: Ecdysterone's anabolic signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. draxe.com [draxe.com]
- 3. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition | MDPI [mdpi.com]
- 4. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. primalpowersupplements.com [primalpowersupplements.com]
- 10. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
- 12. swolverine.com [swolverine.com]
Ecdysterone 20,22-Monoacetonide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone, a naturally occurring phytoecdysteroid, has garnered significant attention for its diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic effects. Chemical modification of the ecdysterone scaffold presents an opportunity to modulate its physicochemical properties and biological activity. This technical guide focuses on a key derivative, Ecdysterone 20,22-monoacetonide, providing an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents based on ecdysteroids.
Physicochemical Properties
This compound is a synthetic derivative of Ecdysterone, where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification increases the lipophilicity of the parent molecule, which may influence its solubility, membrane permeability, and ultimately its biological activity.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 22798-96-5 | [1] |
| Molecular Formula | C₃₀H₄₈O₇ | [] |
| Molecular Weight | 520.7 g/mol | [] |
| Predicted Melting Point | 222 °C | [3] |
| Predicted Boiling Point | 641.0 ± 55.0 °C | [3] |
| Predicted Density | 1.23 ± 0.1 g/cm³ | [4] |
| Appearance | White powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [3] |
Table 2: Spectral Data of this compound
| Technique | Data |
| ¹H NMR | Characteristic signals for the acetonide group's methyl protons appear as singlets. Other signals are consistent with the ecdysterone steroid backbone. |
| ¹³C NMR | Shows a characteristic signal for the acetal (B89532) carbon of the acetonide group, typically around 108-110 ppm. |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonide group and successive water molecules from the steroid nucleus. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of Ecdysterone with acetone.
Materials:
-
Ecdysterone
-
Acetone (anhydrous)
-
Anhydrous p-toluenesulfonic acid (catalyst) or another suitable acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Ecdysterone in anhydrous acetone.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A general reversed-phase HPLC method can be adapted for the analysis of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.
-
Detection: UV detection at approximately 242 nm, which is the λmax for the α,β-unsaturated ketone chromophore in the ecdysterone backbone.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Mass Spectrometry (MS):
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of this compound.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be employed.
-
Fragmentation: Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can provide structural information. Key fragmentations would involve the loss of the acetonide group (C₃H₆O) and successive losses of water molecules.
Biological Activity and Signaling Pathways
While extensive research has been conducted on the parent compound, Ecdysterone, studies specifically investigating the biological activity of this compound are limited. However, existing data allows for informed hypotheses regarding its potential mechanisms of action.
One study has shown that this compound exhibits a weak sensitizing effect on multidrug-resistant cancer cell lines to chemotherapeutic agents, suggesting it possesses some level of biological activity.[6][7] The parent compound, Ecdysterone, is known to exert its anabolic and other beneficial effects through the activation of the PI3K/Akt/mTOR signaling pathway.[8][9] It is plausible that this compound may act through a similar mechanism, although likely with different potency due to its altered physicochemical properties.
The proposed signaling pathway involves the binding of the compound to a membrane receptor, which in the case of Ecdysterone has been suggested to be the Mas1 receptor, a component of the renin-angiotensin system. This interaction is hypothesized to trigger the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth.
Conclusion
This compound represents an interesting derivative of Ecdysterone with modified physicochemical properties that may translate to altered biological activity. This technical guide provides a foundational understanding of this compound, summarizing its known properties and providing standardized protocols for its synthesis and analysis. While further research is required to fully elucidate its specific biological mechanisms and therapeutic potential, the information presented herein serves as a critical starting point for scientists and researchers in the field of drug discovery and development. The hypothesized involvement of the PI3K/Akt/mTOR pathway warrants further investigation to confirm its role in the action of this and other ecdysteroid derivatives.
References
- 1. biocrick.com [biocrick.com]
- 3. This compound | 22798-96-5 [m.chemicalbook.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-ecdysterone alleviates osteoarthritis by activating autophagy in chondrocytes through regulating PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Ecdysterone 20,22-monoacetonide Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids, a class of steroid hormones crucial for arthropod development, are increasingly recognized for their potential pharmacological applications in mammals. Understanding the molecular interactions between ecdysteroids and their receptors is paramount for the development of novel therapeutics and targeted insecticides. This technical guide provides an in-depth overview of the in silico modeling of Ecdysterone 20,22-monoacetonide binding to its primary insect receptor, the Ecdysone (B1671078) Receptor (EcR). We present detailed methodologies for homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, this guide includes extrapolated quantitative data for receptor-ligand interactions and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of the computational analysis of this important ligand-receptor system.
Introduction to this compound and the Ecdysone Receptor
Ecdysterone, also known as 20-hydroxyecdysone (B1671079) (20E), is the most common and biologically active phytoecdysteroid. This compound is a derivative of Ecdysterone, characterized by an acetonide group protecting the C20 and C22 hydroxyl groups. In insects, the physiological effects of ecdysteroids are mediated by the Ecdysone Receptor (EcR), a member of the nuclear receptor superfamily.[1][2] The functional EcR is a heterodimer composed of the EcR subunit and the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR).[3][4] The EcR-USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) to regulate the transcription of target genes involved in molting and metamorphosis.[3]
In silico modeling techniques are powerful tools for investigating the binding of ligands like this compound to the EcR-USP complex at an atomic level. These methods can predict binding affinities, elucidate key molecular interactions, and guide the design of novel ecdysteroid analogs with enhanced or specific activities.
Quantitative Data on Receptor-Ligand Interactions
Precise experimental binding data for this compound with the EcR-USP complex is limited in publicly available literature. The following tables present a compilation of reported data for the parent compound, Ecdysterone (20-hydroxyecdysone), and other relevant ecdysteroids, alongside extrapolated and estimated values for this compound to serve as a baseline for in silico modeling studies. These estimations are derived from quantitative structure-activity relationship (QSAR) principles, considering the structural modifications of the acetonide group.[5][6]
Table 1: Molecular Docking Scores of Ecdysteroids with the Ecdysone Receptor (EcR) Ligand Binding Domain
| Compound | Docking Score (kcal/mol) (Estimated) | Key Interacting Residues (Predicted) | Reference |
| 20-Hydroxyecdysone (20E) | -9.5 to -11.0 | Arg383, Glu309, Thr343, Met379 | [7][8] |
| Ponasterone A | -10.0 to -11.5 | Arg383, Glu309, Thr343, Met379 | [1] |
| This compound | -8.5 to -10.0 | Arg383, Glu309, Val384 | Extrapolated |
| Muristerone A | -9.0 to -10.5 | Arg383, Glu309, Thr343, Met379 | [9] |
Note: Docking scores are dependent on the specific software and scoring function used. The values presented are within a typical range observed for ecdysteroid docking studies.
Table 2: Binding Free Energy Calculations for Ecdysteroid-EcR-USP Complexes
| Compound | ΔGbind (kcal/mol) (MM/PBSA Estimation) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Solvation Energy (kcal/mol) | Reference |
| 20-Hydroxyecdysone (20E) | -45.5 ± 2.1 | -55.2 | -15.8 | 25.5 | Estimated |
| This compound | -40.2 ± 3.5 | -50.8 | -12.5 | 23.1 | Extrapolated |
Note: These values are estimations based on typical contributions observed in MM/PBSA calculations for steroid-receptor interactions and are intended for comparative purposes within a modeling study.
Experimental Protocols for In Silico Modeling
This section outlines a comprehensive workflow for the in silico modeling of this compound binding to the EcR-USP heterodimer.
Homology Modeling of the EcR-USP Heterodimer
As the crystal structure of the full-length EcR-USP complex from many insect species is unavailable, homology modeling is often the first step.
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For the EcR ligand-binding domain (LBD), structures such as PDB IDs: 1R1K, 1R20, and 7BJU from Heliothis virescens can be used.[2][10] For the USP LBD, PDB ID: 1HG4 from Drosophila melanogaster is a suitable template.[2]
-
Sequence Alignment: Perform a sequence alignment of the target EcR and USP sequences with the template sequences using tools like ClustalW or T-Coffee.
-
Model Building: Generate 3D models of the individual EcR and USP LBDs using homology modeling software such as MODELLER or SWISS-MODEL.[7]
-
Heterodimer Assembly: Assemble the EcR and USP LBD models into a heterodimer complex based on the known quaternary structure of nuclear receptor heterodimers. The crystal structure of the EcR-USP DNA-binding domain complex (PDB: 1R0O) can provide insights into the dimeric interface.[2][3]
-
Model Validation: Validate the quality of the final heterodimer model using tools like PROCHECK for stereochemical quality assessment and Ramachandran plot analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Ligand Preparation: Obtain the 3D structure of this compound. If a crystal structure is not available, generate it using a molecular builder and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Receptor Preparation: Prepare the homology model of the EcR-USP LBD heterodimer by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding pocket is typically defined based on the location of the co-crystallized ligand in the template structure.
-
Docking Simulation: Perform molecular docking using software like AutoDock Vina, Glide, or GOLD.[11][12] It is recommended to perform multiple docking runs to ensure the convergence of the results.
-
Pose Analysis: Analyze the resulting docking poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. Select the most plausible binding pose for further analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
System Setup: Place the docked this compound-EcR-USP complex in a periodic box of water molecules. Add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for the simulation, such as AMBER or CHARMM for the protein and a compatible force field like GAFF for the ligand.[13]
-
Equilibration: Perform a multi-step equilibration protocol, typically involving initial energy minimization, followed by gradual heating of the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm) while applying positional restraints on the protein and ligand heavy atoms. These restraints are then gradually released.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to allow the system to reach a stable state and to sample relevant conformational changes.[14][15]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF)) and to identify persistent ligand-receptor interactions.
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of a ligand to a receptor.[16][17][18]
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable part of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components for the complex, receptor, and ligand:
-
Molecular mechanics energy (internal, van der Waals, and electrostatic).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
Binding Free Energy Calculation: Calculate the binding free energy (ΔGbind) by taking the difference between the average free energy of the complex and the sum of the average free energies of the receptor and the ligand.
Visualization of Signaling Pathways and Workflows
Visual representations are crucial for understanding the complex biological processes and computational methodologies involved in studying this compound receptor binding. The following diagrams were generated using the Graphviz DOT language.
Ecdysone Receptor Signaling Pathway
Caption: Classical signaling pathway of the Ecdysone Receptor.
In Silico Modeling Experimental Workflow
Caption: A streamlined workflow for in silico modeling of ligand-receptor binding.
Logical Relationship of In Silico Techniques
Caption: Interdependencies of key in silico modeling techniques.
Conclusion
The in silico modeling of this compound binding to the EcR-USP receptor complex offers a powerful and cost-effective approach to understanding the molecular basis of its activity. By employing a combination of homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into ligand-receptor interactions, predict binding affinities, and guide the development of novel compounds with desired biological activities. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to initiate and advance their computational research in the fascinating field of ecdysteroids.
References
- 1. The X-ray structure of a hemipteran ecdysone receptor ligand-binding domain: comparison with a lepidopteran ecdysone receptor ligand-binding domain and implications for insecticide design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
- 12. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular dynamic simulations reveal allosteric communication between the androgen receptor BF-3 surface binding site and the steroid binding pocket - American Chemical Society [acs.digitellinc.com]
- 14. Molecular dynamics simulations of the glucocorticoid receptor DNA-binding domain in complex with DNA and free in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations of the glucocorticoid receptor DNA-binding domain in complex with DNA and free in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 17. scribd.com [scribd.com]
- 18. peng-lab.org [peng-lab.org]
A Technical Guide to the Biosynthesis of Ecdysteroids in Plants
Executive Summary
Phytoecdysteroids (PEs) are a class of plant-produced secondary metabolites structurally analogous to insect molting hormones.[1] These polyhydroxylated ketosteroids play a significant role in plant defense against phytophagous insects and nematodes.[1][2] For researchers, PEs hold considerable pharmacological interest due to their anabolic, adaptogenic, anti-diabetic, and antioxidant properties.[2][3] This document provides a comprehensive technical overview of the biosynthetic pathway of ecdysteroids in plants, focusing on precursor molecules, enzymatic transformations, quantitative distribution, and the experimental protocols required for their study. While the complete enzymatic machinery in plants remains under investigation, this guide synthesizes current knowledge to support ongoing research and development.
The Phytoecdysteroid Biosynthetic Pathway
The synthesis of phytoecdysteroids is an intricate process originating from the mevalonate (B85504) (MVA) pathway, which is responsible for the production of all plant sterols.[1][2] The pathway utilizes acetyl-CoA as the fundamental building block, leading to the formation of a C27, C28, or C29 sterol backbone.[2]
Precursor Synthesis: From Mevalonate to Sterols
The initial stages of the pathway are well-established steps in plant sterol synthesis:
-
Mevalonic Acid (MVA) Formation: The pathway begins in the cytosol, where three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4][5] The enzyme HMG-CoA reductase then catalyzes the rate-limiting step, reducing HMG-CoA to mevalonic acid.[5][6]
-
Isoprenoid Unit Activation: Mevalonate is subsequently phosphorylated and decarboxylated to form the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1]
-
Squalene Synthesis: Six of these isoprenoid units are condensed to form the 30-carbon linear molecule, squalene.[1][6]
-
Cyclization to Sterols: Squalene undergoes epoxidation and cyclization to form cycloartenol, the primary precursor for most plant phytosterols. A subsequent series of modifications leads to the production of various sterols.
While many plant sterols are C28 and C29 compounds, ecdysteroid biosynthesis relies on a C27 sterol precursor.[2] In many plants, this precursor is believed to be cholesterol .[1][6] However, studies in spinach (Spinacia oleracea) have identified lathosterol as a key precursor, highlighting species-specific variations in the pathway.[2]
The "Black Box" and Terminal Hydroxylations
The conversion of the C27 sterol precursor (cholesterol or lathosterol) into the final ecdysteroid products involves a series of oxidative modifications, primarily hydroxylations. This part of the pathway is often referred to as the "Black Box" because the specific intermediates and enzymes are not as well-characterized as in insects.[7]
In insects, a well-defined set of cytochrome P450 (CYP450) enzymes, known as the "Halloween genes" (Spook, Phantom, Disembodied, Shadow, Shade), catalyze these terminal steps.[8][9][10] However, orthologs of these genes have not been identified in plant genomes, suggesting that plants have evolved a convergent biosynthetic pathway using a different set of enzymes.[11][12] Despite the lack of identified gene orthologs, it is established that plant cytochrome P450 monooxygenases are responsible for these critical hydroxylation reactions.[11][13][14]
The proposed terminal steps are as follows:
-
Conversion of the sterol precursor into 7-dehydrocholesterol (B119134) (7dC).[12]
-
A series of unconfirmed intermediates leading to a diketol precursor.
-
Sequential hydroxylations at positions C-25, C-22, C-2, and finally C-20.[9] The final hydroxylation step, converting ecdysone (B1671078) to 20-hydroxyecdysone (B1671079) (20E), is the most well-documented P450-catalyzed reaction in this part of the pathway.[13][14]
The most common and abundant phytoecdysteroid is 20-hydroxyecdysone (20E) .[2][3]
Quantitative Data on Phytoecdysteroid Content
The concentration of phytoecdysteroids varies significantly between plant species, cultivars, and even different plant organs.[2] Environmental conditions and plant age also play a crucial role.[14][15] Spinach (Spinacia oleracea), quinoa (Chenopodium quinoa), and kaniwa (Chenopodium pallidicaule) are notable for their relatively high 20-hydroxyecdysone (20E) content.[15]
Table 1: 20-Hydroxyecdysone (20E) Content in Selected Plant Materials
| Plant Species | Plant Part | 20E Concentration (µg/g dry mass unless noted) | Reference(s) |
| Spinacia oleracea (Spinach) | Leaves | 79.6 - 428 | [15][16] |
| Spinacia oleracea (Spinach) | Leaves | 17.1 - 885 (accession dependent) | [15][17] |
| Spinacia oleracea (Spinach) | Leaves | 10 µg / 100g (fresh weight) | [15][18] |
| Chenopodium quinoa (Quinoa) | Seeds | 227 | [15] |
| Chenopodium pallidicaule (Kaniwa) | Seeds | 1910 | [15] |
| Asparagus officinalis (Asparagus) | Stems | 189 | [15] |
| Ipomoea hederacea (Kaladana) | Seeds | 2.14% - 3.19% of total extract | [16][19] |
| Rhaponticum carthamoides | Plant | Up to 1.5% of dry weight | [15] |
Experimental Protocols
The extraction and analysis of polar, sugar-like phytoecdysteroids from complex plant matrices require a multi-step approach to ensure purity and accurate quantification.[16][20]
Protocol 1: General Phytoecdysteroid Extraction and Purification
This protocol outlines a widely used method for obtaining a purified ecdysteroid fraction from dried plant material suitable for analytical quantification.
1. Sample Preparation:
-
Dry the plant material (e.g., leaves, seeds) at 50-60°C to a constant weight.[16]
-
Grind the dried material into a fine powder using a mechanical mill or mortar and pestle.[16]
2. Solvent Extraction:
-
Weigh approximately 1-20 g of powdered material into a flask.[16][19]
-
Add a polar solvent. Common choices include 80% methanol (B129727), 80% ethanol, or ethyl acetate.[16][19] A ratio of 1:10 or 1:20 (w/v) is typical.
-
Extract using Soxhlet apparatus (12-18 hours), sonication (30-60 minutes), or reflux (1-2 hours).[16][19]
-
Filter the extract and collect the supernatant. Repeat the extraction on the plant residue 2-3 times to maximize yield and pool the supernatants.
3. Liquid-Liquid Partitioning for Cleanup:
-
Evaporate the alcohol from the pooled extract under reduced pressure, leaving an aqueous residue.[16]
-
Defatting: Partition the aqueous residue against an equal volume of n-hexane. Shake vigorously in a separatory funnel and allow the layers to separate. Discard the upper n-hexane layer, which contains non-polar lipids and chlorophyll. Repeat 2-3 times.[16][19]
-
Ecdysteroid Concentration: Partition the remaining aqueous layer against an equal volume of n-butanol. The polar ecdysteroids will migrate to the n-butanol phase. Collect the upper n-butanol layer. Repeat this step 2-3 times.[16][19]
-
Evaporate the pooled n-butanol phase to dryness under reduced pressure.
4. Solid-Phase Extraction (SPE) for Final Purification:
-
Reconstitute the dried butanolic extract in a small volume (e.g., 5 mL) of 10% methanol.[16]
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.[16]
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove highly polar contaminants like sugars.[16]
-
Elute the phytoecdysteroids with 5 mL of a more non-polar solvent, such as 100% methanol or ethyl acetate.[16]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas. The resulting residue is ready for analytical analysis.
Protocol 2: Quantification by HPLC
1. Sample Preparation for Analysis:
-
Reconstitute the purified, dried extract from Protocol 1 in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a gradient from 15% to 30% acetonitrile in water over 40 minutes.[21]
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detector set to ~242 nm, which corresponds to the λmax of the enone chromophore in the ecdysteroid skeleton.
-
Quantification: Prepare a calibration curve using a certified 20-hydroxyecdysone standard. Calculate the concentration in the sample by comparing its peak area to the standard curve.[22]
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Identification and expression patterns of Halloween genes encoding cytochrome P450s involved in ecdysteroid biosynthesis in the cotton bollworm Helicoverpa armigera | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 8. Halloween genes - Wikipedia [en.wikipedia.org]
- 9. Molecular and biochemical characterization of two P450 enzymes in the ecdysteroidogenic pathway of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and expression profile of Halloween genes involved in ecdysteroid biosynthesis in Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The first cytochrome P450 in ferns. Evidence for its involvement in phytoecdysteroid biosynthesis in Polypodium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally Occurring Ecdysteroids in Triticum aestivum L. and Evaluation of Fenarimol as a Potential Inhibitor of Their Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Unlocking the Pharmacological Potential of Ecdysterone 20,22-Monoacetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysterone 20,22-monoacetonide, a naturally occurring derivative of the phytoecdysteroid ecdysterone, presents a compelling area of investigation for novel therapeutic development. While research specifically focused on this acetonide is nascent, the extensive pharmacological data on its parent compound, ecdysterone (also known as 20-hydroxyecdysone), provides a strong foundation for exploring its potential. This technical guide synthesizes the available data on ecdysterone and related acetonide derivatives to illuminate the prospective pharmacological landscape of this compound. It covers known biological activities, potential mechanisms of action, and detailed experimental methodologies to facilitate further research and drug discovery efforts in this domain.
Introduction
Ecdysteroids are a class of steroid hormones found in insects, where they regulate molting and development. Their presence in certain plants, known as phytoecdysteroids, is believed to be a defense mechanism against insect predators. Ecdysterone is one of the most abundant and well-studied phytoecdysteroids, demonstrating a wide array of beneficial pharmacological effects in mammals, including anabolic, anti-diabetic, neuroprotective, and anti-inflammatory properties.
This compound is a specific derivative of ecdysterone, isolated from the roots of Cyanotis arachnoidea C. B. Clarke.[1][2] The modification of the 20- and 22-hydroxyl groups into a monoacetonide structure can significantly alter the molecule's polarity, bioavailability, and interaction with biological targets. While direct pharmacological data on this compound is limited, the study of analogous compounds suggests that this modification could modulate its activity, offering a unique therapeutic profile. This guide will, therefore, extrapolate from the known pharmacology of ecdysterone and related compounds to build a comprehensive overview of the potential of this compound.
Quantitative Pharmacological Data
Quantitative data specifically for this compound is not extensively available in the public domain. However, data from closely related ecdysteroid acetonides and the parent compound, ecdysterone, provide valuable insights into its potential bioactivity.
Table 1: Cytotoxicity of Pterosterone (B101409) 20,22-Acetonide
A study on pterosterone 20,22-acetonide, a structurally similar ecdysteroid acetonide, demonstrated cytotoxic activity against several human cancer cell lines. This suggests that the 20,22-acetonide functional group may be compatible with or even contribute to cytotoxic effects.
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Pterosterone 20,22-acetonide | LU-1 (Human lung carcinoma) | Cytotoxic | 51.59 - 60.14 |
| MCF7 (Human breast carcinoma) | Cytotoxic | 51.59 - 60.14 | |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxic | 51.59 - 60.14 |
Data extracted from a study on ecdysteroids from Acrostichum aureum L.[3]
Table 2: Anabolic Activity of Ecdysterone (Parent Compound)
The anabolic potential of ecdysterone has been a primary focus of research. These effects are particularly relevant for conditions involving muscle atrophy and for performance enhancement.
| Experimental Model | Parameter Measured | Concentration/Dose | Result |
| C2C12 Myotubes | Myotube Diameter | 1 µM | Significant increase, comparable to 1 µM Dihydrotestosterone and 1.3 nM IGF-1 |
| Rats (in vivo) | Soleus Muscle Fiber Size | 5 mg/kg body weight (21 days) | Stronger hypertrophic effect than metandienone, estradienedione, and SARM S 1 at the same dose |
Data from a study on the anabolic properties of ecdysterone.[4]
Potential Signaling Pathways and Mechanisms of Action
The mechanism of action for ecdysteroids in mammals is still under investigation, but it is understood to be distinct from that of classic vertebrate steroid hormones. Ecdysterone does not bind to the androgen receptor but has been shown to interact with other signaling pathways.
Estrogen Receptor Beta (ERβ) Binding
One of the proposed mechanisms for the anabolic effects of ecdysterone is through its interaction with estrogen receptor beta (ERβ).[4] Molecular docking studies suggest that ecdysterone can fit into the ligand-binding pocket of ERβ, potentially explaining its muscle-hypertrophic effects.
Caption: Proposed ERβ-mediated signaling pathway for ecdysterone's anabolic effects.
PI3K/Akt Signaling Pathway
Another key pathway implicated in the anabolic and other beneficial effects of ecdysterone is the PI3K/Akt signaling cascade.[4] This pathway is central to cell growth, proliferation, and survival. Activation of this pathway by ecdysterone could lead to increased protein synthesis and muscle growth.
Caption: Ecdysterone-mediated activation of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible evaluation of the pharmacological potential of this compound. The following are generalized methodologies based on studies of ecdysteroids.
General Procedure for the Preparation of Ecdysteroid Acetonides
This protocol describes a general method for the synthesis of ecdysteroid acetonides from their corresponding polyol precursors.
-
Dissolution: Dissolve the starting ecdysteroid (e.g., ecdysterone) in acetone (B3395972) at a concentration of 1 g per 100 mL.
-
Catalysis: Add 1 g of phosphomolybdic acid for each gram of the starting material to the solution.
-
Reaction: Sonicate the mixture at room temperature for 30 minutes.
-
Neutralization: Neutralize the reaction mixture with a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄). Concentrate the solution to yield the crude acetonide product.
-
Purification: Purify the crude product using appropriate chromatographic techniques (e.g., column chromatography or preparative HPLC).
In Vitro Cytotoxicity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a positive control (e.g., doxorubicin) and a vehicle control.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the fixed cells with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Future Directions and Conclusion
This compound remains a largely unexplored molecule with significant therapeutic potential. The established pharmacological profile of its parent compound, ecdysterone, coupled with preliminary data on related acetonides, strongly warrants further investigation.
Key areas for future research include:
-
Systematic Screening: A comprehensive evaluation of this compound across a panel of in vitro assays to determine its activity profile (e.g., anabolic, anti-inflammatory, anti-cancer, anti-diabetic).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the acetonide to understand its bioavailability and in vivo behavior.
-
In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of ecdysterone derivatives to understand the role of the 20,22-monoacetonide and other functional groups in determining biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 20-Hydroxyecdysone, from Plant Extracts to Clinical Use: Therapeutic Potential for the Treatment of Neuromuscular, Cardio-Metabolic and Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysteroid-mimicking compounds act as both agonists and antagonists to the crustacean ecdysone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Ecdysterone 20,22-monoacetonide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone, a naturally occurring polyhydroxylated steroid found in various plants and insects, has garnered significant interest for its diverse pharmacological activities. The synthesis of derivatives, such as Ecdysterone 20,22-monoacetonide, is a common strategy to enhance its bioavailability and therapeutic potential. The effective purification of these synthetic derivatives is crucial for subsequent in-vitro and in-vivo studies, as well as for drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds with high purity.
This document provides detailed application notes and a comprehensive protocol for the purification of this compound using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The provided methodologies are based on established principles for the separation of ecdysteroids and related steroid derivatives.
Data Presentation: Chromatographic Parameters and Performance
The following table summarizes the key chromatographic parameters and expected performance for the preparative RP-HPLC purification of this compound. These values are representative and may require optimization based on the specific crude sample matrix and available instrumentation.
| Parameter | Value |
| Instrumentation | |
| HPLC System | Preparative HPLC System with Gradient Capability |
| Detector | UV/Vis Detector |
| Chromatographic Conditions | |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-60% B over 40 minutes |
| Flow Rate | 18.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Column Temperature | Ambient |
| Performance Metrics (Hypothetical) | |
| Retention Time | 25-30 minutes |
| Purity of Collected Fraction | >98% |
| Recovery Rate | ~85% |
Experimental Protocols
This section details the methodologies for sample preparation and the preparative RP-HPLC purification of this compound.
Materials and Reagents
-
Crude this compound (synthesized or extracted)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (B129727) (HPLC grade)
-
Syringe filters (0.45 µm, PTFE or other compatible material)
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point. The final sample concentration should be as high as possible without causing precipitation.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Preparative RP-HPLC Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% Water: 30% Acetonitrile) at a flow rate of 18.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the C18 column.
-
Chromatographic Separation: Initiate the gradient elution as follows:
-
0-5 min: Isocratic at 30% Acetonitrile
-
5-45 min: Linear gradient from 30% to 60% Acetonitrile
-
45-50 min: Isocratic at 60% Acetonitrile
-
50-55 min: Linear gradient back to 30% Acetonitrile
-
55-65 min: Re-equilibration at 30% Acetonitrile
-
-
Fraction Collection: Monitor the chromatogram at 245 nm. Collect the fraction corresponding to the main peak of this compound. The retention time is expected to be in the range of 25-30 minutes.
-
Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC to confirm its purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Visualizations
Experimental Workflow for HPLC Purification
Application Note: UPLC-MS/MS Analysis of Ecdysterone 20,22-monoacetonide in Plant Extracts
Introduction
Ecdysterone, a naturally occurring phytoecdysteroid, and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and metabolic benefits. Ecdysterone 20,22-monoacetonide is a derivative that may be present in plant extracts or synthesized to modify the compound's polarity and bioavailability. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology described herein is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material.
-
Materials:
-
Dried and powdered plant material (e.g., from species of Rhaponticum, Cyanotis, or Silene)
-
80% Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of the dried plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Reconstitute the dried extract in 5 mL of 10% methanol and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the target analyte with 10 mL of 80% methanol.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the final residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
-
2. UPLC-MS/MS Method
The following parameters are a starting point and may require optimization for specific instrumentation.
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
-
UPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 9.0 5 95 9.1 95 5 | 12.0 | 95 | 5 |
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound (MW: 520.7 g/mol ): The precursor ion will be the protonated molecule [M+H]⁺ with m/z 521.7. Based on the fragmentation of similar ecdysteroid acetonides, a characteristic neutral loss of the acetonide group (C3H6O, 58.04 Da) is expected. Other product ions can result from successive water losses.
Precursor Ion (Q1) Product Ion (Q3) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) 521.7 463.6 [M+H-58]⁺ 0.05 30 20 521.7 445.6 [M+H-58-18]⁺ 0.05 30 25 521.7 347.2 0.05 30 35 Note: Cone voltage and collision energy are instrument-dependent and require optimization for maximum sensitivity.
-
Data Presentation
Quantitative Analysis of this compound in Various Plant Extracts
The following table summarizes hypothetical quantitative data for this compound in different plant extracts, which would be obtained using the described UPLC-MS/MS method with a validated calibration curve.
| Plant Species | Plant Part | Concentration (µg/g dry weight) ± SD |
| Rhaponticum carthamoides | Roots | 15.2 ± 1.8 |
| Cyanotis arachnoidea | Whole Plant | 25.8 ± 3.1 |
| Silene viridiflora | Aerial Parts | 8.5 ± 0.9 |
| Spinacia oleracea | Leaves | Not Detected |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.
Caption: Logical relationship of the analytical components in the UPLC-MS/MS system.
Application Notes and Protocols for Ecdysteroid Extraction from Rhaponticum carthamoides
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Rhaponticum carthamoides (Willd.) Iljin, commonly known as Maral Root or Leuzea, is a plant rich in phytoecdysteroids, a class of bioactive compounds with significant interest in the pharmaceutical and nutraceutical industries. These compounds, most notably 20-hydroxyecdysone, have demonstrated a range of biological activities, including anabolic and adaptogenic properties. This document provides detailed protocols for the extraction of ecdysteroids from the rhizomes and roots of Rhaponticum carthamoides, along with comparative data to aid in the selection of an appropriate methodology.
Data Presentation: Comparative Analysis of Extraction Methods
The following table summarizes the quantitative data from various extraction methods applied to Rhaponticum carthamoides. This allows for a direct comparison of solvent systems, extraction parameters, and the resulting yields of key ecdysteroids.
| Extraction Method | Solvent System | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Duration | 20-Hydroxyecdysone (20E) Yield (mg/g of crude dry extract) | Ponasterone A (PA) Yield (mg/g of crude dry extract) | Turkesterone (TU) Yield (mg/g of crude dry extract) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Methanol (B129727) | Not explicitly stated, but common lab practice suggests ratios from 10:1 to 30:1. | 20 | 30 minutes | 2.96 | 1.75 | 1.65 | [1] |
| Maceration | Ethanol (B145695) | 25:1 | Room Temperature | 48 hours | Yields not specified for individual ecdysteroids in the comparative study. | Yields not specified for individual ecdysteroids in the comparative study. | Yields not specified for individual ecdysteroids in the comparative study. | [2] |
| Soxhlet Extraction | Ethanol | 25:1 | Boiling point of ethanol (~78°C) | 1 hour | Yields not specified for individual ecdysteroids in the comparative study. | Yields not specified for individual ecdysteroids in the comparative study. | Yields not specified for individual ecdysteroids in the comparative study. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Ecdysteroids
This protocol details a rapid and efficient method for extracting ecdysteroids from Rhaponticum carthamoides using ultrasonication.
1. Materials and Equipment:
-
Dried rhizomes and roots of Rhaponticum carthamoides
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or mill
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary vacuum evaporator
-
Freeze-dryer (lyophilizer)
-
Analytical balance
-
Beakers, flasks, and other standard laboratory glassware
2. Sample Preparation:
-
The dried rhizomes and roots of Rhaponticum carthamoides should be milled to a fine powder (particle size < 0.6 mm) to increase the surface area for extraction[2].
-
For enhanced preservation of thermolabile compounds, the plant material can be frozen and freeze-dried prior to grinding.
3. Extraction Procedure:
-
Weigh the desired amount of powdered plant material.
-
Prepare a 50% aqueous methanol solution by mixing equal volumes of methanol and deionized water.
-
Add the solvent to the powdered plant material. A solvent-to-solid ratio of 10:1 to 30:1 (mL/g) is recommended.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Perform the ultrasound-assisted extraction at 20°C for 30 minutes.
-
After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.
4. Post-Extraction Processing:
-
Concentrate the filtered extract using a rotary vacuum evaporator at a temperature not exceeding 40°C to remove the methanol.
-
The resulting aqueous concentrate can be further purified or dried.
-
For obtaining a dry powder extract, freeze-dry the concentrated extract.
-
Store the final freeze-dried extract at -20°C in a desiccator to prevent degradation.
Protocol 2: Maceration Extraction of Ecdysteroids
This protocol describes a conventional maceration technique for ecdysteroid extraction.
1. Materials and Equipment:
-
Dried and milled rhizomes and roots of Rhaponticum carthamoides (< 0.6 mm)
-
Ethanol (95% or absolute)
-
Shaker or magnetic stirrer
-
Filter paper
-
Rotary vacuum evaporator
2. Extraction Procedure:
-
Weigh 10 g of the powdered plant material.
-
Place the powder in a suitable flask and add 250 mL of ethanol (a 25:1 solvent-to-solid ratio)[2].
-
Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation at room temperature.
-
Macerate for 48 hours[2].
-
Filter the extract to separate the solid residue.
3. Post-Extraction Processing:
-
Evaporate the solvent from the filtrate using a rotary vacuum evaporator at a temperature below 40°C to obtain the crude extract.
-
Store the dried extract in a cool, dark, and dry place.
Protocol 3: Soxhlet Extraction of Ecdysteroids
This protocol outlines the procedure for exhaustive extraction of ecdysteroids using a Soxhlet apparatus.
1. Materials and Equipment:
-
Dried and milled rhizomes and roots of Rhaponticum carthamoides (< 0.6 mm)
-
Ethanol (95% or absolute)
-
Soxhlet extraction apparatus
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary vacuum evaporator
2. Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a cellulose extraction thimble[2].
-
Place the thimble in the Soxhlet extractor.
-
Add 250 mL of ethanol to the round-bottom flask of the Soxhlet apparatus[2].
-
Assemble the apparatus and heat the solvent to its boiling point using a heating mantle.
-
Allow the extraction to proceed for 1 hour[2].
3. Post-Extraction Processing:
-
After extraction, allow the apparatus to cool down.
-
Remove the solvent from the extract using a rotary vacuum evaporator to yield the crude extract.
-
Store the dried extract in a cool, dark, and dry place.
Mandatory Visualization
Caption: Workflow for Ultrasound-Assisted Extraction of Ecdysteroids.
Caption: Proposed Signaling Pathway for Ecdysteroid-Induced Anabolism.
References
Application Notes and Protocols for Ecdysterone 20,22-monoacetonide in Insect Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone and its analogs are key regulators of insect development and are widely utilized to induce gene expression in insect cell culture systems. The ecdysone-inducible expression system offers a tightly controlled method for producing recombinant proteins, particularly those that may be toxic to the host cells. This document provides detailed application notes and protocols for the use of Ecdysterone 20,22-monoacetonide, a synthetic derivative of ecdysterone, in insect cell culture for inducible gene expression.
This compound is a derivative of 20-hydroxyecdysone (B1671079), the primary insect molting hormone. The addition of a monoacetonide group at the 20 and 22 positions may alter its properties, such as solubility and cell permeability, potentially influencing its efficacy as an inducer of gene expression. These notes provide a framework for utilizing this compound in insect cell lines, such as Spodoptera frugiperda (Sf9) cells, a common platform for recombinant protein production.
Mechanism of Action: The Ecdysone-Inducible System
The ecdysone-inducible expression system relies on the components of the insect molting signaling pathway. The key players are the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP), which form a heterodimer.[1] In the absence of an ecdysteroid ligand, the EcR-USP complex can bind to specific DNA sequences, known as ecdysone response elements (EcREs), located in the promoter region of target genes, and in some contexts, represses transcription.[2]
Upon binding of an ecdysteroid, such as 20-hydroxyecdysone or its analogs, to the ligand-binding domain of EcR, the receptor complex undergoes a conformational change.[2] This change leads to the recruitment of co-activator proteins and the initiation of transcription of the downstream gene of interest. This system provides a molecular switch to turn on gene expression at a desired time and to a specific level by controlling the concentration of the ecdysteroid inducer.
Data Presentation: Comparative Activity of Ecdysone Analogs
| Inducer Molecule | Insect Cell Line | Reporter System | EC50 (M) | Reference |
| Ponasterone A | Sf9 (Lepidoptera) | Luciferase | ~2.14 x 10-6 | [3][4] |
| S2 (Diptera) | Luciferase | ~2.69 x 10-6 | [3][4] | |
| 20-Hydroxyecdysone | Sf9 (Lepidoptera) | Luciferase | ~6.17 x 10-5 | [3][4] |
| S2 (Diptera) | Luciferase | ~1.26 x 10-5 | [3][4] | |
| Muristerone A | Mammalian cells with insect EcR | Reporter Gene | Not specified | [5] |
| Tebufenozide | Sf9 (Lepidoptera) | Luciferase | ~7.94 x 10-6 | [3][4] |
| This compound | Sf9 (Lepidoptera) | Not available | Estimated 10-6 - 10-5 | N/A |
Note: The estimated EC50 for this compound is based on the activity of its parent compound, 20-hydroxyecdysone. The acetonide modification may affect its activity, and therefore, empirical determination of the optimal concentration is highly recommended.
Experimental Protocols
The following protocols provide a general framework for using this compound in an ecdysone-inducible system with Sf9 insect cells. These protocols should be optimized for specific cell lines, vectors, and genes of interest.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% ethanol. For example, for a compound with a molecular weight of 520.7 g/mol , dissolve 0.52 mg in 1 mL of ethanol.
-
Vortex the solution until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Maintenance and Culture of Sf9 Insect Cells
Materials:
-
Sf9 cells
-
Grace's Insect Medium or Sf-900™ II SFM
-
Fetal Bovine Serum (FBS, heat-inactivated, optional)
-
Penicillin-Streptomycin (optional)
-
T-flasks or shaker flasks
-
Incubator at 27°C
Procedure:
-
Culture Sf9 cells in Grace's Insect Medium supplemented with 10% FBS and antibiotics, or in a serum-free medium like Sf-900™ II SFM.
-
Maintain suspension cultures in shaker flasks at 120-140 rpm or adherent cultures in T-flasks.
-
Incubate the cells at 27°C.
-
Subculture the cells every 2-3 days, maintaining a cell density between 0.5 x 106 and 2.5 x 106 cells/mL for suspension cultures or 80-90% confluency for adherent cultures.
Protocol 3: Transfection of Sf9 Cells with an Ecdysone-Inducible Expression Vector
Materials:
-
Healthy, log-phase Sf9 cells
-
Ecdysone-inducible expression vector containing the gene of interest downstream of an EcRE-containing promoter
-
Vector expressing the EcR and USP proteins (if not stably integrated into the cell line)
-
Transfection reagent (e.g., Cellfectin® II)
-
Serum-free Grace's Insect Medium
-
6-well plates
Procedure:
-
Seed 1 x 106 Sf9 cells per well in a 6-well plate and allow them to attach for at least 1 hour.
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Typically, this involves diluting the plasmid DNA and the transfection reagent separately in serum-free medium, then combining them and incubating at room temperature for 15-30 minutes.
-
Remove the medium from the cells and add the DNA-transfection reagent complex dropwise to each well.
-
Incubate the plates at 27°C for 4-6 hours.
-
Remove the transfection mixture and add 2 mL of complete growth medium.
-
Incubate the cells at 27°C for 48-72 hours to allow for expression of the receptor proteins.
Protocol 4: Induction of Gene Expression with this compound
Materials:
-
Transfected Sf9 cells (from Protocol 3)
-
This compound stock solution (from Protocol 1)
-
Complete growth medium
Procedure:
-
48-72 hours post-transfection, dilute the this compound stock solution in complete growth medium to the desired final concentration. A good starting point is to test a range of concentrations from 1 µM to 10 µM.
-
Remove the existing medium from the transfected cells and replace it with the medium containing this compound.
-
Incubate the cells at 27°C for the desired induction period (typically 24-72 hours).
-
Harvest the cells or the culture supernatant to analyze the expression of the recombinant protein.
Protocol 5: Quantification of Induced Gene Expression (Example: Luciferase Reporter Assay)
Materials:
-
Induced Sf9 cells (from Protocol 4, transfected with a luciferase reporter vector)
-
Luciferase assay reagent
-
Luminometer
-
96-well white-walled plates
Procedure:
-
After the induction period, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Transfer the cell lysate to a 96-well white-walled plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the fold induction by dividing the luminescence of the induced samples by the luminescence of the uninduced control samples.
Mandatory Visualizations
Caption: Ecdysone signaling pathway in insect cells.
Caption: Workflow for inducible expression.
Caption: Inducer concentration and protein yield.
References
- 1. Effects of Hormone Agonists on Sf9 Cells, Proliferation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysteroids increase the yield of recombinant protein produced in baculovirus insect cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Testing Ecdysterone 20,22-monoacetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids. Ecdysterone (20-hydroxyecdysone) is the most studied of these compounds, demonstrating effects on muscle growth, protein synthesis, and physical performance.[1][2][3][4][5] This document provides a detailed in vivo experimental design for testing a specific derivative, Ecdysterone 20,22-monoacetonide. While direct studies on this derivative are limited, the proposed protocols are extrapolated from extensive research on its parent compound, ecdysterone.[6][7]
Ecdysterone is believed to exert its anabolic effects primarily through the activation of estrogen receptor beta (ERβ) and subsequent stimulation of the PI3K/Akt signaling pathway, a key regulator of muscle protein synthesis and cell growth.[1][2][8] Unlike anabolic-androgenic steroids, ecdysterone does not bind to the androgen receptor, making it an attractive candidate for therapeutic development and as a performance-enhancing supplement.[1][2]
These application notes provide a comprehensive framework for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Proposed In Vivo Study: Anabolic and Performance-Enhancing Effects
This study is designed to investigate the potential of this compound to increase muscle mass, improve physical performance, and elucidate its mechanism of action in a rodent model.
Animal Model and Acclimatization
-
Species: Male Wistar rats (8 weeks old) are a suitable model as they have been used in previous studies evaluating the anabolic effects of ecdysterone.[1]
-
Acclimatization: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the start of the experiment.
Experimental Groups and Dosing
A minimum of four groups are recommended to assess the dose-dependent effects of this compound and to compare its efficacy to a known anabolic agent.
| Group ID | Treatment | Dosage | Route of Administration | Duration |
| G1 | Vehicle Control (e.g., 0.5% CMC-Na) | 1 mL/kg | Oral Gavage | 28 days |
| G2 | This compound (Low Dose) | 10 mg/kg | Oral Gavage | 28 days |
| G3 | This compound (High Dose) | 50 mg/kg | Oral Gavage | 28 days |
| G4 | Positive Control (e.g., Metandienone) | 5 mg/kg | Oral Gavage | 28 days |
Dosages are suggested based on effective doses of ecdysterone in previous rodent studies and should be optimized in pilot experiments.[1]
Experimental Workflow
Caption: A high-level overview of the in vivo experimental workflow.
Experimental Protocols
Functional Performance Assessment
a. Grip Strength Test: To assess muscle strength, a grip strength meter can be used. This test should be performed at baseline and weekly throughout the study.
-
Protocol:
-
Allow the rat to grasp the metal grid of the grip strength meter with its forelimbs.
-
Gently pull the rat backward by its tail in a horizontal plane until it releases the grid.
-
The peak force exerted by the animal is recorded.
-
Perform five consecutive measurements and average the results.
-
b. Treadmill Endurance Test: To evaluate physical endurance, an incremental exercise test on a rodent treadmill can be conducted at the beginning and end of the treatment period.
-
Protocol:
-
Acclimatize the rats to the treadmill for three consecutive days before the test.
-
On the test day, start the treadmill at a low speed (e.g., 10 m/min) with no incline.
-
Increase the speed by 2 m/min every 2 minutes until the animal is exhausted.
-
Exhaustion is defined as the inability to continue running despite gentle prodding.
-
Record the total running time and distance.
-
Tissue Collection and Analysis
At the end of the 28-day treatment period, animals will be euthanized, and tissues will be collected for further analysis.
-
Protocol:
-
Fast the animals overnight before euthanasia.
-
Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Collect blood via cardiac puncture for serum analysis.
-
Dissect and weigh key muscles, including the soleus, gastrocnemius, and tibialis anterior.
-
One portion of the muscle tissue should be flash-frozen in liquid nitrogen for biochemical analysis (Western blot, PCR).
-
Another portion should be fixed in 10% neutral buffered formalin for histological analysis.
-
Collect and weigh other organs (liver, kidneys, heart) to assess for any potential toxicity.
-
Biochemical Analysis
a. Serum Analysis: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN) to assess the safety profile of this compound.
b. Western Blot Analysis: Investigate the activation of key signaling pathways in muscle tissue.
-
Protocol:
-
Homogenize frozen muscle tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
-
Histological Analysis
a. Hematoxylin (B73222) and Eosin (H&E) Staining: To assess muscle fiber cross-sectional area (CSA).
-
Protocol:
-
Embed fixed muscle tissue in paraffin (B1166041) and cut into 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin and eosin.
-
Dehydrate and mount the sections.
-
Capture images using a light microscope and measure the CSA of at least 100 individual muscle fibers per sample using image analysis software (e.g., ImageJ).
-
Signaling Pathway Visualization
The proposed mechanism of action for ecdysterone-mediated muscle hypertrophy involves the activation of the PI3K/Akt signaling pathway, potentially through ERβ.
Caption: Proposed signaling pathway for ecdysterone-induced muscle hypertrophy.
Data Presentation
All quantitative data should be summarized in tables for clear comparison between experimental groups. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Body Weight and Muscle Mass
| Group | Initial Body Weight (g) | Final Body Weight (g) | Soleus Weight (mg) | Gastrocnemius Weight (mg) | Tibialis Anterior Weight (mg) |
| Vehicle Control | |||||
| Low Dose | |||||
| High Dose | |||||
| Positive Control |
Table 2: Functional Performance
| Group | Grip Strength (g) | Treadmill Endurance (s) |
| Vehicle Control | ||
| Low Dose | ||
| High Dose | ||
| Positive Control |
Table 3: Muscle Fiber Cross-Sectional Area
| Group | Soleus CSA (µm²) | Gastrocnemius CSA (µm²) |
| Vehicle Control | ||
| Low Dose | ||
| High Dose | ||
| Positive Control |
Conclusion
This document provides a detailed and comprehensive guide for the in vivo investigation of this compound. By following these protocols, researchers can effectively evaluate its anabolic and performance-enhancing potential, as well as gain insights into its underlying molecular mechanisms. The structured approach to data collection and presentation will facilitate clear interpretation of the results and contribute to the growing body of knowledge on the therapeutic applications of ecdysteroids. Given the limited data on this specific derivative, it is imperative to conduct thorough dose-response and safety studies to establish its pharmacological profile.
References
- 1. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. predatornutrition.com [predatornutrition.com]
- 4. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gymbeam.com [gymbeam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dshs-koeln.de [dshs-koeln.de]
Application Notes and Protocols for Cell-Based Ecdysteroid Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for robust cell-based assays designed to measure ecdysteroid activity. These assays are critical tools for screening novel insecticides, studying insect endocrinology, and identifying endocrine-disrupting chemicals. The protocols provided herein are based on established reporter gene methodologies, offering high sensitivity and suitability for high-throughput screening (HTS).
Introduction to Ecdysteroid Signaling
Ecdysteroids are steroid hormones in arthropods that play a crucial role in molting, metamorphosis, and reproduction. The biological effects of ecdysteroids are mediated by a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] Upon binding of an ecdysteroid agonist, the EcR/USP heterodimer undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter region of target genes, and recruits coactivators to initiate transcription.[1][3][4] This signaling cascade is a prime target for the development of selective insecticides.
Ecdysteroid Signaling Pathway
The diagram below illustrates the classical ecdysteroid signaling pathway. In the absence of a ligand, the EcR/USP heterodimer can be bound to EcREs, repressing gene transcription. Ligand binding triggers the recruitment of transcriptional coactivators and subsequent gene activation.
Principle of Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are powerful tools for quantifying ecdysteroid activity. These assays utilize a host cell line that is engineered to express the EcR and USP proteins. Additionally, the cells contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing multiple EcREs. When an active ecdysteroid compound is introduced to the cells, it activates the EcR/USP complex, leading to the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is proportional to the ecdysteroid activity of the compound.
Assay Formats
Two common formats for ecdysteroid reporter gene assays are:
-
Luciferase Reporter Assays: These assays use the enzyme luciferase as the reporter. Upon addition of its substrate, luciferin, light is produced, which can be quantified using a luminometer. Luciferase assays are known for their high sensitivity and broad dynamic range.[5][6][7]
-
Fluorescent Reporter Assays: These assays employ fluorescent proteins, such as Green Fluorescent Protein (GFP), as the reporter. The fluorescence intensity can be measured using a fluorescence plate reader or microscope. This format allows for continuous monitoring of reporter gene expression in living cells.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various published ecdysteroid cell-based assays, providing a reference for expected assay performance.
Table 1: Agonist Activity (EC50 values)
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| Cyasterone | S2 (Diptera) | Luciferase Reporter | 3.3 | [9] |
| Cyasterone | Bm5 (Lepidoptera) | Luciferase Reporter | 5.3 | [9] |
| Tebufenozide | S2 (Diptera) | Luciferase Reporter | 0.71 | [9] |
| Tebufenozide | Bm5 (Lepidoptera) | Luciferase Reporter | 0.00089 | [9] |
Table 2: Antagonist Activity (IC50 values)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Castasterone | S2 (Diptera) | Luciferase Reporter | 0.039 | [9] |
| Castasterone | Bm5 (Lepidoptera) | Luciferase Reporter | 18 | [9] |
Experimental Protocols
Protocol 1: Luciferase Reporter Gene Assay for Ecdysteroid Agonist/Antagonist Screening
This protocol is adapted from methodologies using insect cell lines such as Drosophila melanogaster S2 or Bombyx mori Bm5 cells, or mammalian cells like HEK293T.[5][6][9] Mammalian cells are often preferred to avoid interference from endogenous ecdysone signaling components.[5][6]
Materials:
-
HEK293T, S2, or Bm5 cells
-
Expression plasmids for EcR and USP
-
Reporter plasmid containing multiple EcREs upstream of a luciferase gene (e.g., pGL3-EcRE-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (e.g., DMEM for HEK293T, Schneider's medium for S2, Sf-900 II SFM for Bm5)
-
Fetal Bovine Serum (FBS)
-
96-well white, clear-bottom cell culture plates
-
Test compounds (potential agonists or antagonists)
-
Reference ecdysteroid agonist (e.g., 20-hydroxyecdysone (B1671079) (20E) or Ponasterone A)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Maintain the chosen cell line in the appropriate culture medium supplemented with 10% FBS.
-
Seed the cells into 96-well white, clear-bottom plates at a density that will result in 80-90% confluency at the time of transfection. For HEK293T cells, a density of 2 x 10^4 cells per well is often suitable.
-
-
Transient Transfection:
-
Prepare a transfection mix containing the EcR, USP, and EcRE-luciferase reporter plasmids. A common ratio is 1:1:2 for EcR:USP:Reporter.
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
Compound Treatment:
-
For Agonist Screening: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the transfection medium from the cells and add the compound dilutions. Include a positive control (e.g., 20E) and a vehicle control (e.g., DMSO).
-
For Antagonist Screening: Prepare serial dilutions of the test compounds. Add the compounds to the cells along with a fixed concentration of a known agonist (e.g., the EC50 concentration of 20E). Include a positive control (agonist only) and a negative control (vehicle only).
-
-
Incubation:
-
Incubate the plates for 24 hours at the appropriate temperature (37°C for HEK293T, 25-27°C for insect cells).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
For agonist assays, plot the relative luminescence units (RLU) against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
For antagonist assays, plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Green Fluorescent Protein (GFP) Reporter Assay for Ecdysteroid Activity
This protocol describes a method using a stable cell line expressing a GFP reporter for continuous monitoring of ecdysteroid activity.[8]
Materials:
-
Stable insect cell line (e.g., Bombyx mori BmN-EcR/USP/EcRE-GFP)
-
Cell culture medium (e.g., Sf-900 II SFM)
-
96-well black, clear-bottom cell culture plates
-
Test compounds
-
Reference ecdysteroid agonist (e.g., Ponasterone A)
-
Fluorescence plate reader or high-content imaging system
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Seed the stable GFP reporter cell line into 96-well black, clear-bottom plates at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the cells. Include positive and vehicle controls.
-
-
Incubation:
-
Incubate the plates for 24 to 72 hours at 27°C. The optimal incubation time should be determined empirically.
-
-
Fluorescence Measurement:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
Alternatively, visualize and quantify GFP expression using a high-content imaging system.
-
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Normalize the data to the vehicle control.
-
Plot the fluorescence intensity against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Transfection Efficiency: Optimize transfection conditions for each cell line to ensure efficient delivery of plasmids.
-
Compound Solubility: Ensure test compounds are completely dissolved in the culture medium to avoid inaccurate results. The use of a solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid cytotoxicity.
-
Signal-to-Background Ratio: Optimize assay conditions (e.g., cell density, incubation time, reagent concentrations) to maximize the signal-to-background ratio.
-
Edge Effects: To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with sterile medium.
By following these detailed protocols and considering the key aspects of assay design, researchers can effectively utilize cell-based assays to quantify ecdysteroid activity for a wide range of applications in basic research and drug discovery.
References
- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based high-throughput screening system for detecting ecdysteroid agonists and antagonists in plant extracts and libraries of synthetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for quantifying Ecdysterone 20,22-monoacetonide in complex mixtures.
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate quantification of Ecdysterone 20,22-monoacetonide in complex mixtures is crucial for understanding its pharmacokinetics, metabolism, and therapeutic potential. This document provides detailed methodologies and application notes for the analysis of this ecdysteroid derivative using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific literature on the quantification of this compound is limited, the protocols outlined here are adapted from well-established methods for the parent compound, ecdysterone (20-hydroxyecdysone), and are designed to provide a robust starting point for method development and validation.
Introduction
This compound is a derivative of ecdysterone, a naturally occurring steroid hormone found in insects and plants.[] Ecdysteroids, including ecdysterone, have gained significant attention for their potential anabolic, anti-diabetic, and neuroprotective effects.[2][3] The 20,22-monoacetonide derivative may be encountered as a synthetic intermediate, a metabolite, or a component in purified extracts. Its accurate quantification is essential for quality control, metabolic studies, and the development of ecdysteroid-based therapeutics. The methods described herein are primarily based on reversed-phase HPLC coupled with UV or mass spectrometric detection, which are powerful techniques for the analysis of steroids in complex biological and botanical matrices.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of ecdysterone, which can be used as a reference for developing and validating a method for this compound.
Table 1: HPLC-UV Quantitative Parameters for Ecdysterone
| Parameter | Value | Reference Matrix |
| Retention Time (min) | 3.902 | Dietary Supplement |
| Limit of Quantification (LOQ) (µg/mL) | 10.98 | Dietary Supplement |
| Recovery (%) | 99.99–100.89 | Dietary Supplement |
Note: Data adapted from methods developed for Ecdysterone.[4] Parameters for this compound will require experimental determination.
Table 2: LC-MS/MS Quantitative Parameters for Ecdysterone and Predicted Parameters for its 20,22-monoacetonide Derivative
| Analyte | Parent Ion (m/z) [M+H]⁺ | Fragment Ions (m/z) | Collision Energy (eV) | Reference Matrix |
| Ecdysterone | 481.3 | 463.3, 445.3, 349.2 | 15-30 | Human Serum |
| This compound | 521.35 | Predicted: 463.3, 445.3, 403.3 | Requires Optimization | N/A |
Note: Ecdysterone data adapted from established methods.[5] Parameters for this compound are predicted based on its molecular weight of 520.70 g/mol and known fragmentation patterns of ecdysteroids.[6][7] The protonated molecule [M+H]⁺ is predicted to be at m/z 521.35. Key fragment ions may arise from the loss of the acetonide group and subsequent water losses.
Experimental Protocols
The following protocols provide a detailed starting point for the quantification of this compound.
Protocol 1: Sample Preparation from Complex Matrices
This protocol is a general guideline for the extraction of this compound from plant materials or animal tissues.
Materials:
-
Plant or animal tissue sample
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or rotary evaporator)
Procedure:
-
Homogenization: Homogenize a known weight of the sample (e.g., 1 gram) in 10 mL of 80% methanol.
-
Extraction: Sonicate the homogenate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes. Collect the supernatant. Repeat the extraction process twice more with fresh 80% methanol.
-
Solvent Partitioning (for high-lipid matrices): Pool the supernatants and add an equal volume of hexane. Shake vigorously and allow the layers to separate. Discard the upper hexane layer to remove non-polar interferences. Repeat this step if necessary.[2]
-
Evaporation: Evaporate the methanol extract to near dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.
-
Solid Phase Extraction (SPE):
-
Reconstitute the residue in 5 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute the analyte with 5 mL of 90% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC-UV Analysis
This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 20-50% B
-
20-25 min: 50-80% B
-
25-30 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 246 nm[8]
Quantification:
Prepare a calibration curve using standards of this compound of known concentrations. The concentration of the analyte in the samples can be determined by comparing the peak area with the calibration curve.
Protocol 3: LC-MS/MS Analysis
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (UPLC-compatible):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient should be developed to ensure good separation from matrix components. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/h
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: 521.35 > 463.3 (Predicted)
-
Qualifier: 521.35 > 445.3 (Predicted)
-
Collision energy and other MS parameters will need to be optimized for this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
Application Notes and Protocols: Ecdysterone 20,22-monoacetonide for Studying Nuclear Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysterone and its analogs are powerful tools for the specific and inducible control of gene expression in mammalian cells through the ecdysone (B1671078) receptor (EcR), a nuclear receptor native to insects. This system offers a high degree of control with low off-target effects, making it invaluable for studying gene function, validating drug targets, and developing gene therapies. Ecdysterone 20,22-monoacetonide, a synthetic derivative of ecdysterone, is utilized as a specific ligand to activate this inducible system. This document provides detailed application notes and experimental protocols for the use of this compound in studying nuclear receptor signaling.
The ecdysone-inducible system relies on the heterodimerization of the ecdysone receptor (EcR) with the ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR).[1] In mammalian cells engineered to express EcR and RXR, the administration of an ecdysteroid ligand like this compound induces a conformational change in the EcR-RXR heterodimer. This activated complex then binds to specific DNA sequences, known as ecdysone response elements (EcREs), located upstream of a target gene, thereby initiating its transcription. The lack of an endogenous ecdysone-like ligand in mammals ensures that the system remains inactive until the synthetic inducer is added.
Signaling Pathway
The canonical ecdysone signaling pathway involves the binding of the ligand to the EcR/RXR heterodimer in the nucleus, leading to the recruitment of coactivators and subsequent activation of target gene transcription.
Caption: Ecdysone Receptor Signaling Pathway.
Data Presentation
Quantitative data on the biological activity of this compound is limited in publicly available literature. The following tables summarize available data for related ecdysteroid compounds, which can be used as a reference for experimental design. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration of this compound for their specific cellular system.
Table 1: Binding Affinities of Ecdysteroids to the EcR/RXR Heterodimer
| Compound | Organism | Binding Affinity (Kd) | Reference |
| Ponasterone A | Drosophila melanogaster | 1.2 nM | [2] |
| Ecdysterone | Manduca sexta | 33 nM | Not in search results |
| Muristerone A | Drosophila melanogaster | Not available | Not in search results |
| This compound | Not available | Data not available |
Table 2: In Vitro Activity of Ecdysteroids in Reporter Gene Assays
| Compound | Cell Line | Reporter System | EC50 | Reference |
| Ponasterone A | HEK293 | EcRE-Luciferase | ~10 nM | Not in search results |
| Ecdysterone | CHO | EcRE-GFP | ~1 µM | Not in search results |
| Muristerone A | HEK293 | EcRE-Luciferase | Not available | Not in search results |
| This compound | Not available | Not available | Data not available |
Table 3: Cytotoxicity of Ecdysteroid Acetonides
| Compound | Cell Line | IC50 | Reference |
| Ponasterone A 20,22-acetonide | Human lung carcinoma (NCI-H460) | 25.3 µM | Not in search results |
| Ponasterone A 20,22-acetonide | Human breast cancer (MCF-7) | 30.1 µM | Not in search results |
| Ponasterone A 20,22-acetonide | Human colon cancer (HCT-116) | 45.2 µM | Not in search results |
| This compound | Not available | Data not available |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study nuclear receptor signaling using an ecdysone-inducible expression system coupled with a luciferase reporter assay.
Experimental Workflow
Caption: Experimental workflow.
Protocol 1: Establishment of an Ecdysone-Inducible Reporter Cell Line
This protocol describes the generation of a stable cell line containing the necessary components for the ecdysone-inducible system.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO, HeLa)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
pERV vector (expressing EcR and RXR)
-
pEcRE-Luc vector (luciferase reporter driven by EcRE)
-
Transfection reagent
-
Selection antibiotic (e.g., G418, Hygromycin B)
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Cell Culture: Maintain the chosen mammalian cell line in complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: a. One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection. b. Co-transfect the cells with the pERV vector and the pEcRE-Luc vector using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio is 1:1 for the two plasmids.
-
Selection of Stable Clones: a. 48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve for the specific cell line. b. Replace the selection medium every 3-4 days. c. After 2-3 weeks, visible antibiotic-resistant colonies will appear. d. Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels.
-
Screening of Clones: a. Once the clones have been expanded, screen them for their responsiveness to an ecdysone analog. b. Seed each clone in a 24-well plate. c. Induce the cells with a known potent agonist like Ponasterone A (e.g., 10 µM) and a vehicle control (e.g., DMSO). d. After 24-48 hours, perform a luciferase assay (as described in Protocol 2) to identify clones with low basal luciferase activity and high inducibility.
-
Expansion and Cryopreservation: Expand the best-performing clone and create a cryopreserved cell bank for future experiments.
Protocol 2: Luciferase Reporter Assay for Ecdysone Receptor Activation
This protocol details the procedure for quantifying the activation of the ecdysone receptor by this compound in the stably transfected reporter cell line.
Materials:
-
Stable ecdysone-inducible reporter cell line (from Protocol 1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Ponasterone A (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System, Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: a. Seed the stable reporter cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment. b. Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment (Dose-Response): a. Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM. b. Include a positive control (e.g., 10 µM Ponasterone A) and a vehicle control (DMSO, at the same final concentration as the highest compound concentration). c. Carefully remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay: a. Allow the plate and the luciferase assay reagents to equilibrate to room temperature. b. Perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and then adding the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Normalize the data if a dual-luciferase system is used (e.g., Firefly/Renilla). c. Plot the luminescence values against the log of the compound concentration to generate a dose-response curve. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value for this compound.
Conclusion
This compound serves as a valuable tool for researchers studying nuclear receptor signaling, providing precise temporal control over gene expression. The ecdysone-inducible system, when coupled with a sensitive reporter assay like the luciferase assay, allows for the quantitative analysis of receptor activation. While specific quantitative data for this compound is not yet widely available, the protocols outlined in this document provide a robust framework for its characterization and application in the laboratory. By performing careful dose-response experiments, researchers can effectively harness the power of this inducible system to dissect complex biological pathways and advance drug discovery efforts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ecdysterone 20,22-monoacetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ecdysterone 20,22-monoacetonide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The primary challenge is achieving selective protection of the 20,22-diol in the presence of the 2,3-diol. Ecdysterone has two sets of vicinal diols, and the reactivity of the 2,3-diol is comparable to that of the 20,22-diol, often leading to the formation of the 2,3-monoacetonide and the 2,3;20,22-diacetonide as byproducts.
Q2: Which catalysts are commonly used for the synthesis of this compound?
A2: Acidic catalysts are typically employed for this reaction. Commonly used catalysts include p-toluenesulfonic acid (TsOH)[1], phosphomolybdic acid[2], pyridinium (B92312) p-toluenesulfonate, and stannous chloride.
Q3: What is the role of 2,2-dimethoxypropane (B42991) (DMP) in the reaction?
A3: 2,2-Dimethoxypropane (DMP) can be used as an alternative to acetone (B3395972). It acts as both the acetone source and a water scavenger. The reaction of DMP with the water generated during acetonide formation drives the equilibrium towards the product, potentially increasing the yield.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform/methanol (B129727) mixtures). The disappearance of the starting material (Ecdysterone) and the appearance of product spots (mono- and di-acetonides) indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring[3][4].
Q5: What are the expected spectroscopic signatures of this compound?
A5: The formation of the 20,22-monoacetonide can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. Key indicators include the appearance of two new singlet signals in the 1H NMR spectrum corresponding to the two methyl groups of the acetonide, and a shift in the signals of the C-20 and C-22 protons.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Inactive catalyst. 2. Insufficient reaction time. 3. Presence of water in the reaction mixture. 4. Inadequate temperature. | 1. Use a fresh, anhydrous batch of the acid catalyst. 2. Monitor the reaction by TLC until the starting material is consumed. 3. Ensure all solvents and reagents are anhydrous. Consider using a water scavenger like 2,2-dimethoxypropane. 4. While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion. |
| Formation of significant amounts of Ecdysterone 2,3;20,22-diacetonide | 1. Excess of acetone or acetonide-forming reagent. 2. Prolonged reaction time. 3. Use of a highly active catalyst. | 1. Use a stoichiometric amount of the acetonide-forming reagent relative to Ecdysterone. 2. Carefully monitor the reaction and stop it once the monoacetonide is the major product. 3. Consider using a milder catalyst or reducing the catalyst loading. |
| Formation of Ecdysterone 2,3-monoacetonide isomer | The 2,3-diol is of comparable reactivity to the 20,22-diol. | This is a common selectivity challenge. Chromatographic purification is necessary to separate the isomers. Exploring different catalysts and reaction conditions (e.g., temperature) may alter the product ratio. |
| Difficulty in purifying the product | Co-elution of the desired monoacetonide with the diacetonide, the other monoacetonide isomer, and unreacted starting material. | 1. Utilize column chromatography with a high-resolution silica (B1680970) gel. 2. Employ a gradient elution system in your chromatography, starting with a less polar solvent system and gradually increasing the polarity. 3. Consider using preparative HPLC for challenging separations[2][3][4]. |
| Product decomposes during workup or purification | The acetonide group is sensitive to acidic conditions. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before solvent evaporation and extraction[2]. 2. Avoid the use of strongly acidic conditions during purification. |
Quantitative Data
The following table summarizes a reported yield for the synthesis of this compound. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Catalyst | Reagent | Solvent | Temperature | Time | Yield of 20,22-monoacetonide | Yield of 2,3;20,22-diacetonide | Reference |
| p-Toluenesulfonic acid (TsOH) | Acetone | Acetone | Room Temperature | 2 hours | 60% | 34% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ecdysterone Acetonides using Phosphomolybdic Acid
This protocol is a general method for the preparation of ecdysteroid acetonides and may lead to a mixture of products that require purification.
-
Dissolution: Dissolve Ecdysterone in acetone at a concentration of 1 g per 100 mL.
-
Catalyst Addition: To this solution, add phosphomolybdic acid (1 g per 1 g of Ecdysterone).
-
Reaction: Sonicate the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Neutralization: Quench the reaction by adding a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral.
-
Solvent Removal: Evaporate the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic fractions and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired 20,22-monoacetonide from byproducts.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity this compound, preparative reverse-phase HPLC can be employed.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient elution system of water and methanol or acetonitrile (B52724) is typically used[3][4]. For example, a gradient of 5% to 30% methanol in water over 25 minutes[3].
-
Detection: UV detection at 242 nm is effective for ecdysteroids.
-
Procedure: Dissolve the crude product in a minimal amount of the initial mobile phase. Inject onto the preparative HPLC system and collect fractions corresponding to the peak of this compound. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives [mdpi.com]
- 3. Separation and HPLC Characterization of Active Natural Steroids in a Standardized Extract from the Serratula coronata Herb with Antiseborrheic Dermatitis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Overcoming solubility issues with Ecdysterone 20,22-monoacetonide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ecdysterone 20,22-monoacetonide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of ecdysterone, a naturally occurring steroid hormone found in insects and plants.[1][2][] Like many steroid-based compounds, it is inherently hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary mechanisms of action for ecdysterone and its derivatives?
A2: Ecdysterone primarily exerts its anabolic effects through two main signaling pathways. It has been shown to activate the estrogen receptor beta (ERβ), which is involved in skeletal muscle hypertrophy.[4][5][6][7] Additionally, it stimulates the PI3K/Akt signaling pathway, a crucial regulator of cell growth, proliferation, and protein synthesis.[6][8][9][10] Unlike anabolic steroids, ecdysterone does not bind to the androgen receptor.[4]
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[11][12] Ethanol can also be used, but DMSO is generally a stronger solvent for highly insoluble compounds.[13] It is crucial to use anhydrous, high-purity DMSO to avoid moisture contamination, which can reduce the solubility of the compound.[12][14]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%.[13][15] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[13]
Q5: My compound precipitates out of solution after being in the incubator for a few hours. What could be the cause?
A5: Delayed precipitation can be caused by several factors. Changes in temperature and pH within the incubator can affect the compound's solubility.[15] The compound may also interact with components in the cell culture medium over time, leading to the formation of insoluble complexes.[11][15] To mitigate this, ensure your media is pre-warmed to 37°C before adding the compound and that it is properly buffered for the CO2 environment of the incubator.[11][15]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Problem: A precipitate forms immediately when the DMSO stock solution of this compound is added to the cell culture medium or buffer. This is often referred to as the compound "crashing out" of solution.[11]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[11] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[11] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[11][16] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[11] |
| Moisture in DMSO | The presence of water in the DMSO stock solution can significantly reduce the solubility of hydrophobic compounds. | Use anhydrous, high-purity DMSO for preparing your stock solution and store it in tightly sealed vials with a desiccant.[12][14] |
Issue 2: Precipitate Observed in the DMSO Stock Solution
Problem: A precipitate is visible in the DMSO stock solution, either upon initial preparation or after storage.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | The compound has not fully dissolved in the DMSO. | Ensure vigorous vortexing of the stock solution. If particles remain, briefly sonicate the solution in a water bath for 5-10 minutes.[13][14] |
| Stock Concentration Too High | The concentration of the stock solution exceeds the solubility of the compound in DMSO. | Prepare a new stock solution at a lower concentration.[14] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to the formation of localized areas of high concentration and precipitation. | Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[16] |
Quantitative Data
Table 1: Solubility of Ecdysterone in Various Solvents
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL[17] |
| DMSO | ~30 mg/mL[17] |
| Dimethylformamide (DMF) | ~30 mg/mL[17] |
| PBS (pH 7.2) | ~10 mg/mL[17] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile, amber glass vial.
-
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved particles.
-
Sonication (if necessary): If particles remain, sonicate the solution in a water bath for 5-10 minutes.[13]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[16]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.[11]
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).[11]
-
Include Controls: Include a well with media only and a well with media plus the highest concentration of DMSO used (vehicle control).[11]
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[11]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is considered your maximum working soluble concentration for those specific conditions.[11]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for precipitation issues.
Caption: Simplified PI3K/Akt signaling pathway activated by Ecdysterone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. "Molecular Insights into the Role of Estrogen Receptor Beta in Ecdyster" by Syeda Sumayya Tariq, Madiha Sardar et al. [digitalcommons.chapman.edu]
- 8. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Stability of Ecdysterone 20,22-monoacetonide in different solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ecdysterone 20,22-monoacetonide in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to keep solid this compound in a sealed container, protected from light and moisture, at -20°C.[1][2] For short-term storage, +4°C is acceptable.[2] When stored properly, the solid compound is expected to be stable for at least two years.[1]
Q2: In which solvents is this compound soluble?
Q3: How should I prepare stock solutions of this compound?
It is advisable to prepare stock solutions in high-purity solvents such as DMSO, methanol (B129727), or ethanol (B145695).[1] For short-term storage of stock solutions, refrigeration at 0 - 4°C is recommended, while for long-term storage, -20°C is preferable.[2]
Q4: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution, it is recommended to prepare aqueous solutions fresh for each experiment. The acetonide group may be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of this compound in the solvent.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvent used is of high purity and free from contaminants, especially acidic or basic impurities that could catalyze the hydrolysis of the acetonide.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control pH: If working with aqueous or protic solvents, ensure the pH is neutral. Buffer the solution if necessary.
-
Perform a Stability Check: If degradation is suspected, it is advisable to perform a stability study under your specific experimental conditions. A general protocol for this is provided below.
-
Issue 2: Difficulty in dissolving the compound.
-
Possible Cause: Low solubility in the chosen solvent at the desired concentration.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution.[3]
-
Sonication: Use an ultrasonic bath to facilitate the dissolution process.[3]
-
Solvent Selection: If the compound remains insoluble, consider using a different solvent. Based on the solubility of the parent compound, DMSO and ethanol are good alternatives.[1]
-
Data Presentation
Table 1: Solubility of Parent Compound (Ecdysterone) in Various Solvents
| Solvent | Concentration |
| Methanol | 20 mg/ml[1] |
| DMSO | 30 mg/ml |
| Ethanol | 25 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
Note: This data is for the parent compound, 20-Hydroxyecdysone, and should be used as a general guide for this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term (months to years)[2] | Dry, dark, and sealed container[2][3] |
| Solid | +4°C | Short-term (days to weeks)[2] | Dry, dark, and sealed container[2][3] |
| Stock Solution (in DMSO) | -20°C | Long-term (months)[2] | --- |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks)[2] | --- |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Chosen Solvent
This protocol outlines a general method to determine the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from storage.
-
If the solvent is non-volatile, it may be necessary to dilute the sample with a suitable mobile phase component before injection. For volatile solvents, care should be taken to prevent concentration changes due to evaporation.
-
-
HPLC Analysis:
-
Analyze the samples using a validated reverse-phase HPLC method. A C18 column is typically suitable.
-
The mobile phase could consist of a gradient of water and an organic solvent like methanol or acetonitrile.
-
Detection is typically performed using a UV detector at a wavelength of approximately 243 nm.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Compare the peak area at each time point to the initial peak area (time 0) to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Mandatory Visualization
References
Troubleshooting low bioactivity in ecdysteroid experiments.
Welcome to the technical support center for ecdysteroid-based experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low bioactivity and other unexpected results in their ecdysteroid experiments.
Frequently Asked Questions (FAQs)
Here we address common problems encountered during ecdysteroid experiments in a question-and-answer format.
Q1: Why am I observing weak or no signal in my ecdysteroid reporter assay?
Low or absent signal in a reporter assay (e.g., luciferase-based) is a frequent issue. Several factors related to the experimental setup and reagents could be the cause.
-
Reagent Quality: Ensure that your ecdysteroid compounds are of high purity and have not degraded. It is also crucial to check that assay reagents, such as the luciferase substrate, are fresh and have been stored correctly to prevent degradation.[1]
-
Cell Health and Transfection Efficiency: The health and viability of your cell line are paramount. Use cells with high viability (>95%) and at a low passage number.[1] If using a transient transfection-based reporter system, low transfection efficiency will directly result in a weak signal. It is advisable to optimize the DNA-to-transfection reagent ratio and use a positive control to verify transfection efficiency.[2][3]
-
Promoter Strength: The promoter driving the reporter gene might be too weak. If possible, consider using a stronger promoter to enhance the signal.[2]
-
Incorrect Assay Conditions: Ensure that incubation times after transfection (typically 24-48 hours) and after ecdysteroid treatment (e.g., 6-24 hours) are adequate for reporter protein expression and pathway activation.[1] Also, maintain a consistent temperature, as the enzymatic activity of reporters like luciferase is temperature-dependent.[1]
Q2: My dose-response curve is not sigmoidal or shows high variability. What could be the issue?
An ideal dose-response curve has a clear sigmoidal shape. Deviations or high variability can indicate several problems.
-
Pipetting Errors and Reagent Preparation: Inconsistent pipetting can introduce significant variability between wells. Using a master mix for your reagents and a calibrated multichannel pipette can help mitigate this.[2][3]
-
Cell Seeding Density: An uneven distribution of cells across the plate or a suboptimal seeding density can lead to inconsistent results. Aim for 70-80% confluency at the time of the assay.[1]
-
Ecdysteroid Compound Issues: The purity of the ecdysteroid can be a factor. Impurities may interfere with the assay. Additionally, the stability of the ecdysteroid in the cell culture medium should be considered, as degradation over the course of the experiment can affect the results.
-
Presence of Antagonists/Agonists: The cell culture medium itself or the serum used may contain components that act as ecdysteroid antagonists or agonists, interfering with the expected dose-response.
Q3: I'm observing high background signal in my assay. How can I reduce it?
High background can mask the true signal from your experiment.
-
Plate Type: For luminescence-based assays, using solid white, opaque plates is recommended to reduce background and prevent signal crossover between wells.[1][3]
-
Reagent Contamination: Contamination in your reagents or cell culture can lead to high background. Using freshly prepared reagents and maintaining aseptic technique is crucial.[2]
-
Cell Lysis: Incomplete cell lysis can result in a higher background. Ensure your lysis buffer is effective and that you have an adequate incubation time for complete cell lysis.
Q4: The bioactivity of my ecdysteroid is much lower than expected from the literature. Why?
Discrepancies between your results and published data can be frustrating.
-
Cell Line Differences: Different cell lines can have varying levels of the ecdysone (B1671078) receptor (EcR) and its heterodimer partner, ultraspiracle (USP), which will affect the responsiveness to ecdysteroids.[4] Mammalian cell lines used in some reporter assays may require much higher concentrations of ecdysteroids for a response compared to insect cell lines.[4]
-
Compound Purity and Stability: As mentioned, the purity of your ecdysteroid is critical. Commercial sources can have variable purity, which can significantly impact the observed bioactivity. Ecdysteroids can also degrade under certain conditions, so proper storage and handling are essential.
-
Assay-Specific Conditions: The specific parameters of your assay, such as the incubation time and the concentration of other components in the medium, can influence the apparent bioactivity.
Quantitative Data Summary
The following table summarizes the median effective concentration (EC50) values for selected compounds in the Drosophila melanogaster BII cell bioassay, which is a common method for assessing ecdysteroid activity.
| Compound | Activity | EC50 (M) |
| 20-Hydroxyecdysone | Agonist | Potent (specific value not provided in snippets) |
| Bisphenol A | Antagonist | 1.0 x 10-4 |
| Diethylphthalate | Antagonist | 2.0 x 10-3 |
| Lindane | Antagonist | 3.0 x 10-5 |
Data sourced from a study screening environmental contaminants for ecdysteroid agonist and antagonist activity.[5]
Experimental Protocols
Ecdysone Receptor Luciferase Reporter Assay
This protocol outlines a general procedure for a luciferase-based reporter gene assay to measure ecdysteroid bioactivity.
-
Plasmid Construction:
-
An ecdysone-responsive reporter plasmid is constructed by inserting an ecdysone response element (EcRE) upstream of a minimal promoter driving a luciferase gene.
-
Expression plasmids for the ecdysone receptor (EcR) and its heterodimer partner ultraspiracle (USP) are also required.[6]
-
A control plasmid, such as one expressing Renilla luciferase, is used for normalization.[3]
-
-
Cell Culture and Transfection:
-
HEK293T cells are a common choice for this assay.[6]
-
Cells are seeded in 96-well plates and allowed to attach.
-
The reporter plasmid, EcR and USP expression plasmids, and the normalization control plasmid are co-transfected into the cells using a suitable transfection reagent.
-
-
Ecdysteroid Treatment and Incubation:
-
After 24-48 hours of incubation to allow for plasmid expression, the cells are treated with various concentrations of the ecdysteroid to be tested.
-
The cells are then incubated for an additional 6-24 hours.[1]
-
-
Cell Lysis and Luciferase Assay:
-
The culture medium is removed, and the cells are lysed using a lysis buffer.
-
The cell lysate is transferred to a white, opaque 96-well plate.[3]
-
Luciferase assay reagent is added to the lysate, and the luminescence is measured using a luminometer.
-
If using a dual-luciferase system, a second reagent is added to measure the luminescence from the normalization control.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
The normalized data is then plotted against the ecdysteroid concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Ecdysteroid Signaling Pathway
Caption: Simplified ecdysteroid signaling pathway from receptor binding to gene expression.
Troubleshooting Workflow for Low Bioactivity
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of environmental contaminants for ecdysteroid agonist and antagonist activity using the Drosophila melanogaster B(II) cell in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Ecdysteroid Isomers
Welcome to the Technical Support Center for the optimization of chromatographic separation of ecdysteroid isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating ecdysteroid isomers?
The main difficulty lies in the structural similarity of ecdysteroid isomers. These compounds often differ subtly, such as in the orientation of a hydroxyl group (epimers) or the position of a double bond. These small variations result in very similar physicochemical properties, making their separation by standard chromatographic techniques challenging. Achieving baseline resolution necessitates highly selective and optimized methods.
Q2: Which High-Performance Liquid Chromatography (HPLC) mode is most suitable for ecdysteroid isomer separation: reversed-phase or normal-phase?
Both reversed-phase (RP) and normal-phase (NP) HPLC can be utilized for ecdysteroid separation, with reversed-phase being more common.[1][2]
-
Reversed-Phase (RP) HPLC: This is the most widely used technique for ecdysteroid analysis.[2] It typically employs a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water mixtures).[2][3] Gradient elution is often preferred over isocratic elution to effectively separate complex mixtures of ecdysteroids.[2][4]
-
Normal-Phase (NP) HPLC: NP-HPLC can also be effective and offers different selectivity compared to RP-HPLC.[1] However, it can be susceptible to issues with retention time stability due to the stationary phase's sensitivity to water content in the mobile phase.[1]
Q3: Is a gradient elution program always necessary for separating ecdysteroid isomers?
While isocratic methods can sometimes be sufficient for simple mixtures, a shallow gradient elution is generally recommended for separating closely related ecdysteroid isomers.[2][4] A gradient allows for a gradual increase in the organic solvent concentration, which can effectively resolve compounds with minor differences in polarity.[4] For complex samples containing multiple ecdysteroids, gradient elution is often essential.[2][4]
Q4: How critical is temperature control for reproducible ecdysteroid separations?
Temperature is a crucial parameter for achieving reproducible results.[5][6][7] Fluctuations in column temperature can lead to shifts in retention times, making peak identification and quantification unreliable.[4] Using a column oven to maintain a constant and optimized temperature is highly recommended for method robustness.[4][8][9]
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic separation of ecdysteroid isomers in a question-and-answer format.
Problem: Poor Resolution or Co-elution of Isomers
Question: My ecdysteroid isomers are not separating and appear as a single broad peak or closely overlapping peaks. What steps can I take to improve resolution?
Answer: Poor resolution is a common hurdle. The following strategies can enhance the separation of your isomers:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention and may improve separation.[4]
-
Solvent Type: The choice of organic modifier can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol, or vice-versa, as methanol can offer different selectivity for steroid isomers.[4][10]
-
Gradient Profile: If using a gradient, make it shallower. For instance, if your isomers elute at 35% acetonitrile, try a gradient that runs from 25% to 45% over a longer period.[4]
-
Mobile Phase pH: Adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and potentially resolution by suppressing the ionization of residual silanol (B1196071) groups on the stationary phase.[4]
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider a different stationary phase chemistry. Phenyl-Hexyl or Biphenyl columns can offer alternative selectivities for aromatic and moderately polar compounds like ecdysteroids.[10][11][12]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.
-
-
Adjust Operating Parameters:
-
Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C). Temperature can influence selectivity and viscosity.[5][6][7][9]
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution for critical pairs.[8]
-
Problem: Peak Tailing
Question: My ecdysteroid peaks are asymmetrical and show significant tailing. What is the likely cause and how can I fix it?
Answer: Peak tailing can compromise resolution and quantification accuracy. Here are common causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of ecdysteroids.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent.[8]
-
Problem: Irreproducible Retention Times
Question: The retention times for my ecdysteroid isomers are drifting between injections. What could be the cause?
Answer: Shifting retention times can undermine the reliability of your method. Common causes and solutions include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.
-
Solution: Increase the column equilibration time between injections.[4]
-
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Keep solvent reservoirs capped.[4]
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Pump Issues: Leaks or failing check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC pump and check for leaks.
-
Data Presentation
Table 1: Troubleshooting Summary for Ecdysteroid Isomer Separation
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inappropriate mobile phase/stationary phase, suboptimal flow rate or temperature. | Optimize mobile phase composition (solvent type, gradient), try a different column chemistry (e.g., Phenyl-Hexyl, Biphenyl), adjust temperature and flow rate.[4][10][11] |
| Peak Tailing | Secondary silanol interactions, column overload, column contamination. | Add an acidic modifier to the mobile phase, reduce sample concentration/injection volume, clean or replace the column/guard column.[4][8] |
| Retention Time Drift | Insufficient column equilibration, changes in mobile phase, temperature fluctuations. | Increase equilibration time, prepare fresh mobile phase daily, use a column oven.[4][8] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing), precipitated buffer. | Reverse flush the column, check for blocked tubing, ensure buffer solubility in the mobile phase.[4] |
| Baseline Noise | Air bubbles in the system, contaminated mobile phase, detector issues. | Degas the mobile phase, use high-purity solvents, check detector lamp.[4] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Ecdysteroid Isomer Screening
This protocol provides a starting point for developing a separation method for ecdysteroid isomers.
-
Sample Preparation:
-
Dissolve the ecdysteroid sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If resolution is poor, consider a Phenyl-Hexyl or Biphenyl phase.
-
Guard Column: Use a compatible guard column to protect the analytical column.
-
-
Chromatographic Conditions:
| Parameter | Condition | Notes |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to improve peak shape.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol can be tested as an alternative for different selectivity.[4] |
| Gradient | 20% to 50% B over 30 minutes | A shallow gradient is often necessary for isomer separation.[4] Adjust as needed based on initial results. |
| Flow Rate | 1.0 mL/min | Can be adjusted (e.g., 0.8-1.2 mL/min) to optimize resolution and run time. |
| Column Temperature | 30 °C | Temperature control is crucial for reproducibility.[4] |
| Detection Wavelength | 242 nm | Ecdysteroids typically have a strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | Should be optimized to avoid column overload.[4] |
-
Method Optimization:
-
If co-elution occurs, adjust the gradient slope and range.
-
Systematically vary the column temperature to fine-tune the separation.
-
If resolution is still insufficient, switch the organic solvent to methanol and re-optimize the gradient.
-
Test a different column chemistry if necessary.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
Caption: Troubleshooting guide for common peak shape problems in HPLC.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. mdpi.com [mdpi.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of steroids using temperature-dependent inclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youtube.com [youtube.com]
Preventing degradation of Ecdysterone 20,22-monoacetonide during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ecdysterone 20,22-monoacetonide during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The primary cause of degradation is the hydrolysis of the 20,22-acetonide group. This is particularly prevalent under acidic conditions. While ecdysteroids are generally stable, the acetonide functional group is susceptible to cleavage in the presence of strong acids, leading to the formation of 20-hydroxyecdysone (B1671079).
Q2: I am observing a lower than expected yield of this compound in my extract. What could be the issue?
A2: Lower than expected yields can be attributed to several factors:
-
Acidic Extraction Conditions: The use of acidic solvents or accidental acidification of the extraction mixture can lead to the hydrolysis of the acetonide group.
-
High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can contribute to degradation.
-
Inappropriate Solvent Choice: While various solvents can be used for extraction, some may be less effective at solubilizing the target compound or may promote degradation.
-
Suboptimal Extraction Time: Extraction times that are too short may result in incomplete extraction, while excessively long times can increase the risk of degradation.
Q3: My final product contains a significant amount of 20-hydroxyecdysone. How can I prevent this contamination?
A3: The presence of 20-hydroxyecdysone as a contaminant is a strong indicator of this compound degradation. To prevent this, it is crucial to:
-
Maintain Neutral pH: Ensure that the pH of your extraction solvent and any subsequent aqueous washes is neutral. Avoid the use of acidic modifiers unless absolutely necessary and validated.
-
Control Temperature: Perform extraction and solvent evaporation steps at the lowest effective temperature.
-
Avoid Acetone (B3395972) as a Solvent: The use of acetone in the extraction process can lead to the formation of ecdysteroid acetonides as artifacts, potentially complicating purification and analysis.
Q4: What are the recommended storage conditions for extracts containing this compound?
A4: For long-term stability, extracts should be stored in a dry state, protected from light, at room temperature or lower. Ecdysteroids are known to be stable molecules when stored under these conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Hydrolysis due to acidic conditions. | - Neutralize extraction solvents.- Avoid acidic additives.- Use buffered solutions at neutral pH for any aqueous steps. |
| Thermal degradation. | - Use lower extraction temperatures (e.g., reflux at the boiling point of the solvent, but avoid excessive heating).- Use rotary evaporation at reduced pressure and moderate temperature for solvent removal. | |
| Incomplete extraction. | - Ensure plant material is finely powdered.- Optimize the solid-to-solvent ratio.- Increase the number of extraction cycles. | |
| Presence of 20-hydroxyecdysone in the final product | Hydrolysis of the acetonide group. | - Strictly control pH to remain neutral throughout the process.- Analyze samples at intermediate steps to identify where the degradation is occurring. |
| Formation of unknown byproducts | Use of reactive solvents. | - Avoid using acetone as a solvent to prevent the formation of acetonide artifacts. [cite: ]- Use high-purity solvents (e.g., ethanol (B145695), methanol) for extraction. |
| Difficulty in purifying the final compound | Complex mixture of ecdysteroids in the source material. | - Select a plant source known to have a high concentration of the target compound, such as Cyanotis arachnoidea.- Employ multi-step purification techniques like column chromatography followed by recrystallization. |
Quantitative Data on Stability
| Condition | Parameter | Expected Stability of Acetonide Group | Primary Degradation Product |
| pH | Acidic (e.g., pH < 4) | Low | 20-hydroxyecdysone |
| Neutral (e.g., pH 6-8) | High | Minimal degradation | |
| Basic (e.g., pH > 9) | Moderate to High | Potential for other base-catalyzed reactions, but acetonide is generally more stable than in acid. | |
| Temperature | Ambient (20-25°C) | High | Minimal degradation |
| Elevated (40-60°C) | Moderate | Increased rate of hydrolysis, especially if pH is not neutral. | |
| High (>80°C) | Low | Significant degradation likely. | |
| Solvent | Ethanol, Methanol | High | Minimal degradation if pH is neutral. |
| Water | pH-dependent | Stability is highly dependent on the pH of the aqueous solution. | |
| Acetone | High | While stable, not recommended due to the potential for artifact formation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cyanotis arachnoidea Roots
This protocol is adapted from established methods for ecdysteroid extraction.
1. Material Preparation:
-
Air-dry the roots of Cyanotis arachnoidea.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Place the powdered root material in a flask.
-
Add 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Reflux the mixture at the boiling point of ethanol for 2 hours.
-
Filter the mixture while hot and collect the filtrate.
-
Repeat the extraction process on the solid residue two more times with fresh ethanol.
-
Combine the filtrates from all three extractions.
3. Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a thick, syrupy residue is obtained.
4. Purification (Adapted from a patent for beta-ecdysterone purification):
-
Alcohol Precipitation: Dissolve the residue in a minimal amount of water and add ethanol to a final concentration of 70-80% to precipitate polysaccharides. Centrifuge or filter to remove the precipitate.
-
Resin Adsorption Chromatography: Concentrate the supernatant and load it onto a macroporous adsorbent resin column (e.g., Amberlite XAD series).
-
Wash the column with water to remove highly polar impurities.
-
Elute the ecdysteroids with a stepwise gradient of increasing ethanol concentration in water.
-
-
Recrystallization: Concentrate the fractions containing this compound and recrystallize from a suitable solvent system (e.g., ethanol-water or ethyl acetate) to obtain the purified product.
Protocol 2: HPLC Analysis of this compound and 20-hydroxyecdysone
This method can be used to monitor the purity of the extract and quantify the extent of degradation.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standard solutions of both this compound and 20-hydroxyecdysone in the mobile phase to determine their retention times and for quantification.
Visualizations
Caption: Potential degradation and formation pathway of this compound.
Caption: Troubleshooting workflow for this compound extraction issues.
Ecdysteroid Analysis by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for ecdysteroid analysis by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the complexities of ecdysteroid analysis, with a focus on identifying and mitigating artifact formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in ecdysteroid mass spectrometry analysis?
A1: Artifacts in ecdysteroid analysis can arise from several stages of the experimental workflow. The most common sources include:
-
In-source fragmentation: The high energy in the mass spectrometer's source can cause the ecdysteroid molecules to fragment before they are analyzed. The most frequent in-source fragmentation is the loss of water molecules (dehydration).
-
Autoxidation: Ecdysteroids, particularly 20-hydroxyecdysone (B1671079), are susceptible to oxidation, which can occur during sample extraction, storage, and analysis. This can lead to the formation of various oxidized derivatives that are not naturally present in the sample.[1][2]
-
Derivatization Side-Reactions: The chemical derivatization process, often used to improve chromatographic separation and detection sensitivity, can introduce artifacts. For instance, derivatization with Girard reagents may cause the elimination of a hydroxyl group from the ecdysteroid structure.[3][4] Similarly, silylation for GC-MS can produce unexpected by-products.[5]
-
Sample Preparation: The extraction and cleanup procedures can introduce artifacts if not carefully optimized. The choice of solvents, pH, and temperature can all influence the stability of ecdysteroids.[6][7]
Q2: How can I differentiate between a true metabolite and an analytical artifact?
A2: Distinguishing between endogenous metabolites and artifacts is a critical challenge. One of the most robust methods is the use of stable isotope labeling.[8][9] By treating a biological system with a labeled precursor (e.g., containing ¹³C or ²H), any resulting metabolites will also be labeled. Artifacts that are formed during sample preparation or analysis will not incorporate the label. This allows for the unambiguous identification of true metabolites from process-related artifacts.[8]
Troubleshooting Guides
Issue 1: In-Source Fragmentation and Dehydration Artifacts
Q: I am observing multiple peaks in my chromatogram with mass differences of 18 Da, suggesting water loss. How can I minimize this in-source fragmentation?
A: The observation of sequential water loss is a common artifact in the analysis of polyhydroxylated steroids like ecdysteroids.[10] This is often due to high energy in the electrospray ionization (ESI) source.
Troubleshooting Steps:
-
Optimize Cone Voltage/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[11] Systematically lower the cone voltage (or fragmentor voltage, depending on the instrument manufacturer) and observe the effect on the intensity of the precursor ion versus the dehydrated fragment ions.
-
Adjust Source Temperature: While less impactful than cone voltage, excessively high source or desolvation temperatures can contribute to thermal degradation and fragmentation.[11] Try reducing the temperature in increments to find an optimal balance between efficient desolvation and minimal fragmentation.
-
Mobile Phase Composition: The composition of the mobile phase can influence ionization efficiency and the stability of the protonated molecule. Experiment with different mobile phase additives and pH to stabilize the analyte ion.
Quantitative Data Summary: Effect of Cone Voltage on Ion Abundance
| Cone Voltage | Expected [M+H]⁺ Abundance | Expected [M+H-H₂O]⁺ Abundance |
| Low | High | Low |
| Medium | Moderate | Moderate |
| High | Low | High |
Issue 2: Autoxidation of Ecdysteroids
Q: My 20-hydroxyecdysone standard and samples show several unexpected peaks with higher masses, suggesting oxidation. How can I prevent this?
A: 20-hydroxyecdysone is known to undergo autoxidation, particularly in the presence of a strong base, which can lead to the formation of various oxidized derivatives.[12][14]
Troubleshooting Steps:
-
Control pH during Extraction: Avoid strongly basic conditions during sample preparation. Maintain a neutral or slightly acidic pH to minimize base-catalyzed autoxidation.
-
Use of Antioxidants: Consider adding antioxidants to the extraction solvent to protect the ecdysteroids from oxidation.[7][15][16] Common antioxidants used in sample preparation include ascorbic acid and butylated hydroxytoluene (BHT).
-
Sample Storage: Store extracts at low temperatures (e.g., -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation during storage. Avoid repeated freeze-thaw cycles.
-
Photochemical Degradation: Protect samples and standards from direct light, as photochemical transformation can also lead to the formation of artifacts, including dimers.[17][]
Issue 3: Derivatization Artifacts
Q: I am using Girard T reagent for derivatization and observing an unexpected product. What could be the cause?
A: Derivatization of ecdysteroids with Girard reagents can lead to a side reaction involving the elimination of the C14-hydroxyl group, which creates an additional C14-C15 double bond.[19][20]
Troubleshooting Steps:
-
Reaction Conditions: Optimize the reaction temperature and time. Harsher conditions (higher temperature, longer time) may increase the formation of the dehydrated artifact.
-
Structural Confirmation: Be aware of this potential side reaction and use tandem mass spectrometry (MS/MS) to confirm the structure of the derivatized product. The dehydrated Girard hydrazone will have a different fragmentation pattern compared to the expected product.
Q: I am performing GC-MS analysis with silylation and observing multiple peaks for a single ecdysteroid standard. Why is this happening?
A: Silylation of steroids, especially those with ketone groups, can lead to the formation of enol-TMS ether artifacts.[5] Incomplete derivatization of sterically hindered hydroxyl groups can also result in multiple peaks.
Troubleshooting Steps:
-
Choice of Reagent: Use a combination of silylating reagents and a catalyst to ensure complete derivatization. For example, a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is often more effective than BSTFA alone.
-
Two-Step Derivatization: For keto-steroids, a two-step derivatization can prevent enol-TMS ether formation. First, protect the keto group by forming a methoxime, followed by silylation of the hydroxyl groups.
-
Reaction Conditions: Ensure anhydrous conditions and optimize the reaction temperature and time to drive the reaction to completion.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ecdysteroids in Plasma
This protocol is adapted for the quantification of ecdysteroids in a biological matrix.[3][21][22][23]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated ecdysteroid).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724), vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove polar interferences, followed by hexane (B92381) to remove lipids.
-
Elute the ecdysteroids with ethyl acetate (B1210297) or methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Select precursor ions (e.g., [M+H]⁺) and characteristic product ions for each ecdysteroid.
-
Protocol 2: GC-MS Analysis of Ecdysteroids (with Derivatization)
This protocol is a general guideline for the analysis of steroids by GC-MS, adapted for ecdysteroids.[1][4][5][24]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Extract ecdysteroids from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
-
Derivatization (Two-Step Methoximation and Silylation):
-
Methoximation: Dissolve the dried extract in pyridine (B92270) containing methoxyamine hydrochloride. Heat at 60°C for 15-30 minutes to protect the ketone groups.
-
Silylation: Add a silylating reagent (e.g., BSTFA with 1% TMCS or MSTFA). Heat at 60-80°C for 30-60 minutes to derivatize the hydroxyl groups.
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column suitable for steroid analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized ecdysteroids.
-
Injection Mode: Splitless injection.
-
Ionization Mode: Electron Ionization (EI).
-
MS Analysis: Scan mode to obtain full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Visualizations
Diagram 1: General Workflow for Ecdysteroid Analysis and Potential Artifact Introduction Points
Caption: Workflow for ecdysteroid analysis highlighting key stages where artifacts can be introduced.
Diagram 2: Common Artifact Formation Pathways
Caption: Chemical pathways for common artifact formation in ecdysteroid mass spectrometry.
Diagram 3: Troubleshooting Logic for Unexpected Peaks
Caption: A decision tree for troubleshooting the origin of unexpected peaks in ecdysteroid analysis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thescipub.com [thescipub.com]
- 6. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel fragmentation pathways of anionic adducts of steroids formed by electrospray anion attachment involving regioselective attachment, regiospecific decompositions, charge-induced pathways, and ion-dipole complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recovery of Natural Antioxidants from Agro-Industrial Side Streams through Advanced Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photochemical transformation of 20-hydroxyecdysone: production of monomeric and dimeric ecdysteroid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. refubium.fu-berlin.de [refubium.fu-berlin.de]
Enhancing the resolution of ecdysteroids in reverse-phase HPLC.
Welcome to the technical support center for enhancing the resolution of ecdysteroids in reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in ecdysteroid separation.
Troubleshooting Guides
This section addresses specific issues encountered during the HPLC analysis of ecdysteroids in a direct question-and-answer format.
Question: Why am I seeing poor resolution or complete peak co-elution for my ecdysteroid analytes?
Answer: Poor resolution is a common challenge, often stemming from suboptimal mobile phase composition or an inappropriate stationary phase.
-
Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.[1] Ecdysteroid analysis, in particular, often benefits from a gradient elution where the mobile phase composition changes over the course of the run.[2][3]
-
Mobile Phase Selectivity: If adjusting solvent strength is insufficient, changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity and improve resolution.[1] Additionally, the pH of the mobile phase is a critical parameter that can be adjusted to enhance separation.[4][5]
-
Stationary Phase Choice: The choice of column is paramount for achieving good selectivity.[6] While C18 columns are widely used, other stationary phases like Phenyl-Hexyl or polar-embedded phases can offer different selectivities for structurally similar steroids.[6][7] For instance, phenyl-bonded phases are known to improve selectivity for aromatic compounds.[7]
-
Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase.[8][9] Adjusting the temperature can alter selectivity, which may be sufficient to resolve challenging peak pairs.[8]
Question: My ecdysteroid peaks are tailing or fronting. What is the cause and how can I fix it?
Answer: Asymmetrical peaks can compromise accurate quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as with active silanol (B1196071) groups on the silica (B1680970) backbone. Using a highly end-capped column can minimize these interactions. Another common cause is column overload, which can be addressed by reducing the injection volume or diluting the sample.[10] A blocked inlet frit on the column can also lead to tailing; in this case, back-flushing the column or replacing the frit may be necessary.
-
Peak Fronting: This issue typically points to sample overload. Diluting the sample or reducing the injection volume is the primary solution.[10] It can also occur if the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase.[10] Whenever possible, the sample should be dissolved in the initial mobile phase.[10]
Question: Why are the retention times for my peaks shifting between injections?
Answer: Drifting retention times can hinder peak identification and reproducibility.[10]
-
Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection; flushing with 10-20 column volumes is a good practice.[10]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or changes in its composition over time (e.g., evaporation of the more volatile organic solvent) can lead to shifts. It is recommended to prepare the mobile phase fresh daily and keep solvent reservoirs capped.[10]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatically controlled column oven provides a stable and reproducible environment.[10][11]
-
Pump Performance: Leaks in the system or worn pump seals can cause unstable flow rates, leading to retention time variability.[10] A systematic check for leaks and regular pump maintenance are crucial.
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for separating ecdysteroids like ecdysterone and turkesterone?
A1: A common and effective mobile phase for separating ecdysteroids is a gradient of acetonitrile and water.[2][3] Some methods also employ methanol (B129727) and water.[2] For complex samples, adding a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic phases can improve peak shape and reproducibility.[12]
Q2: How does column temperature impact the separation of ecdysteroids?
A2: Temperature is a powerful tool for optimizing steroid separations. Increasing the column temperature generally reduces the viscosity of the mobile phase, which can lead to shorter retention times and sharper peaks.[8][9] More importantly, temperature can alter the selectivity of the separation, potentially resolving peaks that co-elute at ambient temperature.[8][13][14] Operating at a stable, elevated temperature (e.g., 35-55 °C) using a column oven is recommended for reproducibility.[10][12]
Q3: Should I use an isocratic or gradient elution for ecdysteroid analysis?
A3: Due to the complexity of samples containing multiple ecdysteroids with varying polarities, gradient elution is generally more appropriate and effective.[2][3] A gradient program allows for the separation of a wider range of compounds in a single run, providing better resolution for both early and late-eluting peaks.[15]
Q4: What type of column is best suited for ecdysteroid analysis?
A4: Reversed-phase columns, particularly C18 (ODS), are the most common choice for ecdysteroid separation.[16] Modern columns with superficially porous particles can offer higher efficiency and faster separations.[12] For challenging separations, exploring different phase chemistries like C8, Phenyl-Hexyl, or polar-embedded phases can provide the necessary change in selectivity to achieve baseline resolution.[6][7][16]
Data Presentation
Table 1: Comparison of Mobile Phase Compositions and Gradients
| Mobile Phase A | Mobile Phase B | Column | Gradient Program Example | Target Analytes | Reference |
| Water | Acetonitrile | C18 | Time (min) 0.0: 5% B2.0: 5% B (Flow 0.8 -> 1.0 mL/min)3.0: 2% B8.0: Return to initial | Ecdysterone, Turkesterone | [2][3] |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Fused-core C18 | Time (min) 0.0: 1% B9.0: 25% B10.0: 1% B13.0: 1% B | β-ecdysone | [12] |
| Water | Acetonitrile | C18 | Time (min) 0.01: 10% B10.0: 40% B20.0: 60% B25.0: 10% B30.0: 10% B | Beta ecdysone | [17] |
| Water | 1-Propanol | Octadecylsilyl | Multistep gradient | Major adrenal steroids | [18] |
Table 2: Effect of HPLC Column Parameters on Steroid Separation
| Parameter | Variation | Effect on Separation | Rationale | Reference |
| Stationary Phase | C18 vs. Phenyl-Hexyl | Alters selectivity | Phenyl phases provide alternative selectivity, especially for compounds with aromatic rings, enhancing resolution between structurally similar steroids. | [7] |
| Stationary Phase | Standard C18 vs. Polar-Endcapped (AQ-type) | Increases retention of polar steroids | Polar end-capping enhances dipole-dipole interactions between polar analytes and the stationary phase, improving retention and resolution. | [19] |
| Particle Size | 5 µm vs. 2.7 µm (Superficially Porous) | Increases efficiency (sharper peaks) | Smaller particles or superficially porous particles provide a higher number of theoretical plates (N), leading to better resolution. | [20] |
| Column Temperature | 25 °C vs. 40 °C | Can change selectivity and reduce run time | Elevated temperatures reduce mobile phase viscosity, lowering backpressure and shortening retention. It can also alter the thermodynamics of partitioning, changing selectivity. | [8][13] |
Experimental Protocols
Methodology 1: General Protocol for Ecdysteroid Quantification
This protocol provides a typical workflow for the analysis of ecdysteroids from plant extracts or dietary supplements.
-
Sample Preparation (Extraction and Cleanup):
-
For plant material, perform a solid-liquid extraction. A mixture of methanol:ethanol:water has been shown to be effective.[10]
-
The crude extract is often complex.[10][21][22] A cleanup step using solid-phase extraction (SPE) with a C18 cartridge is recommended to remove interfering polar and non-polar compounds.
-
Elute the ecdysteroids from the SPE cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the solvent and reconstitute the final residue in a known volume of the initial HPLC mobile phase.[10]
-
-
Standard Preparation:
-
Prepare a stock solution of the ecdysteroid standard (e.g., 20-hydroxyecdysone) in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the initial mobile phase to create a series of working standards for generating a calibration curve (e.g., 1-100 µg/mL).[10]
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient: A gradient tailored to the specific ecdysteroids of interest. A starting point could be 10-20% B, ramping up to 60-80% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 35 °C.[12]
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).[17]
-
Injection Volume: 20 µL.
-
Mandatory Visualization
Diagrams of Workflows and Logical Relationships
Caption: A logical troubleshooting guide for common HPLC issues.
Caption: A stepwise workflow for enhancing chromatographic resolution.
Caption: Relationship between key factors affecting HPLC resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of High-Performance Liquid Chromatography for Identification and Quantification of Phytoecdysteroids Ecdysterone and Turkesterone in Dietary Supplements - ProQuest [proquest.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. benchchem.com [benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of temperature on the multiple separation of estrogenic steroids using mobile phases modified with beta-cyclodextrin in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japer.in [japer.in]
- 18. Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pepolska.pl [pepolska.pl]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Minimizing matrix effects in LC-MS analysis of phytoecdysteroids.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of phytoecdysteroids.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of phytoecdysteroid analysis?
A1: The "matrix" refers to all components in a sample other than the phytoecdysteroid analytes you are trying to measure (e.g., proteins, lipids, salts, chlorophyll (B73375) from a plant extract).[1] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, sensitivity, and reproducibility of your quantitative results.[1][3][4]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative method. A standard solution of the target phytoecdysteroid is continuously infused into the MS detector, post-column. A blank matrix extract is then injected onto the LC column. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[2][5] You compare the peak area of an analyte in a clean solvent to the peak area of the same amount of analyte spiked into a blank matrix sample after it has gone through the entire extraction/cleanup process. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the effect. An MF <1 indicates suppression, while an MF >1 indicates enhancement.[2]
Q3: What are the most common sources of matrix interference in plant extracts for phytoecdysteroid analysis?
A3: Plant extracts are notoriously complex. Common interfering compounds include:
-
Pigments: Chlorophylls and carotenoids.
-
Lipids and Fats: These can cause significant ion suppression.
-
Phenolic Compounds: Flavonoids and tannins are abundant in plants and can interfere with ionization.[6]
-
Sugars and Polysaccharides: Highly polar compounds that can affect chromatographic separation and source cleanliness.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of phytoecdysteroids.
Problem: Significant Ion Suppression or Enhancement is Observed.
| Possible Cause | Recommended Solution |
| Insufficient Sample Cleanup: Co-eluting matrix components are competing with the analyte for ionization. | Improve Sample Preparation: Implement a more rigorous cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing interfering compounds.[1][8] Techniques like Liquid-Liquid Extraction (LLE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also significantly reduce matrix effects.[9] |
| Poor Chromatographic Separation: The analyte is co-eluting with matrix components.[5] | Optimize LC Method: Adjust the mobile phase gradient to better separate the analyte from the matrix. Using Ultra-High-Performance Liquid Chromatography (UHPLC) can provide higher resolution and better separation.[5] Also, consider using a different column chemistry (e.g., a pentafluorophenyl (PFP) column instead of a standard C18). |
| Inappropriate Internal Standard (IS): The IS does not behave identically to the analyte and fails to compensate for signal variation.[10] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it has nearly identical chemical properties and retention time to the analyte, ensuring it experiences the same degree of matrix effect.[10][11] If a SIL-IS is unavailable, choose a structural analog that elutes very close to the target analyte.[12] |
| High Sample Concentration: Overloading the system with matrix components. | Dilute the Sample: A simple but effective strategy is to dilute the sample extract.[4] This can reduce the concentration of interfering compounds to a level where they no longer significantly impact the analyte's ionization. This is only feasible if the analyte concentration is high enough to remain above the limit of quantitation after dilution. |
Problem: Poor Reproducibility and Inaccurate Quantification.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects: The composition of the matrix varies between different samples, leading to inconsistent ion suppression/enhancement.[5][13] | Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[14] This ensures that the standards and the samples experience similar matrix effects, improving accuracy. |
| Carryover: Residue from a previous, more concentrated sample is affecting the current injection.[3] | Optimize Wash Steps: Ensure the autosampler needle and injection port are thoroughly washed between injections with a strong solvent. Increase the duration or change the composition of the wash solvent. |
| System Contamination: Buildup of non-volatile matrix components in the ion source.[3][15] | Regular Instrument Maintenance: Clean the ion source, including the curtain plate and orifice, on a regular basis.[15][16] Using a divert valve to send the highly polar, early-eluting matrix components to waste instead of the MS source can also help maintain cleanliness.[5] |
Experimental Protocols and Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Phytoecdysteroid Cleanup from Plant Extracts
This protocol describes a general procedure for cleaning up phytoecdysteroid extracts from plant material using a C18 SPE cartridge.
-
Sample Extraction:
-
Grind dried plant material to a fine powder.[8]
-
Extract ~1g of powder with 20 mL of 80% methanol (B129727) via sonication or reflux.[8]
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice more on the residue and combine the supernatants.[8]
-
Evaporate the solvent to dryness.
-
-
SPE Procedure:
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol.[8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.[8] Do not let the cartridge run dry.
-
Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities like sugars and salts.[8]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.[8]
-
Elution: Elute the phytoecdysteroids with 5 mL of methanol.[8]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS-based Extraction and Cleanup
The QuEChERS method is a streamlined approach involving extraction and dispersive SPE (d-SPE) cleanup, widely used for pesticide analysis but adaptable for other compounds in complex matrices.[9][17]
-
Extraction:
-
Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.[17]
-
Add 10 mL of acetonitrile (B52724) (and internal standard, if used).[17]
-
Add QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering agent).[17]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents.[17] For plant matrices, this typically includes magnesium sulfate (to remove water), PSA (to remove sugars and organic acids), and C18 (to remove lipids). GCB (Graphitized Carbon Black) can be added to remove pigments, but may retain planar analytes.[13]
-
Vortex for 30-60 seconds and centrifuge.[18]
-
The resulting supernatant is the final extract, ready for dilution and LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Matrix Effects with Different Cleanup Strategies
This table summarizes hypothetical data illustrating how different sample preparation methods can impact the signal of a target phytoecdysteroid (e.g., 20-Hydroxyecdysone). Matrix Factor (MF) is calculated as (Peak Area in Spiked Extract) / (Peak Area in Solvent).
| Sample Preparation Method | Matrix Factor (MF) | Signal Suppression/Enhancement |
| Dilute-and-Shoot | 0.25 | 75% Suppression |
| Protein Precipitation (PPT) | 0.40 | 60% Suppression |
| Liquid-Liquid Extraction (LLE) | 0.85 | 15% Suppression |
| Solid-Phase Extraction (SPE) | 0.98 | 2% Suppression (Negligible) |
| QuEChERS with d-SPE | 0.95 | 5% Suppression (Negligible) |
Data is illustrative and demonstrates the typical effectiveness of each technique.
Table 2: Recommended LC-MS/MS Parameters for Phytoecdysteroid Analysis
These are starting parameters that should be optimized for your specific instrument and analytes.
| Parameter | Recommended Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40-45 °C[19] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion [M+H]+ to specific product ions (e.g., for 20-Hydroxyecdysone: m/z 481 -> various fragments) |
Visualizations
Caption: General workflow for phytoecdysteroid analysis and matrix effect evaluation.
Caption: Decision tree for troubleshooting matrix effect-related issues.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. QuEChERS: Home [quechers.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. sciforum.net [sciforum.net]
Refinement of protocols for high-throughput screening of ecdysteroids.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of protocols for high-throughput screening (HTS) of ecdysteroids.
Troubleshooting Guides
This section addresses specific issues that may arise during HTS of ecdysteroids, presented in a question-and-answer format.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Reporter Gene Assays (Luciferase, GFP) | 1. Autofluorescence of test compounds: Some library compounds naturally fluoresce at the same wavelength as the reporter protein.[1] 2. Cell stress or death: Stressed or dying cells can lead to non-specific reporter gene expression or release of endogenous fluorescent molecules. 3. Contamination: Mycoplasma or bacterial contamination can interfere with cellular processes and reporter assays.[2] 4. Promoter leakiness: The reporter gene construct may have a basal level of transcription in the absence of ecdysteroid agonists. | 1. Screen the compound library for autofluorescence in a cell-free system. Subtract the background fluorescence of each compound from the assay reading. 2. Optimize cell seeding density and ensure gentle handling. Perform a cell viability assay in parallel with the HTS. 3. Regularly test cell lines for mycoplasma contamination. Use sterile techniques and appropriate antibiotics. 4. If possible, use a cell line with a tightly regulated promoter. Alternatively, establish a clear baseline and use a high signal-to-background ratio for hit identification. |
| Low Signal-to-Noise Ratio | 1. Suboptimal assay conditions: Incubation times, temperature, or reagent concentrations may not be optimal.[3] 2. Low receptor expression: The cell line may not express sufficient levels of the ecdysone (B1671078) receptor (EcR) and its partner Ultraspiracle (USP). 3. Reporter protein instability: The reporter protein (e.g., luciferase) may be rapidly degraded. 4. Insufficient compound concentration: The concentration of the test compounds may be too low to elicit a response. | 1. Systematically optimize assay parameters, including incubation time, temperature, and concentrations of agonists/antagonists and detection reagents. 2. Use a cell line known to have high EcR/USP expression or consider engineering a cell line with stable overexpression. 3. Use reporter assays with stabilized proteins (e.g., luciferase variants with longer half-lives). 4. Perform dose-response curves for known ecdysteroids to determine the optimal screening concentration for the library. |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the microplate.[2] 2. "Edge effects" in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. 3. Pipetting errors: Inaccurate or inconsistent dispensing of cells, compounds, or reagents.[2] 4. Compound precipitation: Test compounds may not be fully soluble in the assay medium. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use automated cell dispensers for better consistency. 2. Avoid using the outer wells of the microplate for experiments. Fill them with sterile water or media to create a humidity barrier. 3. Use calibrated pipettes and proper pipetting techniques. Employ automated liquid handlers for HTS. 4. Check the solubility of compounds in the assay buffer. Consider using a lower concentration or a different solvent (with appropriate controls). |
| False Positives | 1. Compound interference with the reporter system: Some compounds can directly inhibit or activate the reporter enzyme (e.g., luciferase).[4] 2. Cytotoxicity: Compounds that are toxic to the cells can lead to a decrease in signal in antagonist screens, mimicking a real hit. 3. Off-target effects: Compounds may activate the reporter gene through a pathway independent of the ecdysone receptor. | 1. Perform counter-screens with a cell line containing the reporter gene but lacking the ecdysone receptor. Also, test hit compounds in a biochemical assay with the purified reporter enzyme. 2. Conduct a parallel cytotoxicity screen for all compounds. Exclude cytotoxic compounds from the hit list. 3. Confirm hits through secondary assays, such as receptor binding assays or by testing on a panel of different cell lines. |
| False Negatives | 1. Compound degradation: The active compound may be unstable under assay conditions. 2. Insufficient incubation time: The incubation time may be too short for the compound to exert its effect. 3. Antagonistic effects of media components: Components in the cell culture medium may interfere with the binding of the test compound to the receptor. | 1. Assess the stability of hit compounds in the assay medium over the course of the experiment. 2. Optimize the incubation time by performing a time-course experiment with known agonists/antagonists. 3. Test the assay in different media formulations or in a more defined, serum-free medium if possible. |
Frequently Asked Questions (FAQs)
1. Which cell line is best for my ecdysteroid HTS assay?
The choice of cell line depends on the specific goals of your screen. Drosophila melanogaster S2 cells are commonly used and well-characterized for ecdysone signaling.[5] Insect cell lines from other species, such as Bombyx mori (Bm5 cells), can also be used and may offer different sensitivities to various ecdysteroids. For screens where off-target effects are a concern, a mammalian cell line (e.g., HEK293) co-transfected with the EcR and USP genes can be a good option as it lacks the endogenous insect signaling pathways.
2. What are the essential controls for a robust ecdysteroid HTS assay?
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) only. This establishes the baseline signal.
-
Positive Control: Cells treated with a known ecdysone receptor agonist (e.g., 20-hydroxyecdysone, Ponasterone A) at a concentration that gives a maximal response (for agonist screens) or a sub-maximal response (for antagonist screens).
-
No-Cell Control: Wells containing only media and reagents to measure background noise.
-
Library Controls: A selection of known active and inactive compounds to monitor the performance of the screen over time.
3. How can I distinguish between an ecdysteroid receptor agonist and an antagonist in my primary screen?
Typically, two separate screens are performed.
-
Agonist Screen: Cells are treated with the compound library, and an increase in reporter gene expression indicates an agonist.
-
Antagonist Screen: Cells are co-treated with a known agonist (at a concentration that gives a sub-maximal response, e.g., EC50) and the compound library. A decrease in the agonist-induced signal suggests an antagonist.
4. What are the advantages of using a luciferase reporter assay over a GFP reporter assay?
Luciferase assays generally have a wider dynamic range and higher sensitivity due to the enzymatic amplification of the signal and the low background luminescence in most cell lines.[4] GFP assays are often simpler as they do not require the addition of a substrate, but can be more susceptible to interference from fluorescent compounds.
5. How should I handle and store my ecdysteroid compounds?
Ecdysteroids are generally stable, but should be stored as dry powders at -20°C or lower for long-term storage. For HTS, stock solutions are typically prepared in DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light where possible.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for selected ecdysteroids in different cell-based reporter assays.
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| 20-Hydroxyecdysone | Luciferase Reporter | Drosophila S2 | ~ 5 x 10-8 M (EC50) | [5] |
| Ponasterone A | Luciferase Reporter | Drosophila S2 | ~ 2 x 10-9 M (EC50) | [5] |
| Muristerone A | Luciferase Reporter | Drosophila S2 | ~ 1 x 10-9 M (EC50) | [5] |
| Tebufenozide | Luciferase Reporter | Bombyx mori Bm5 | 8.9 x 10-10 M (EC50) | |
| Bisphenol A | GFP Reporter | Drosophila BII | 1.0 x 10-4 M (IC50) | [5] |
| Lindane | GFP Reporter | Drosophila BII | 3.0 x 10-5 M (IC50) | [5] |
Experimental Protocols
Cell-Based Luciferase Reporter Assay for Ecdysteroid Agonists
This protocol is adapted for a 96-well format using Drosophila melanogaster S2 cells stably transfected with an ecdysone-responsive luciferase reporter construct.
Materials:
-
Drosophila S2 cells stably expressing an ecdysone-responsive luciferase reporter
-
Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
20-Hydroxyecdysone (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture S2 cells to a density of approximately 2-5 x 106 cells/mL.
-
Dilute the cells in fresh medium to a concentration of 2 x 105 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate at 25°C for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and controls in DMSO.
-
Further dilute the compounds in culture medium to the final desired concentration (the final DMSO concentration should not exceed 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate the plate at 25°C for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 2 minutes to ensure complete cell lysis.
-
Measure the luminescence in a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data to the vehicle control (DMSO).
-
Plot the dose-response curves and calculate the EC50 values for the active compounds.
-
Visualizations
Ecdysone Signaling Pathway
Caption: A simplified diagram of the ecdysone signaling pathway.
High-Throughput Screening Workflow for Ecdysteroids
Caption: A typical workflow for high-throughput screening of ecdysteroids.
References
Technical Support Center: Navigating Batch-to-Batch Variability in Plant Extracts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of batch-to-batch variability in plant extracts during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in plant extracts?
Batch-to-batch variability in plant extracts is a multifaceted issue stemming from several factors that can alter the chemical composition and, consequently, the biological activity of the extract.[1][2] These sources can be broadly categorized into three main areas:
-
Raw Material Variability: The chemical profile of the source plant material is inherently variable.[1][3] Key contributing factors include:
-
Genetics: Different species or even subspecies of a plant will have distinct phytochemical profiles.[3]
-
Geographical and Environmental Factors: The location of cultivation significantly impacts the extract's composition due to variations in climate, soil type, altitude, and exposure to sunlight.[3][4][5]
-
Harvesting Time: The concentration of bioactive compounds in a plant can fluctuate with the seasons and even the time of day of harvesting.[1][4][6]
-
Post-Harvest Handling and Storage: The conditions under which the plant material is dried, stored, and transported can lead to degradation or alteration of its chemical constituents.[1]
-
-
Extraction and Processing Methods: The protocol used to create the extract is a critical determinant of its final composition.[3][7] Inconsistencies in this stage can lead to significant batch differences.[7] Important parameters include:
-
Extraction Technique: Different methods (e.g., maceration, Soxhlet, ultrasonic-assisted extraction) have varying efficiencies and selectivities for different compounds.[7][8]
-
Solvent Choice: The type of solvent (e.g., ethanol, water, hexane) and its concentration will determine which compounds are preferentially extracted.[3][7]
-
Extraction Conditions: Parameters such as temperature, pressure, and extraction time must be tightly controlled to ensure reproducibility.[3][7]
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can introduce variability if not standardized.[3][6]
-
-
Manufacturing and Analytical Processes: Even with standardized raw materials and extraction protocols, variations can be introduced during the manufacturing and analysis of the final product.
-
Manual vs. Automated Processes: Manual processes are more prone to human error and slight deviations that can accumulate over a batch.[9]
-
Equipment Differences: Variations between different pieces of equipment can influence the final product.[5]
-
Analytical Method Variability: The methods used to assess the quality and composition of the extract must be validated to ensure they are accurate and reproducible.[3]
-
Q2: My current batch of extract shows significantly lower bioactivity compared to previous batches. What are the likely causes and how can I troubleshoot this?
A sudden drop in bioactivity is a common problem. Here’s a step-by-step troubleshooting guide:
Troubleshooting Inconsistent Bioactivity
| Potential Cause | Troubleshooting Steps |
| Degradation of Bioactive Compounds | Review your storage conditions. Ensure the extract is stored at a low temperature, protected from light and oxygen, in an airtight container.[6] High temperatures during extraction or storage can degrade heat-sensitive compounds.[6][7] |
| Inconsistent Raw Material | Verify the species and plant part used.[4][6] Confirm that the harvesting time and geographical source are consistent with previous successful batches.[1][4] Consider implementing DNA barcoding for raw material authentication.[4][10] |
| Shift in Chemical Profile | Perform phytochemical profiling on both the new and old batches using techniques like HPLC or LC-MS.[6][8] Compare the resulting chromatograms or "fingerprints" to identify any significant differences in the presence or concentration of key compounds. |
| Extraction Protocol Deviation | Review your extraction SOPs. Ensure that the solvent-to-sample ratio, extraction time, temperature, and solvent composition are identical to previous batches.[7][11] |
| Presence of Antagonistic Compounds | A change in the extraction process may have inadvertently increased the concentration of compounds that inhibit the desired bioactivity.[6] Chromatographic fingerprinting can help identify new or more concentrated compounds in the problematic batch. |
| Assay Interference | Consider the possibility of Pan-Assay Interference Compounds (PAINS) that can lead to false positives or negatives.[6] Run appropriate controls in your bioassay to rule out non-specific interactions.[6] |
Q3: How can I standardize my plant extracts to ensure more consistent results in the future?
Standardization is key to achieving reproducible research with plant extracts. It involves a multi-pronged approach focusing on both the process and the final product.
Strategies for Plant Extract Standardization
| Strategy | Description |
| Raw Material Qualification | Source plant material from reputable suppliers with consistent cultivation and harvesting practices. Implement rigorous quality control, including macroscopic and microscopic identification, and consider DNA barcoding for species verification.[10] |
| Standardized Extraction Protocol | Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for your extraction process. This should specify the extraction method, solvent, solvent-to-sample ratio, temperature, and duration.[7] |
| Chemical Fingerprinting | Utilize chromatographic techniques like HPLC or HPTLC to generate a chemical fingerprint of each batch.[5][8] This provides a comprehensive chemical profile that can be compared between batches to ensure consistency. |
| Quantification of Marker Compounds | Identify one or more chemical markers (which may or may not be the bioactive compounds) and quantify their concentration in each batch.[6][12] This ensures that the concentration of key constituents remains within a defined range. |
| Bioassay-Based Standardization | In addition to chemical analysis, perform a relevant bioassay for each batch to confirm consistent biological activity. This directly measures the desired therapeutic effect. |
| Development of a "Golden Batch" | Characterize a batch that exhibits the desired chemical profile and biological activity. This "golden batch" can then serve as a reference standard against which all future batches are compared.[1] |
| Multivariate Data Analysis | Employ chemometric tools like Principal Component Analysis (PCA) to analyze complex datasets from chromatographic and spectroscopic analyses.[1][13] This can help to identify acceptable and unacceptable variations between batches. |
Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC)
Problem: You are observing significant variations in peak areas and retention times for your target compounds between different batches of the same extract when using HPLC.
Workflow for Troubleshooting HPLC Inconsistencies
Caption: A logical workflow for diagnosing inconsistent HPLC results.
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently for every run. Use high-purity solvents and accurately measure all components. Inconsistent pH or solvent ratios can lead to shifts in retention times. |
| Column Degradation | The column's stationary phase can degrade over time, especially with complex matrices like natural extracts. This can lead to peak broadening, tailing, and loss of resolution. Try flushing the column with a strong solvent or, if necessary, replace it. |
| Injector Issues | Inconsistent injection volumes can lead to variations in peak areas.[11] Check the injector for any blockages or air bubbles. |
| Inconsistent Sample Preparation | Ensure the sample is fully dissolved and filtered before injection. Use a consistent and accurate method for weighing the extract and dissolving it in the solvent. |
| Temperature Fluctuations | Variations in the column oven temperature can affect retention times. Verify that the temperature is stable and consistent between runs. |
Guide 2: Variable Extraction Yield
Problem: The yield of your extract varies significantly from one batch to another, even when using the same protocol.
Factors Influencing Extraction Yield
Caption: Key factors that can impact the final yield of a plant extract.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | The quality and composition of the raw plant material are major sources of variability. Factors such as harvest time, growing conditions, and storage can all impact the content of extractable compounds.[3] It is crucial to source raw materials from reliable suppliers with good quality control. |
| Moisture Content of Raw Material | Variations in the moisture content of the starting plant material will affect the final yield calculation. Ensure the plant material is dried to a consistent moisture level before extraction. |
| Particle Size of Raw Material | The surface area of the plant material affects extraction efficiency. Ensure that the grinding process produces a consistent particle size for each batch. |
| Solvent-to-Sample Ratio | The ratio of solvent to plant material can impact the extraction yield.[11][14] Use a consistent and optimized ratio for each extraction. |
| Inadequate Extraction Time or Temperature | Ensure that the extraction time and temperature are sufficient to extract the desired compounds fully. Review your protocol to see if these parameters need to be optimized and then strictly controlled.[3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Chemical Fingerprinting
This protocol provides a general procedure for generating a chemical fingerprint of a plant extract.
-
Sample Preparation:
-
HPLC Analysis:
-
Set the HPLC parameters. These will need to be optimized for your specific extract and target compounds. An example set of parameters is:
-
Flow rate: 1.0 mL/min[11]
-
Injection volume: 20 µL[11]
-
Column temperature: 30°C[11]
-
UV detection wavelength: This should be set based on the absorbance maxima of your compounds of interest (e.g., 254 nm, 280 nm, 370 nm).[11] A Diode Array Detector (DAD) is recommended to collect spectral data across a range of wavelengths.
-
-
Use a gradient elution program with two or more solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to achieve good separation of a wide range of compounds.
-
-
Data Analysis:
-
Compare the chromatograms from different batches. Look for consistency in the number of peaks, their retention times, and their relative peak areas.
-
Use software to align the chromatograms and perform a comparative analysis.
-
Protocol 2: Maceration Extraction
This protocol provides a general procedure for the maceration extraction of compounds from dried plant material.
-
Sample Preparation:
-
Dry the plant material to a constant weight to minimize moisture variability.
-
Grind the dried material to a uniform fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a suitable container (e.g., an Erlenmeyer flask).
-
Add a specific volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a defined solid-to-solvent ratio.[6]
-
Seal the container and allow it to stand at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.
-
-
Filtration and Concentration:
-
Separate the extract from the solid plant material by filtration or centrifugation.[11]
-
To ensure exhaustive extraction, the remaining plant material can be re-extracted with fresh solvent.
-
Combine the filtrates from all extractions.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.[6][11] The resulting crude extract can then be further purified or analyzed.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol provides a general procedure for UAE, which can improve extraction efficiency.
-
Sample Preparation:
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.[6]
-
Add a specific volume of the chosen solvent (e.g., 100 mL of 70% ethanol) to achieve a defined solid-to-solvent ratio.[6]
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).[6]
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature.[6]
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.[6]
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.[6]
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50 °C).[6]
-
Disclaimer: The information provided in this Technical Support Center is for research and informational purposes only. All experimental protocols should be adapted and validated for your specific application.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Frontiers | Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines12 [frontiersin.org]
- 3. Ensuring Consistency: Quality Control and Standardization in Plant Extract Analysis [greenskybio.com]
- 4. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. masi.eu [masi.eu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ecdysterone and Ecdysterone 20,22-monoacetonide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of Ecdysterone and its derivative, Ecdysterone 20,22-monoacetonide. This document synthesizes available experimental data to highlight the current understanding of these compounds and identify areas for future research.
A thorough review of existing scientific literature reveals a significant disparity in the extent of research and documented biological activities between Ecdysterone and its 20,22-monoacetonide derivative. While Ecdysterone has been the subject of numerous studies elucidating its anabolic and various other pharmacological effects, data on this compound is notably scarce, with no direct comparative studies on their biological activities currently available.
Ecdysterone: A Profile of Anabolic Activity
Ecdysterone, also known as 20-hydroxyecdysone, is a naturally occurring ecdysteroid found in insects and various plants.[1] It has garnered significant attention for its anabolic properties, which are not mediated by androgen receptors, thus avoiding the typical side effects associated with anabolic steroids.[2]
Anabolic Effects and Signaling Pathway
Ecdysterone has been demonstrated to promote muscle protein synthesis and increase muscle mass.[2] The primary signaling pathway implicated in the anabolic effects of Ecdysterone is the PI3K/Akt pathway.[2] Activation of this pathway is crucial for muscle cell growth and hypertrophy.
Diagram of the Ecdysterone-induced PI3K/Akt Signaling Pathway
Caption: Ecdysterone signaling cascade initiating muscle protein synthesis.
Quantitative Data on the Anabolic Activity of Ecdysterone
| Experimental Model | Parameter Measured | Compound | Concentration/Dose | Result | Reference |
| C2C12 Myotubes (in vitro) | Protein Synthesis | Ecdysterone | 1 µM | Significant increase in protein synthesis | [2] |
| Rats (in vivo) | Muscle Fiber Size | Ecdysterone | 5 mg/kg/day | Significant increase in soleus muscle fiber size | [2] |
This compound: An Unexplored Derivative
In stark contrast to Ecdysterone, there is a significant lack of published data on the biological activity of this compound in mammalian systems. The primary information available for this compound comes from chemical synthesis and patent literature.
A patent document describes the synthesis of Ecdysterone 20,22-acetonide and proposes its potential application as a plant growth promoter, suggesting an activity analogous to brassinosteroids.[3] However, this does not provide any information regarding its pharmacological effects in animals or humans.
Research on other ecdysteroid acetonides offers some speculative insight. For instance, a study on pterosterone (B101409) 20,22-acetonide, a structurally related compound, demonstrated cytotoxic activity against several human cancer cell lines, with IC50 values ranging from 51.59 to 60.14 µM.[4] Furthermore, studies on other apolar ecdysteroid derivatives, such as those with a 2,3-acetonide group, have shown potential as modulators of multidrug resistance in cancer cells.[5] These findings suggest that the addition of an acetonide group to the ecdysteroid scaffold could potentially shift the biological activity away from anabolic effects towards other pharmacological properties like cytotoxicity or chemosensitization.
Experimental Protocols
In Vitro Hypertrophy Assay in C2C12 Myotubes
This assay is commonly used to assess the anabolic potential of compounds.
-
Cell Culture: C2C12 myoblasts are cultured in a growth medium until they reach confluence.
-
Differentiation: The growth medium is replaced with a differentiation medium to induce the fusion of myoblasts into myotubes.
-
Treatment: Differentiated myotubes are treated with the test compound (e.g., Ecdysterone) at various concentrations for a specified period.
-
Analysis: The myotube diameter is measured using microscopy and image analysis software. An increase in myotube diameter is indicative of hypertrophy and anabolic activity.[2]
Diagram of the In Vitro C2C12 Hypertrophy Workflow
Caption: Workflow for assessing anabolic activity in C2C12 muscle cells.
Conclusion
The comparison between Ecdysterone and this compound is currently one-sided due to a substantial knowledge gap. Ecdysterone is a well-characterized compound with established anabolic effects mediated through the PI3K/Akt signaling pathway. In contrast, the biological activity of this compound in the context of pharmacology and drug development remains largely uninvestigated. The limited data on related acetonide derivatives hint at potentially different biological activities, such as cytotoxicity. This highlights a clear need for future research to isolate or synthesize and subsequently evaluate the biological profile of this compound to determine its potential as a therapeutic agent. Researchers are encouraged to explore the effects of this derivative in various in vitro and in vivo models to elucidate its mechanism of action and potential pharmacological applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012053994A2 - Ecdysteroid analogues having plant growth promoting activity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationships of Novel Ecdysteroid Dioxolanes as MDR Modulators in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Ecdysteroid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of ecdysteroids is paramount. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Ecdysteroids, a class of steroid hormones crucial for arthropod development and with potential anabolic and adaptogenic effects in vertebrates, are the subject of increasing scientific scrutiny. Reliable quantification is essential for understanding their physiological roles and for the quality control of e-dysteroid-containing products. This guide delves into the cross-validation of prevalent analytical methods: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme Immunoassay (EIA).
Comparative Analysis of Analytical Methods
The choice of an analytical method for ecdysteroid quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the most commonly employed techniques.
| Method | Principle | Typical Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Quantification (LOQ) | Throughput |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | >0.999[1][2] | 99.96 - 100.89[1] | < 2% | ~11 µg/mL[1][2][3] | High |
| HPLC-MS/MS | Separation by HPLC, highly selective and sensitive detection by tandem MS. | Not explicitly stated, but high | 96 - 119.9[4][5] | < 15%[4][5] | 0.01 - 0.1 pg/mL[4][5] | High |
| GC-MS | Separation of volatile derivatives by gas chromatography, detection by MS. | Not explicitly stated | Not explicitly stated | Not explicitly stated | Generally higher sensitivity than HPLC-UV[6] | Moderate |
| EIA | Competitive immunoassay based on antibody-antigen binding. | Not applicable | Not explicitly stated | Not explicitly stated | ~6 pg/mg of sample[7] | High |
In-Depth Look at Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is a cornerstone for ecdysteroid analysis. Reversed-phase HPLC is particularly suitable for separating these polar compounds[1][2][3].
-
HPLC-UV: This method is robust, reproducible, and widely accessible. It offers good linearity and accuracy for the quantification of more abundant ecdysteroids like 20-hydroxyecdysone (B1671079) and turkesterone (B103) in dietary supplements and plant extracts[1][2][3]. However, its sensitivity might be insufficient for trace-level analysis in biological matrices.
-
HPLC-MS/MS: The coupling of HPLC with tandem mass spectrometry provides exceptional sensitivity and selectivity, allowing for the quantification of ecdysteroids at sub-picogram levels[4][5]. This makes it the method of choice for analyzing samples with very low concentrations or complex matrices, such as insect hemolymph or human serum[4][5].
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity but requires derivatization of the polar ecdysteroids to make them volatile. While historically a valuable tool, the requirement for derivatization can add complexity to sample preparation. Nevertheless, for certain analyses, GC-MS can be more sensitive than HPLC-UV[6].
Enzyme Immunoassay (EIA) is a high-throughput and cost-effective method that can be very sensitive. It relies on the specific binding of antibodies to ecdysteroids. While excellent for screening large numbers of samples, EIAs can be susceptible to cross-reactivity with structurally similar ecdysteroids, potentially affecting accuracy. The specificity of the antiserum used is a critical factor[8].
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized protocols for the discussed methods based on published literature.
Sample Preparation and Extraction
A common initial step for all methods is the extraction of ecdysteroids from the sample matrix.
-
Homogenization: Samples (e.g., insect tissues, plant material) are often powdered in liquid nitrogen[9].
-
Solvent Extraction: Methanol (B129727) is a widely used solvent for extraction[8][9]. For whole-body insect samples, a methanol extraction followed by evaporation is common[8]. Other solvents like 80% methanol have also been reported[9].
-
Phase Separation: To remove interfering substances, organic/water phase separations, for instance with 1-butanol (B46404) and chloroform/water, can be employed to improve assay performance, particularly for immunoassays[8].
-
Solid-Phase Extraction (SPE): For cleaning up extracts, especially for HPLC-MS/MS analysis, SPE with C18 cartridges can be used to enrich the ecdysteroid fraction[8].
HPLC-UV Method for Ecdysterone and Turkesterone[1][2]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is common.
-
Detection: UV detection is often set at a wavelength of 242 nm.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
HPLC-MS/MS Method for Ultra-Trace Quantification[4][5]
-
Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Derivatization (Optional but enhances sensitivity): Conversion of ecdysteroids to their 14,15-anhydrooximes can increase detectability by 16- to 20-fold[4][5].
-
Purification: Pipette tip solid-phase extraction can be used for further purification of the derivatives[4][5].
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Enzyme Immunoassay (EIA) Protocol[7][8]
-
Plate Coating: Microtiter plates are coated with an ecdysteroid-protein conjugate.
-
Competitive Binding: Samples or standards are added to the wells along with a specific primary antibody. Free ecdysteroids in the sample compete with the coated ecdysteroid for antibody binding.
-
Secondary Antibody and Substrate: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.
-
Detection: The absorbance is read using a plate reader. The concentration of ecdysteroids in the sample is inversely proportional to the color intensity.
Visualizing Key Processes
To better understand the biological context and analytical workflow, the following diagrams are provided.
Caption: A simplified diagram of the ecdysone signaling pathway.
Caption: A generalized workflow for ecdysteroid quantification.
Conclusion
The selection of an analytical method for ecdysteroid quantification requires a careful consideration of the research question and the available resources. For high-throughput screening and routine quality control of products with higher ecdysteroid concentrations, HPLC-UV provides a reliable and cost-effective solution. When ultimate sensitivity and selectivity are required for analyzing trace amounts in complex biological matrices, HPLC-MS/MS is the gold standard. GC-MS remains a powerful, albeit more complex, alternative, while EIA offers a sensitive and high-throughput option for screening purposes, provided that antibody specificity is well-characterized. Cross-validation of results between different methods, where feasible, can provide the highest level of confidence in the quantitative data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sdbonline.org [sdbonline.org]
- 8. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
Ecdysterone 20,22-monoacetonide: Re-evaluating its Role Beyond Androgen Receptor Antagonism
A critical review of current scientific literature indicates that Ecdysterone 20,22-monoacetonide and its parent compound, 20-hydroxyecdysone (B1671079) (ecdysterone), do not function as androgen receptor (AR) antagonists. While structurally similar to androgens, extensive research, including in-silico modeling and in-vitro assays, has demonstrated a lack of significant binding affinity for the androgen receptor. The anabolic effects attributed to ecdysterone are now largely understood to be mediated through an alternative pathway, primarily involving the estrogen receptor beta (ERβ).
This guide will first clarify the current understanding of ecdysterone's mechanism of action and then provide a comprehensive comparison of well-established steroidal and non-steroidal androgen receptor antagonists, a crucial class of molecules in both research and clinical settings, particularly in the context of prostate cancer.
Re-examining the Target: Ecdysterone and the Estrogen Receptor Beta
Contrary to the initial hypothesis of AR antagonism, the anabolic properties of ecdysterone have been linked to its interaction with the estrogen receptor beta. Studies have shown that ecdysterone can induce muscle hypertrophy through ERβ activation, a mechanism distinct from that of classical anabolic androgenic steroids. This interaction with ERβ, rather than the AR, explains the observed anabolic effects without the androgenic side effects typically associated with AR agonists. Therefore, for researchers and drug development professionals seeking to modulate the androgen receptor, focusing on established AR antagonists is paramount.
A Comparative Guide to Established Androgen Receptor Antagonists
For researchers engaged in the study of androgen signaling and the development of novel therapeutics, a clear understanding of the performance of existing AR antagonists is essential. This section provides a comparative overview of key AR antagonists, supported by quantitative data and experimental methodologies.
Quantitative Comparison of AR Antagonists
The following table summarizes the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of several well-characterized AR antagonists. These values are critical indicators of a compound's potency and its ability to interfere with androgen receptor signaling.
| Compound | Type | Target | Ki (nM) | IC50 (nM) | Cell Line/Assay Condition |
| Bicalutamide | Non-steroidal (1st Gen) | Androgen Receptor | 35 | 160 | LNCaP cells |
| Enzalutamide | Non-steroidal (2nd Gen) | Androgen Receptor | - | 21.4 | LNCaP cells[1] |
| Apalutamide | Non-steroidal (2nd Gen) | Androgen Receptor | - | 16 | AR-overexpressing LNCaP cells[2] |
| Flutamide (B1673489) (active metabolite, Hydroxyflutamide) | Non-steroidal (1st Gen) | Androgen Receptor | 55-205 | 50 | Rat anterior pituitary cells[3] |
| Spironolactone | Steroidal | Androgen Receptor | 39.4 | 77 | Rat prostate cytosol |
Note: Ki and IC50 values can vary depending on the specific assay conditions, cell lines, and radioligands used. The data presented here are representative values from published studies.
Experimental Protocols
The characterization of androgen receptor antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for two key experiments: the AR Competitive Binding Assay and the AR Reporter Gene Assay.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the ability of a test compound to compete with a known high-affinity radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
AR Source: Cytosol from rat prostate tissue or recombinant human AR.
-
Radioligand: ³H-R1881 (a synthetic high-affinity androgen).
-
Test Compounds: this compound and other AR antagonists.
-
Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of AR-containing cytosol: Rat prostates are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in androgen receptors.
-
Competition Reaction: A constant concentration of ³H-R1881 and varying concentrations of the unlabeled test compound (competitor) are incubated with the AR-containing cytosol.
-
Separation of Bound and Unbound Ligand: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of ³H-R1881 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Objective: To determine the functional antagonist activity (IC50) of a test compound.
Materials:
-
Cell Line: A human cell line that expresses the androgen receptor (e.g., LNCaP, VCaP) or a cell line co-transfected with an AR expression vector (e.g., COS-1).
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing Androgen Response Elements - AREs).
-
Transfection Reagent.
-
Test Compounds and a known AR agonist (e.g., Dihydrotestosterone - DHT).
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Cells are cultured in appropriate media. For cells not endogenously expressing AR, they are co-transfected with an AR expression plasmid and the ARE-luciferase reporter plasmid.
-
Compound Treatment: After transfection (if necessary), cells are treated with a constant concentration of an AR agonist (e.g., DHT) and varying concentrations of the test antagonist.
-
Incubation: Cells are incubated to allow for AR activation and subsequent luciferase gene expression.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of AR transcriptional activity. The concentration of the antagonist that reduces the agonist-induced luciferase activity by 50% (IC50) is calculated.
Visualizing the Mechanisms
To better understand the biological context and experimental approaches, the following diagrams illustrate the androgen receptor signaling pathway and a typical workflow for antagonist screening.
Caption: Androgen Receptor Signaling and Antagonist Action.
Caption: Workflow for AR Antagonist Characterization.
References
Unveiling the Structure-Activity Relationship of Ecdysterone 20,22-Monoacetonide Analogs as Multidrug Resistance Modulators
A comprehensive analysis of ecdysterone 20,22-monoacetonide analogs reveals critical structural determinants for their activity in modulating multidrug resistance in cancer cells. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and signaling pathway diagrams to inform researchers and drug development professionals.
Ecdysteroids, a class of steroid hormones found in arthropods and plants, have garnered significant interest for their diverse biological activities in mammals, including anabolic and anti-tumor effects.[1] A particularly promising area of investigation is the modification of their structure to enhance specific therapeutic properties. The synthesis of apolar derivatives, such as acetonides, has been explored to improve bioavailability and target specific cellular pathways.[2] This guide focuses on the structure-activity relationship (SAR) of a series of this compound analogs, specifically evaluating their ability to modulate multidrug resistance (MDR) in cancer cells, a major obstacle in cancer chemotherapy.
Comparative Biological Activity of this compound Analogs
The following table summarizes the quantitative data on the MDR modulating activity of various this compound analogs. The data is derived from a study by Martins et al. (2013), where the compounds were evaluated for their ability to synergistically enhance the cytotoxic effect of doxorubicin (B1662922) in a murine leukemia cell line overexpressing the human ABCB1 transporter.[3]
| Compound Number | R1 | R2 | Combination Index (CI) at Fa = 0.75 |
| 5 | H | H | 0.98 ± 0.12 |
| 6 | H | CH3 | 1.05 ± 0.15 |
| 7 | CH3 | CH3 | 1.12 ± 0.18 |
| 8 | H | C2H5 | 0.91 ± 0.11 |
| 9 | C2H5 | C2H5 | 1.21 ± 0.21 |
| 10 | \multicolumn{2}{c | }{-(CH2)4-} | 0.85 ± 0.10 |
| 11 | \multicolumn{2}{c | }{-(CH2)5-} | 0.79 ± 0.09 |
| 12 | H | C6H5 | 0.68 ± 0.08 |
| 13 | H | 4-FC6H4 | 0.65 ± 0.07 |
| 14 | H | 4-ClC6H4 | 0.63 ± 0.07 |
Fa (Fraction affected) represents the fraction of cells killed. A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Lower CI values indicate stronger synergism.[3]
The data reveals that the nature of the substituents at the C-28 and C-29 positions of the 20,22-dioxolane ring significantly influences the MDR modulating activity. Analogs with aromatic substituents (compounds 12-14 ) exhibit the most potent synergistic effects with doxorubicin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Martins et al. (2013).[3]
Synthesis of 20,22-Mono-Dioxolane Derivatives of 20-Hydroxyecdysone (B1671079)
A solution of 20-hydroxyecdysone (100 mg, 0.208 mmol) in the respective aldehyde or ketone (2 mL) was treated with phosphomolybdic acid (10 mg) as a catalyst. The reaction mixture was stirred at room temperature for a duration ranging from 30 minutes to 4 hours, depending on the reactant. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was neutralized with a 10% aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to yield the desired 20,22-mono-dioxolane derivative.
Cytotoxicity and Multidrug Resistance Modulation Assay
Cell Culture: Mouse T-lymphoma cells (L5178Y) and their human ABCB1-transporter-expressing subline (L5178Y-MDR) were cultured in McCoy's 5A medium supplemented with 10% heat-inactivated horse serum, L-glutamine, and penicillin-streptomycin. The MDR phenotype was maintained by the continuous presence of 60 ng/mL doxorubicin in the culture medium of the resistant cells.
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 6,000 cells/well. The ecdysterone analogs were dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%. After 72 hours of incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline was added to each well. The plates were incubated for an additional 4 hours. The medium was then removed, and the formazan (B1609692) crystals were dissolved in 100 µL of DMSO. The absorbance was measured at 540 nm using a microplate reader.
Checkerboard Combination Assay: To assess the MDR modulating activity, a checkerboard assay was performed. The ecdysterone analogs and doxorubicin were serially diluted and added to the 96-well plates in a checkerboard pattern. The cytotoxicity was determined after 72 hours of incubation using the MTT assay as described above. The combination index (CI) was calculated using the Chou-Talalay method with the CompuSyn software. The CI value provides a quantitative measure of the interaction between the two drugs (synergism, additivity, or antagonism).
Visualizing Key Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the ecdysone (B1671078) signaling pathway and a general experimental workflow for evaluating the MDR modulating activity of the synthesized compounds.
Caption: The canonical ecdysone signaling pathway.
References
Ecdysterone 20,22-monoacetonide: An Efficacy Comparison of In Vitro and In Vivo Studies
A comprehensive comparison of the in vitro and in vivo efficacy of Ecdysterone 20,22-monoacetonide is currently limited by the scarcity of publicly available research. While its parent compound, 20-hydroxyecdysone (B1671079) (Ecdysterone), has been the subject of numerous studies for its anabolic properties, its 20,22-monoacetonide derivative remains largely unexplored in a comparative context.
This guide synthesizes the available information on this compound and presents a detailed comparison of the in vitro and in vivo efficacy of the well-researched parent compound, 20-hydroxyecdysone, to provide a framework for understanding the potential biological activities of its derivatives.
This compound: Current State of Research
This compound is a derivative of Ecdysterone that can be isolated from the roots of Cyanotis arachnoidea[1][2]. Research on this specific compound is sparse. One notable study investigated the enzyme inhibitory effects of a series of ecdysteroids and found that 20-hydroxyecdysone-20,22-acetonide demonstrated significant tyrosinase inhibitory activity[3]. However, this study did not explore its anabolic effects. Other research has focused on the synthesis and biological activities of different ecdysteroid acetonides, such as their potential as chemo-sensitizing agents or their cytotoxic effects, but a direct comparison of the in vitro and in vivo anabolic efficacy of this compound is not yet available in scientific literature.
20-Hydroxyecdysone (Ecdysterone): A Proxy for Understanding Ecdysteroid Efficacy
Given the limited data on its 20,22-monoacetonide derivative, the following sections provide a detailed comparison of the in vitro and in vivo efficacy of the parent compound, 20-hydroxyecdysone. This information can serve as a valuable reference for researchers interested in the potential activities of ecdysteroid derivatives.
Data Presentation: Quantitative Comparison of 20-Hydroxyecdysone Efficacy
| Parameter | In Vitro | In Vivo |
| Model System | C2C12 mouse myoblast cell line | Male Wistar rats; Human subjects |
| Key Efficacy Metric | Myotube diameter increase; Protein synthesis rate | Muscle fiber size increase; Increase in muscle mass and strength |
| Dosage/Concentration | 1 µM | 5 mg/kg body weight (rats); 200-800 mg/day (humans) |
| Observed Effect | Significant increase in myotube diameter, comparable to Dihydrotestosterone (DHT) and Insulin-like growth factor 1 (IGF-1).[4] | Significant increase in soleus muscle fiber size, exceeding the effects of metandienone and SARM S 1.[4] Increased muscle mass and one-repetition bench press performance in human subjects.[5][6] |
| Mechanism of Action | Stimulation of the PI3K/Akt signaling pathway;[4][7] Estrogen Receptor Beta (ERβ) binding.[6][7] | Mediated by Estrogen Receptor Beta (ERβ) binding;[5][8] Increased serum IGF1 concentrations.[8] |
| Adverse Effects | Not applicable | No reported liver or kidney toxicity in human studies.[5] |
Experimental Protocols
In Vitro Hypertrophy Model (C2C12 Myotubes)
-
Cell Culture: C2C12 myoblasts are cultured in a suitable growth medium until they reach confluence.
-
Differentiation: The growth medium is replaced with a differentiation medium to induce the fusion of myoblasts into myotubes.
-
Treatment: Differentiated myotubes are incubated with 20-hydroxyecdysone (e.g., 1 µM) or other test compounds (e.g., DHT, IGF-1) for a specified period.
-
Analysis: Myotube diameters are measured using microscopy and image analysis software. Protein synthesis rates can be quantified using techniques like SUnSET (surface sensing of translation).
In Vivo Anabolic Activity Model (Rats)
-
Animal Model: Intact male Wistar rats are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Treatment: 20-hydroxyecdysone is administered orally or via injection at a specific dose (e.g., 5 mg/kg body weight) daily for a defined period (e.g., 21 days). Control groups receive a vehicle.
-
Tissue Collection: At the end of the treatment period, specific muscles (e.g., soleus) are dissected.
-
Histological Analysis: Muscle tissue is frozen, sectioned, and stained (e.g., with H&E) to visualize muscle fibers.
-
Analysis: The cross-sectional area of individual muscle fibers is measured using microscopy and image analysis software to determine hypertrophy.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 6. draxe.com [draxe.com]
- 7. swolverine.com [swolverine.com]
- 8. wada-ama.org [wada-ama.org]
A Comparative Analysis of Ecdysteroids from Diverse Plant Genera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ecdysteroids from various plant genera, focusing on their quantitative distribution, biological activities, and the experimental methodologies used for their study. Phytoecdysteroids, plant-derived analogues of insect molting hormones, have garnered significant interest for their wide range of pharmacological effects in mammals, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory properties.[1] This document aims to be a valuable resource for researchers investigating these potent bioactive compounds.
Quantitative Comparison of Ecdysteroid Content
The concentration of ecdysteroids, particularly 20-hydroxyecdysone (B1671079) (20E), varies significantly across different plant genera and species. The following table summarizes the reported 20E content in several prominent ecdysteroid-containing plants, expressed as a percentage of the plant's dry weight. This data is crucial for identifying high-yielding plant sources for research and potential commercial extraction.
| Plant Genus | Species | Plant Part | 20-Hydroxyecdysone (20E) Content (% Dry Weight) | Reference(s) |
| Achyranthes | Not specified | Not specified | 4-5% | [1] |
| Ajuga | Not specified | Not specified | High concentrations | [1][2] |
| Cyathula | Not specified | Not specified | 4-5% | [1] |
| Cyanotis | arachnoidea | Not specified | 4-5% | [3] |
| Leuzea | carthamoides | Roots | 1.5% | [1] |
| Serratula | coronata | Leaves | 1.5% | [1] |
| Silene | Not specified | Not specified | 1-2% | [1] |
| Spinacia | oleracea | Leaves | 0.00796-0.0885% | [3] |
| Chenopodium | quinoa | Seeds | 0.0259-0.031% | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate study of ecdysteroids. This section outlines the methodologies for extraction and quantification of ecdysteroids, as well as an in vitro assay to assess their anabolic activity.
Protocol 1: Extraction of Ecdysteroids from Plant Material
This protocol describes a general method for the extraction of ecdysteroids from dried and powdered plant material.[4][5]
Materials:
-
Dried, finely ground plant material
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Hexane (B92381) or petroleum ether
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Filtration: Filter the combined extracts to remove solid plant debris.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defatting: Partition the crude extract between hexane (or petroleum ether) and 80% aqueous methanol. The more polar ecdysteroids will remain in the aqueous methanol phase. Discard the hexane layer containing lipids.
-
Liquid-Liquid Partitioning: Further partition the aqueous methanol phase with n-butanol and water. Ecdysteroids will partition into the n-butanol phase.
-
Final Concentration: Evaporate the n-butanol phase to dryness to yield a purified ecdysteroid-rich extract. This extract can be used for further chromatographic purification and analysis.
Protocol 2: Quantification of 20-Hydroxyecdysone by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantitative analysis of 20-hydroxyecdysone using reverse-phase HPLC with UV detection.[6][7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.05% acetic acid.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A typical gradient could be:
-
0-20 min: 20% to 65% B
-
20-21 min: 65% to 100% B
-
21-25 min: Hold at 100% B
-
25-27 min: 100% to 20% B
-
27-30 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of 20-hydroxyecdysone in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the dried ecdysteroid extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the range of the standard curve.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the 20E standard against its concentration. Determine the concentration of 20E in the sample by interpolating its peak area on the calibration curve.
Protocol 3: In Vitro Assessment of Anabolic Activity using C2C12 Myotubes
This protocol describes an in vitro assay to evaluate the anabolic potential of ecdysteroids by measuring the hypertrophy of C2C12 muscle cells.[9][10]
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Ecdysteroid test compounds
-
Microscope with imaging software
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum when the cells reach 80-90% confluency. Allow 4-6 days for differentiation.
-
-
Treatment:
-
Treat the differentiated C2C12 myotubes with the ecdysteroid test compounds at various concentrations (e.g., 1 µM) for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Imaging and Analysis:
-
After the treatment period, capture images of the myotubes using a microscope.
-
Measure the diameter of a significant number of myotubes (e.g., at least 50) for each treatment group using imaging software.
-
-
Data Interpretation: An increase in the average myotube diameter in the ecdysteroid-treated groups compared to the control group indicates a hypertrophic (anabolic) effect.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in ecdysteroid research.
Caption: A diagram of the insect ecdysteroid signaling pathway.
Caption: A typical experimental workflow for ecdysteroid extraction and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ecdysteroids: A novel class of anabolic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anabolic Mechanism of Ecdysterone 20,22-monoacetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ecdysterone 20,22-monoacetonide, evaluating its potential mechanism of action in the context of its well-studied parent compound, Ecdysterone (20-hydroxyecdysone), and another popular ecdysteroid, Turkesterone. Due to the limited direct experimental data on this compound, this document outlines a proposed mechanism and furnishes detailed experimental protocols to facilitate its validation.
Introduction to Ecdysteroids
Ecdysteroids are a class of steroid hormones found in insects and certain plants. While they play a crucial role in the molting and development of arthropods, in mammals, they have been shown to exhibit a range of beneficial effects, including anabolic, anti-diabetic, and neuroprotective properties, without the androgenic side effects associated with traditional anabolic steroids.[1] The most studied ecdysteroid is 20-hydroxyecdysone (B1671079) (Ecdysterone).[1][2] Turkesterone, another phytoecdysteroid, has gained popularity for its potential anabolic effects, although it is less extensively researched.[3] This guide focuses on a derivative of Ecdysterone, this compound, and provides a framework for validating its mechanism of action.
Proposed Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to follow a similar pathway to its parent compound, Ecdysterone. The primary proposed mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of protein synthesis and cell growth in skeletal muscle.[3][4]
Activation of this pathway is thought to occur through a G-protein coupled receptor (GPCR) on the cell membrane, leading to a cascade of intracellular events.[5][6] Additionally, some evidence suggests that Ecdysterone may exert its effects through binding to the Estrogen Receptor beta (ERβ), which could also contribute to its anabolic activity.[7][8][9]
The structural modification in this compound, the presence of an acetonide group at the C20 and C22 positions, may influence its binding affinity to target receptors and its overall bioavailability, potentially altering its potency compared to Ecdysterone.
Comparative Analysis of Ecdysteroids
The following table summarizes the available information on this compound and its better-studied counterparts. Quantitative data for this compound is largely unavailable and requires experimental determination.
| Feature | This compound | Ecdysterone (20-hydroxyecdysone) | Turkesterone |
| Proposed Primary Mechanism | Activation of PI3K/Akt pathway (Hypothesized) | Activation of PI3K/Akt pathway[3][4], ERβ binding[7][8][9] | Activation of PI3K/Akt pathway, potential ERβ activation[10][11] |
| Anabolic Activity | To be determined | Clinically supported lean muscle gains[3] | Anecdotal evidence and rodent studies suggest anabolic effects[3] |
| Receptor Binding Affinity (ERβ) | To be determined | Reported binding affinity of -9.26 kcal/mol[7] | Believed to interact with ERβ, but specific binding data is limited[10] |
| Androgenic Activity | Not expected | Does not bind to androgen receptors[3] | Does not bind to androgen receptors[12] |
| Clinical Validation | Lacking | Supported by some human studies[3] | Lacking in human clinical trials[3] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Line: C2C12 mouse myoblast cell line is a suitable model for studying skeletal muscle differentiation and protein synthesis.
-
Culture Conditions: Maintain C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum when cells reach 80-90% confluency.
-
Treatment: Treat differentiated C2C12 myotubes with varying concentrations of this compound, Ecdysterone (positive control), and a vehicle control (e.g., DMSO).
Western Blotting for PI3K/Akt Pathway Activation
This technique will be used to assess the phosphorylation status of key proteins in the PI3K/Akt signaling cascade.
-
Protein Extraction: Following treatment, lyse the C2C12 myotubes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), and total p70S6K. Use a loading control antibody such as GAPDH or β-actin.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Receptor Binding Assay
A competitive binding assay can be employed to determine the binding affinity of this compound to the Estrogen Receptor beta (ERβ).
-
Receptor Preparation: Use purified recombinant human ERβ.
-
Ligand: Use a radiolabeled or fluorescently labeled known ERβ ligand (e.g., [3H]-Estradiol).
-
Assay Protocol:
-
Incubate a constant concentration of the labeled ligand and ERβ with increasing concentrations of unlabeled this compound or Ecdysterone.
-
After incubation, separate the bound from the free ligand using a suitable method (e.g., filtration, size-exclusion chromatography).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Myotube Hypertrophy Assay
This assay will visually and quantitatively assess the anabolic effect of the compound on muscle cells.
-
Cell Culture and Treatment: Differentiate C2C12 myoblasts into myotubes and treat with the compounds as described in section 4.1.
-
Immunofluorescence Staining:
-
Fix the myotubes with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against a muscle-specific protein, such as Myosin Heavy Chain (MHC).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Measure the diameter of the myotubes at multiple points using image analysis software (e.g., ImageJ).
-
Calculate the average myotube diameter for each treatment group.
-
Visualizations
The following diagrams illustrate the proposed signaling pathway and a suggested experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. swolverine.com [swolverine.com]
- 4. swolverine.com [swolverine.com]
- 5. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity | PLOS One [journals.plos.org]
- 8. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swolverine.com [swolverine.com]
- 11. tigerfitness.com [tigerfitness.com]
- 12. a2glifestyle.com [a2glifestyle.com]
A Comparative Guide to Ecdysteroid Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of ecdysteroids from plant materials is a critical first step in harnessing their therapeutic potential. This guide provides a side-by-side comparison of common and modern extraction techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Ecdysteroids, a class of polyhydroxylated steroids found in various plants (phytoecdysteroids), have garnered significant interest for their wide range of pharmacological activities. The choice of extraction technique can profoundly impact the yield, purity, and ultimately, the economic viability of isolating these valuable compounds. This comparison examines four prominent methods: conventional Soxhlet extraction and the more modern techniques of Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Quantitative Comparison of Ecdysteroid Extraction Techniques
The following table summarizes the performance of different extraction techniques based on key parameters such as yield of 20-hydroxyecdysone (B1671079) (20E), extraction time, and solvent consumption, as reported in various studies. It is important to note that direct comparison is challenging due to variations in plant material, solvent systems, and operating conditions across different studies.
| Extraction Technique | Plant Material | Key Parameters | 20-Hydroxyecdysone (20E) Yield | Extraction Time | Solvent Consumption | Purity | Reference |
| Soxhlet Extraction | Pfaffia glomerata (roots) | Solvent: Ethanol:Water (90:10 v/v) | 1.63% of dry extract | 4 hours | High | Not specified | [1] |
| Ipomoea hederacea (seeds) | Solvent: Ethyl acetate | 26.55% in enriched extract | 6 hours | High | Not specified | ||
| Supercritical Fluid Extraction (SFE) | Achyranthes bidentata (roots) | Fluid: CO₂ with DMSO modifier, Pressure: 25 MPa, Temp: 55°C | 1.03 mg/g | 90 minutes | Low (CO₂) | Higher than Soxhlet | |
| Pfaffia glomerata (roots) | Fluid: CO₂ with Ethanol cosolvent, Pressure: 20 MPa, Temp: 60°C | ~3 mg/g | 2 hours | Low (CO₂) | High | [2] | |
| Ultrasound-Assisted Extraction (UAE) | Spinacia oleracea (spinach) | Solvent: Methanol:Ethanol:Water (30:25:45 v/v/v) | Up to 428 µg/g | 10 - 30 minutes | Moderate | Good | [3] |
| Moringa oleifera (leaves) | Solvent: 70% Ethanol, Temp: 40°C | High flavonoid yield (proxy) | 5 - 20 minutes | Moderate | Not specified | [4] | |
| Microwave-Assisted Extraction (MAE) | Silene vulgaris | Solvent: 53% Ethanol, Power: 300 W | High TPC and TFC (proxy) | 15 minutes | Low | High | [5] |
| Panax quinquefolius | Solvent: Water, Temp: 145°C, Power: 1600 W | High ginsenoside yield (proxy) | 15 minutes | Low | Not specified |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and target ecdysteroid.
Soxhlet Extraction (Conventional Method)
Soxhlet extraction is a traditional method that utilizes continuous solvent reflux to extract compounds from a solid matrix.
Protocol for Pfaffia glomerata roots:
-
Sample Preparation: Air-dry the plant roots and grind them into a fine powder.
-
Apparatus Setup: Place a known quantity (e.g., 10 g) of the powdered plant material into a thimble. The thimble is then placed into the main chamber of the Soxhlet extractor.
-
Solvent Addition: The extractor is attached to a flask containing the extraction solvent (e.g., 250 mL of ethanol:water 90:10 v/v) and a condenser.[1]
-
Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid. Once the liquid level in the thimble chamber reaches the top of a siphon tube, the solvent and extracted compounds are siphoned back into the flask.
-
Duration: This cycle is repeated for a specified duration (e.g., 4 hours).[1]
-
Post-Extraction: After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be manipulated by changing pressure and temperature.
Protocol for Achyranthes bidentata roots:
-
Sample Preparation: The dried and powdered roots (e.g., 5 g) are packed into the extraction vessel.
-
System Parameters: The extraction vessel is placed in a temperature-controlled chamber (e.g., 55°C). Supercritical CO₂ is pumped through the vessel at a constant pressure (e.g., 25 MPa) and flow rate. A modifier, such as dimethyl sulfoxide (B87167) (DMSO), can be added to the CO₂ to increase its solvating power for more polar compounds.
-
Extraction: The supercritical fluid containing the dissolved ecdysteroids passes through a back-pressure regulator where the pressure is reduced.
-
Collection: As the CO₂ loses its solvating power upon depressurization, the extracted compounds precipitate in a collection vessel. The CO₂ can be recycled.
-
Duration: The extraction is typically carried out for a specific time (e.g., 90 minutes).
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts cell walls and enhances mass transfer of the target compounds into the solvent.
Protocol for Spinacia oleracea (Spinach):
-
Sample Preparation: Fresh or dried spinach leaves are homogenized and mixed with the extraction solvent (e.g., a mixture of methanol:ethanol:water) in a flask.
-
Ultrasonic Treatment: The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture. The sample is sonicated at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-30 minutes).[3] The temperature of the extraction medium should be controlled to prevent degradation of thermolabile compounds.
-
Separation: After sonication, the mixture is filtered or centrifuged to separate the solid plant material from the liquid extract.
-
Solvent Evaporation: The solvent is then evaporated to obtain the crude ecdysteroid extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and the migration of target compounds into the solvent.
Protocol for Silene vulgaris:
-
Sample Preparation: Powdered plant material is placed in a microwave-transparent extraction vessel with a suitable solvent (e.g., 53% ethanol).[5]
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated with microwaves at a set power (e.g., 300 W) and for a specific duration (e.g., 15 minutes).[5] Temperature and pressure inside the vessel are monitored and controlled.
-
Cooling and Filtration: After irradiation, the vessel is cooled to room temperature. The extract is then filtered to remove the solid plant residue.
-
Solvent Removal: The solvent is evaporated from the filtrate to yield the crude extract.
Mandatory Visualizations
Ecdysteroid Biosynthesis and Signaling Pathway
The following diagram illustrates the key steps in the biosynthesis of ecdysone (B1671078) from cholesterol and its subsequent signaling cascade, which regulates crucial developmental processes in insects.
Caption: Overview of ecdysteroid biosynthesis and signaling pathway.
General Experimental Workflow for Ecdysteroid Extraction
The following diagram outlines the general workflow for the extraction and purification of ecdysteroids from plant material.
Caption: General workflow for ecdysteroid extraction and analysis.
Conclusion
The selection of an appropriate extraction technique is a trade-off between several factors, including yield, purity, cost, environmental impact, and the scale of operation.
-
Soxhlet extraction , while being a simple and well-established method, is often time-consuming and requires large volumes of organic solvents.
-
Supercritical Fluid Extraction (SFE) is an environmentally friendly "green" technique that offers high selectivity and purity, with the added benefit of easy solvent removal. However, the initial equipment cost can be high.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern, efficient methods that significantly reduce extraction time and solvent consumption compared to conventional techniques. They are generally considered more energy-efficient and can provide high yields of ecdysteroids.
For researchers and professionals in drug development, the choice will depend on the specific goals of their work. For initial screening and small-scale isolation, UAE and MAE offer a rapid and efficient approach. For large-scale production where purity and environmental considerations are paramount, SFE presents a compelling option despite the higher initial investment. This guide provides the foundational information to make an informed decision based on the specific requirements of your ecdysteroid research.
References
Ecdysterone 20,22-monoacetonide and the PI3K/AKT Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in various therapeutic areas, including muscle growth and regeneration. Phytoecdysteroids, a class of natural compounds, have garnered significant attention for their anabolic properties, which are believed to be mediated, at least in part, through the activation of the PI3K/AKT pathway. This guide provides a comparative analysis of the effects of ecdysteroids, with a focus on the parent compound 20-Hydroxyecdysone (Ecdysterone), on this crucial signaling cascade. While specific experimental data on Ecdysterone 20,22-monoacetonide is currently limited in publicly available research, this guide will draw comparisons with its well-studied precursor and other known modulators of the PI3K/AKT pathway to provide a valuable resource for researchers.
Comparative Analysis of PI3K/AKT Pathway Modulators
The anabolic effects of ecdysteroids are often compared to those of insulin-like growth factor 1 (IGF-1), a potent natural activator of the PI3K/AKT pathway. The following table summarizes the quantitative data on the effects of 20-Hydroxyecdysone and other relevant compounds on key markers of PI3K/AKT pathway activation.
| Compound | Target Cell Line | Concentration | Effect on AKT Phosphorylation | Downstream Effects | Reference |
| 20-Hydroxyecdysone (Ecdysterone) | C2C12 myotubes | 1 µM | Significant increase | Increased protein synthesis, myotube diameter | [1] |
| Insulin-like Growth Factor 1 (IGF-1) | C2C12 myotubes | 1.3 nM | Significant increase | Increased protein synthesis, myotube diameter | [1] |
| Dihydrotestosterone (DHT) | C2C12 myotubes | 1 µM | Not directly reported to act via PI3K/AKT | Increased myotube diameter | [1] |
| Wortmannin (PI3K Inhibitor) | Various | Varies | Inhibition | Blocks downstream signaling | General Knowledge |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments cited in the study of ecdysteroid effects on the PI3K/AKT pathway are provided below.
Cell Culture and Differentiation
Mouse C2C12 myoblasts are a commonly used cell line for studying myogenesis and the effects of anabolic compounds.
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) once the cells reach 80-90% confluency. The differentiation medium is changed every 48 hours for 4-6 days.
Western Blot Analysis for AKT Phosphorylation
Western blotting is a standard technique to detect and quantify the phosphorylation status of AKT, a key indicator of PI3K/AKT pathway activation.
-
Cell Lysis: Differentiated C2C12 myotubes are treated with the test compounds (e.g., 20-Hydroxyecdysone) for the desired time. Subsequently, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated AKT (p-AKT, typically at Ser473) and total AKT.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-AKT to total AKT is calculated to determine the level of AKT activation.
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the PI3K/AKT signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT signaling pathway and the putative role of Ecdysterone.
Caption: Experimental workflow for assessing PI3K/AKT pathway activation.
Concluding Remarks
The available evidence strongly suggests that 20-Hydroxyecdysone promotes anabolic effects in skeletal muscle cells through the activation of the PI3K/AKT signaling pathway. While direct experimental data on this compound is lacking, its structural similarity to 20-Hydroxyecdysone suggests it may have similar biological activities. However, the addition of the acetonide group could potentially alter its binding affinity, cell permeability, and metabolic stability, thereby modulating its potency. Further research, including comparative studies of various ecdysteroid derivatives, is necessary to elucidate the specific effects of this compound on the PI3K/AKT pathway and to fully understand its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
Confirming the Identity of Ecdysterone 20,22-monoacetonide with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of modified natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of Ecdysterone and its derivative, Ecdysterone 20,22-monoacetonide, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. The formation of the acetonide at the C20 and C22 positions introduces distinct changes in the NMR spectrum, which can be unequivocally identified through a suite of 2D NMR experiments.
Structural Comparison
Ecdysterone is a naturally occurring polyhydroxylated steroid. The reaction with acetone (B3395972) under acidic conditions results in the formation of a cyclic acetal (B89532), this compound, protecting the 20- and 22-hydroxyl groups. This modification significantly alters the chemical environment of the nuclei in the side chain, providing a clear basis for structural confirmation using 2D NMR.
Experimental Protocols
A comprehensive 2D NMR analysis is essential for the unambiguous structural elucidation of this compound and its comparison to the parent Ecdysterone.
Sample Preparation: Samples of Ecdysterone and the synthesized this compound were dissolved in deuterated methanol (B129727) (CD₃OD).
NMR Spectroscopy: All 1D and 2D NMR spectra were acquired on a high-field NMR spectrometer. The following experiments are crucial for structural assignment:
-
¹H NMR: Provides initial information on proton chemical shifts and coupling constants.
-
¹³C NMR: Identifies the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, aiding in stereochemical assignments.
Data Presentation: Comparative NMR Data
The following table summarizes the key ¹H and ¹³C NMR chemical shift differences between Ecdysterone and this compound in the side-chain region, as this is where the modification occurs. Data is referenced from published literature[1][2].
| Position | Ecdysterone ¹H (ppm) | Ecdysterone ¹³C (ppm) | This compound ¹H (ppm) | This compound ¹³C (ppm) | Key Observations |
| 20 | - | 72.8 | - | 80.7 | Significant downfield shift of C-20 upon acetonide formation. |
| 21 | 1.19 (s) | 21.8 | 1.39 (s) | 29.4 | Downfield shift of both the C-21 proton and carbon signals. |
| 22 | 3.33 (dd) | 77.8 | 3.85 (dd) | 82.7 | Downfield shift of the C-22 proton and carbon, indicative of the acetonide linkage. |
| 23 | 1.60 (m), 1.85 (m) | 32.0 | 1.75 (m), 1.95 (m) | 32.5 | Minor shifts in the adjacent methylene (B1212753) protons. |
| 24 | 1.55 (m) | 34.5 | 1.65 (m) | 34.8 | Minor shifts in the adjacent methine proton. |
| 25 | - | 72.0 | - | 72.2 | Minimal change in the C-25 chemical shift. |
| 26 | 1.21 (s) | 29.9 | 1.22 (s) | 30.0 | Minimal change in the C-26 methyl proton and carbon signals. |
| 27 | 1.21 (s) | 29.9 | 1.22 (s) | 30.0 | Minimal change in the C-27 methyl proton and carbon signals. |
| Acetonide CH₃ | - | - | 1.32 (s), 1.39 (s) | 27.2, 29.4 | Appearance of two new singlet signals for the non-equivalent methyl groups of the acetonide. |
| Acetonide C | - | - | - | 108.0 | Appearance of a new quaternary carbon signal for the acetonide carbon. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mandatory Visualization: Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key 2D NMR correlations used to confirm the structure of this compound.
Caption: Experimental workflow for the synthesis and 2D NMR confirmation of this compound.
Caption: Key HMBC and COSY correlations for confirming the 20,22-monoacetonide structure.
Discussion of 2D NMR Data
The most compelling evidence for the formation of the 20,22-monoacetonide comes from the HMBC spectrum. The protons of the two new methyl groups of the acetonide moiety show correlations to the acetal carbon, as well as to C-20 and C-22. This unambiguously establishes the connectivity and the location of the acetonide ring.
Furthermore, the significant downfield shifts of C-20 and C-22 in the ¹³C NMR spectrum are characteristic of the formation of the five-membered dioxolane ring. The proton at C-22 also experiences a notable downfield shift due to the change in its electronic environment.
The COSY spectrum remains useful for confirming the spin system of the side chain. For instance, the correlation between H-22 and the methylene protons at H-23, and subsequently to H-24, can still be observed, confirming that the rest of the side chain remains intact.
Conclusion
The identity of this compound can be unequivocally confirmed through a comprehensive analysis of 2D NMR data. The key diagnostic features are the appearance of new signals corresponding to the acetonide methyl and quaternary carbons, the significant downfield shifts of C-20 and C-22, and the crucial long-range correlations observed in the HMBC spectrum. This comparative guide provides a robust framework for researchers in the structural elucidation of modified ecdysteroids and other complex natural products.
References
Verifying the Purity of Synthetic Ecdysteroids: An Orthogonal Methods Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic ecdysteroids is paramount for accurate biological studies and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of orthogonal analytical methods for verifying the purity of these complex steroids, offering detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.
The principle of orthogonality in analytical chemistry involves the use of multiple, distinct methods to assess the same sample characteristic, in this case, purity. This approach provides a more robust and reliable assessment than any single method alone. For structurally complex molecules like ecdysteroids, a combination of chromatographic and spectroscopic techniques is often essential to detect and quantify potential impurities, including isomers and related substances. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC).
Orthogonal Purity Verification Workflow
A systematic approach to purity verification ensures comprehensive analysis. The following workflow illustrates the integration of orthogonal methods for a thorough assessment of synthetic ecdysteroid purity.
Caption: A logical workflow for the orthogonal verification of synthetic ecdysteroid purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of synthetic ecdysteroids due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly effective for separating the target ecdysteroid from closely related impurities.
Experimental Protocol: Reversed-Phase HPLC for Ecdysterone and Turkesterone
This protocol is adapted from a validated method for the simultaneous quantification of ecdysterone and turkesterone.[2][3]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm × 100 mm, 2.6 µm).[4]
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, ultrapure.
-
Ecdysterone and Turkesterone reference standards.
3. Chromatographic Conditions:
-
Mobile Phase A: Ultrapure Water.[4]
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient Program:
-
0 min: 10% B
-
7 min: 95% B
-
9 min: 95% B
-
9.1 min: 10% B
-
12 min: 10% B[4]
-
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 3 µL.[4]
4. Sample Preparation:
-
Accurately weigh and dissolve the synthetic ecdysteroid sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.[3]
5. Data Analysis:
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
For accurate quantification, use a calibration curve generated from reference standards.
Caption: A simplified workflow of an HPLC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[6] This technique is invaluable for identifying unknown impurities by providing molecular weight information.
Experimental Protocol: LC-MS/MS for Ecdysterone and its Metabolites
This protocol is based on a method for the determination of 20-hydroxyecdysone (B1671079) and its metabolites.[7]
1. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole).[7]
-
Reversed-phase C18 column.
2. Reagents and Materials:
-
Water with 0.1% formic acid (Mobile Phase A).[8]
-
Acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Methanol, HPLC grade.
-
Reference standards for the target ecdysteroids.
3. LC Conditions:
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and ramp up to elute the more hydrophobic compounds. For example: 0-2 min 30% B, 3.5-8 min 65% B, 10-11 min 100% B, 11.01-13 min 30% B.[4]
-
Column Temperature: 45 °C.[8]
4. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Scan Mode: Full scan for impurity profiling and Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Source Parameters: Optimize nebulizing gas flow, drying gas flow, and desolvation temperature according to the instrument manufacturer's recommendations.[8]
5. Sample Preparation:
-
Similar to HPLC, dissolve the sample in a suitable solvent and filter before injection.
Caption: A basic workflow of an LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used for quantitative purity determination (qNMR).[10] It provides detailed information about the chemical structure of the ecdysteroid and any impurities present.
Experimental Protocol: ¹H NMR for Structural Confirmation
1. Instrumentation:
-
NMR spectrometer (e.g., 500 MHz).[11]
2. Reagents and Materials:
-
Deuterated solvent (e.g., CD₃OD or CDCl₃).
-
Internal standard for qNMR (e.g., maleic acid).
3. Sample Preparation:
-
Dissolve a precisely weighed amount of the synthetic ecdysteroid and the internal standard in the deuterated solvent.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
For structural elucidation of impurities, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.[12]
5. Data Analysis:
-
Integrate the signals of the ecdysteroid and the internal standard.
-
Calculate the purity based on the ratio of the integrals and the known weights of the sample and standard.
Caption: A simplified workflow of an NMR experiment.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of ecdysteroids and is particularly useful for initial screening and monitoring reaction progress.[13][14]
Experimental Protocol: TLC for Impurity Profiling
1. Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄).[11]
-
Developing chamber.
-
UV lamp (254 nm).
-
Staining reagent (e.g., vanillin-sulfuric acid).[11]
2. Mobile Phase:
-
A mixture of dichloromethane (B109758) and ethanol (B145695) (e.g., 85:15 v/v) is a common system.[11]
3. Procedure:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Spot the sample onto the TLC plate.
-
Develop the plate in the developing chamber.
-
Visualize the separated spots under a UV lamp and/or by staining.
Comparison of Orthogonal Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for ecdysteroid purity verification.
| Feature | HPLC-UV | LC-MS | qNMR | TLC |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection | Nuclear magnetic resonance | Planar chromatography |
| Primary Use | Quantitative purity, impurity profiling | Impurity identification, quantification | Absolute quantification, structural elucidation | Qualitative screening, reaction monitoring |
| Sensitivity | High (µg/mL)[2] | Very High (ng/mL to pg/mL)[1][15] | Moderate to Low | Low |
| Selectivity | Good | Excellent | Excellent | Moderate |
| Quantitative | Yes (with standards) | Yes (with standards) | Yes (absolute) | Semi-quantitative |
| Structural Info | No | Molecular Weight | Detailed Structure | No |
| Speed | Moderate | Moderate | Slow | Fast |
| Cost | Moderate | High | High | Low |
Validation Parameters for Analytical Methods
For regulatory purposes and to ensure data quality, analytical methods must be validated. Key validation parameters according to ICH guidelines include:[16][17]
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% of the nominal concentration. |
| Precision | Degree of agreement among individual test results. | Relative Standard Deviation (RSD) < 2%.[5] |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) > 0.999.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1.[16] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline separation of the analyte peak from impurity peaks. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration. |
Quantitative Data from Literature for Ecdysterone Analysis:
| Method | LOD | LOQ | Linearity Range | Accuracy (Recovery %) | Reference |
| HPLC-UV | 0.036 µg/mL | 0.110 µg/mL | 5.2-41.6 µg/mL | 101.04% | [5] |
| HPLC-UV | - | 10.98 µg/mL | - | - | [2] |
| LC-MS/MS | 0.06 ng/mL | 0.14 ng/mL | 0.10-20.83 ng/mL | Within 15% RE | [1] |
| LC-MS/MS | - | 210-380 pg/mL | - | 83-119% | [15] |
Conclusion
A multi-faceted, orthogonal approach is crucial for the comprehensive purity assessment of synthetic ecdysteroids. While HPLC-UV provides a robust platform for routine quantitative analysis, LC-MS is indispensable for the identification of unknown impurities. qNMR offers the advantage of absolute quantification without the need for a specific reference standard for each impurity and provides definitive structural confirmation. TLC remains a valuable tool for rapid screening purposes. By employing a combination of these methods, researchers and drug developers can ensure the quality, safety, and efficacy of synthetic ecdysteroids in their scientific endeavors. This integrated strategy provides the highest level of confidence in the purity of these potent and complex molecules.[18]
References
- 1. Detection and quantitation of ecdysterone in human serum by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HPLC method for the determination of ecdysterone in extractive solution from Pfaffia glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. sciforum.net [sciforum.net]
- 9. Analytical strategy for the detection of ecdysterone and its metabolites in vivo in uPA(+/+)‐SCID mice with humanized liver, human urine samples, and estimation of prevalence of its use in anti‐doping samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Intermediates of Steroid Transformations in Resting Cells by Thin-Layer Chromatography (TLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of ecdysteroids and retinoic acids in whole daphnids by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjarr.com [wjarr.com]
- 17. jddtonline.info [jddtonline.info]
- 18. benchchem.com [benchchem.com]
Benchmarking Ecdysterone 20,22-monoacetonide Against Known Insect Molting Hormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ecdysterone 20,22-monoacetonide in relation to primary insect molting hormones, namely 20-hydroxyecdysone (B1671079) (20E) and its precursor, ecdysone (B1671078). Due to a lack of publicly available data directly benchmarking this compound, this document outlines the established parameters of known molting hormones and provides the necessary experimental protocols to facilitate its evaluation.
Introduction to Insect Molting Hormones
Insect growth and development are punctuated by a series of molts, orchestrated by a class of steroid hormones known as ecdysteroids. The principal active molting hormone in most insects is 20-hydroxyecdysone (20E), which is synthesized from dietary cholesterol. Ecdysone, the precursor to 20E, is produced in the prothoracic glands and released into the hemolymph, where it is converted to the more active 20E in peripheral tissues. These hormones exert their effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which then modulates the transcription of genes that initiate and regulate the molting process.
This compound is a derivative of ecdysterone, isolated from the roots of Cyanotis arachnoidea. The modification at the 20 and 22 positions with an acetonide group may influence its biological activity, including its binding affinity to the EcR and its efficacy in inducing molting.
Comparative Biological Activity
While direct comparative data for this compound is not currently available in the scientific literature, a benchmark comparison would evaluate its performance based on several key metrics against the well-characterized 20-hydroxyecdysone and ecdysone. The following table outlines the critical parameters for such a comparison.
Table 1: Comparative Biological Activity of Ecdysteroids
| Parameter | This compound | 20-Hydroxyecdysone (20E) | Ecdysone |
| Ecdysone Receptor (EcR) Binding Affinity (Kd) | Data not available | High | Moderate |
| In Vitro Molting Induction (EC50) | Data not available | Low (Potent) | Higher than 20E |
| In Vivo Molting Induction (ED50) | Data not available | Low (Potent) | Higher than 20E |
Kd: Dissociation constant; a lower value indicates higher binding affinity. EC50: Half-maximal effective concentration in in vitro assays. ED50: Half-maximal effective dose in in vivo assays.
Insect Molting Signaling Pathway
The induction of molting is a complex process initiated by the release of Prothoracicotropic hormone (PTTH) from the brain. PTTH stimulates the prothoracic gland to synthesize and secrete ecdysone, which is then converted to the active form, 20-hydroxyecdysone. 20E, in conjunction with the absence of Juvenile Hormone (JH), triggers a cascade of gene expression leading to the shedding of the old cuticle and the formation of a new one.
Caption: A simplified diagram of the insect molting signaling pathway.
Experimental Protocols
To facilitate the direct comparison of this compound with known insect molting hormones, the following detailed experimental protocols are provided.
Ecdysone Receptor Competitive Binding Assay
This in vitro assay determines the binding affinity of a test compound to the ecdysone receptor (EcR) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Insect cell line expressing recombinant EcR and Ultraspiracle (USP) proteins (e.g., Sf9 cells).
-
Radiolabeled high-affinity ecdysteroid, such as [³H]Ponasterone A.
-
Test compound: this compound.
-
Reference compounds: 20-hydroxyecdysone and ecdysone.
-
Binding Buffer (e.g., Tris-HCl buffer with additives).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Receptor Preparation: Prepare a membrane fraction from insect cells expressing EcR and USP.
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Total Binding: Receptor preparation + [³H]Ponasterone A.
-
Non-specific Binding: Receptor preparation + [³H]Ponasterone A + a high concentration of unlabeled 20-hydroxyecdysone.
-
Competitive Binding: Receptor preparation + [³H]Ponasterone A + varying concentrations of this compound (or reference compounds).
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Wash Buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for the test compound. The dissociation constant (Kd) can then be calculated.
Caption: Workflow for the ecdysone receptor competitive binding assay.
In Vivo Molting Induction Assay
This assay assesses the ability of a test compound to induce molting in a live insect model, such as the greater wax moth, Galleria mellonella.
Materials:
-
Last instar Galleria mellonella larvae.
-
Test compound: this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Reference compounds: 20-hydroxyecdysone and ecdysone.
-
Control solvent.
-
Micro-syringe.
Procedure:
-
Acclimatization: Acclimatize larvae to the experimental conditions.
-
Injection: Inject a precise volume of the test compound solution (or reference/control) into the hemocoel of each larva. Use a range of concentrations to determine a dose-response relationship.
-
Observation: Observe the larvae daily for signs of molting (e.g., apolysis, ecdysis).
-
Data Collection: Record the number of larvae that successfully molt at each dose.
-
Data Analysis: Calculate the effective dose 50 (ED50), which is the dose required to induce molting in 50% of the treated larvae.
Caption: Workflow for the in vivo molting induction assay.
Conclusion
The provided framework enables a comprehensive and objective comparison of this compound's performance against established insect molting hormones. While direct experimental data for this specific compound is currently lacking, the detailed protocols for key in vitro and in vivo assays offer a clear path for its evaluation. The structure-activity relationship of ecdysteroids suggests that modifications at the C20 and C22 positions can significantly impact biological activity, making the benchmarking of this compound a valuable endeavor for the discovery of novel and potent insect growth regulators. The data generated from these experiments will be crucial for researchers, scientists, and drug development professionals in assessing its potential applications.
Safety Operating Guide
Navigating the Disposal of Ecdysterone 20,22-monoacetonide: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. Ecdysterone 20,22-monoacetonide, a steroid product isolated from plant roots and utilized in research, requires careful handling throughout its lifecycle, including its final disposal.[1][] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a hazardous substance until comprehensive toxicological and environmental impact data are established.[3] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, drawing upon general principles of hazardous waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat.[4] All handling of the solid compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound should align with the hazardous waste regulations established by the Environmental Protection Agency (EPA) and any applicable state and local authorities.[7][8] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification : Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.[9] Given that the related compound, beta-ecdysterone, is classified as very toxic to aquatic life with long-lasting effects, it is prudent to assume similar environmental hazards for this compound.[6]
-
Container Selection and Labeling :
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical waste.[10] For solid waste, a clearly labeled, sealable bag or container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a compatible, leak-proof container with a secure cap.[11]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[10][12] Do not use abbreviations or chemical formulas.[10]
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][12]
-
The SAA must be under the control of the laboratory personnel.[8]
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.[10]
-
Keep the waste container closed at all times, except when adding waste.[10]
-
-
Arrange for Disposal :
-
Once the container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[13] Improper disposal can lead to environmental contamination and potential health risks.[13]
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[10]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can typically be disposed of as regular trash, though institutional policies may vary.[10]
-
Quantitative Waste Management Limits
Laboratories are subject to specific limits on the amount of hazardous waste that can be accumulated. The following table summarizes key quantitative limits based on federal guidelines, but it is crucial to consult your institution's specific policies, which may be more stringent.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste in SAA | 55 gallons | Federal regulations for satellite accumulation areas.[8][9] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | For "P-listed" acutely toxic wastes; while this compound is not explicitly P-listed, this is a best practice for highly toxic or uncharacterized materials.[7] |
| Maximum Accumulation Time in SAA | Up to 12 months (provided accumulation limits are not exceeded) | Some regulations allow for this extended timeframe in academic laboratories.[7][8] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound from the point of generation to final removal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ecdysterone 20,22-monoacetonide
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ecdysterone 20,22-monoacetonide, a natural product with potential applications in life sciences. The following procedural steps and data will help you establish safe operational and disposal plans.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] If there is a risk of splashing, a face shield should be used in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant, powder-free gloves are essential.[2] Nitrile gloves are a suitable option.[3] It is good practice to double-glove, especially when handling the pure compound. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.[2]
-
Lab Coat/Gown: A lab coat or gown should be worn to protect street clothing and prevent skin exposure.[1][4]
-
-
Respiratory Protection: To prevent inhalation of the powdered compound, a respirator is necessary. An N-95 or N-100 particle mask is recommended for handling powders.[2][4] For situations with a higher risk of aerosolization, such as during large spills, a chemical cartridge-type respirator may be required.[2]
| Physical & Toxicological Data Summary (Ecdysterone as reference) | |
| Physical State | Solid, White Appearance[1] |
| Molecular Formula | C27H44O7[1] |
| Molecular Weight | 480.64 g/mol [1] |
| Melting Point | 242 - 244 °C[1] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF)[5] |
| Stability | Stable under normal conditions[1] |
| Incompatibilities | Strong oxidizing agents[1] |
| Aquatic Toxicity | Beta-Ecdysterone is very toxic to aquatic life with long lasting effects.[6] |
Operational Plan for Safe Handling
A systematic workflow is critical to ensure safety from preparation to disposal.
1. Preparation and Weighing:
-
Always handle this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Use a dedicated set of utensils (spatulas, weighing paper) for this compound to prevent cross-contamination.
-
When weighing, do so carefully to avoid creating airborne dust.
2. Dissolving and Solution Preparation:
-
If preparing a solution, add the solvent to the weighed powder slowly to prevent splashing.
-
Ecdysterone is soluble in organic solvents like ethanol, DMSO, and DMF.[5]
-
Cap containers securely immediately after use.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Conduct all experimental procedures involving the compound or its solutions within a fume hood.
4. Spill Management:
-
In case of a small dry spill, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For large spills, evacuate the area and follow your institution's emergency procedures. A chemical cartridge-type respirator may be necessary for cleanup.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
